molecular formula C18H24N2O6 B1662176 Meptyldinocap CAS No. 131-72-6

Meptyldinocap

Numéro de catalogue: B1662176
Numéro CAS: 131-72-6
Poids moléculaire: 364.4 g/mol
Clé InChI: NIOPZPCMRQGZCE-WEVVVXLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dinocap can cause developmental toxicity according to state or federal government labeling requirements.
2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
active ingredient of dinocap;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate
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InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
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InChI Key

NIOPZPCMRQGZCE-WEVVVXLNSA-N
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Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
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Isomeric SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C
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Molecular Formula

C18H24N2O6
Record name DINOCAP
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DSSTOX Substance ID

DTXSID90274056
Record name Meptyldinocap
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Molecular Weight

364.4 g/mol
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Physical Description

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID.
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Boiling Point

138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C
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Solubility

Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none
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Density

1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10
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Vapor Pressure

0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible
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Impurities

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL.
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Color/Form

Dark brown liquid

CAS No.

39300-45-3, 131-72-6, 6119-92-2
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Meptyldinocap on Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, a dinitrophenol fungicide, is a critical component in the management of powdery mildew diseases across a variety of agricultural settings. As the single, more potent isomer of the older fungicide dinocap, this compound offers a more favorable toxicological profile while maintaining high efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an uncoupler of oxidative phosphorylation in powdery mildew fungi. This document details the biochemical processes disrupted by this compound, presents relevant (though limited) quantitative efficacy data, outlines detailed experimental protocols for mechanism elucidation, and visualizes the key pathways and workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 29, which designates it as an uncoupler of oxidative phosphorylation.[1] The primary site of action for this compound is the inner mitochondrial membrane of the fungal cells.

The process of oxidative phosphorylation is fundamental to cellular energy production, where a series of redox reactions in the electron transport chain (ETC) establishes a proton motive force (PMF) across the inner mitochondrial membrane. This PMF, a combination of a proton gradient and a membrane potential, is the driving force for ATP synthase to produce adenosine triphosphate (ATP), the primary energy currency of the cell.

This compound, being a lipophilic weak acid, disrupts this tightly coupled process. Its mechanism involves:

  • Proton Shuttling: this compound diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

  • Dissipation of the Proton Gradient: Within the matrix, it releases a proton, and as an anion, it returns to the intermembrane space, where it picks up another proton. This cyclical shuttling of protons across the inner mitochondrial membrane effectively dissipates the proton gradient.

  • Uncoupling of Electron Transport from ATP Synthesis: With the proton gradient dissipated, the electron transport chain continues to function, and oxygen is consumed. However, the energy released is no longer efficiently coupled to ATP synthesis. Instead, it is largely lost as heat.

This uncoupling leads to a rapid depletion of the cellular ATP pool, which has profound consequences for fungal growth and development, as all energy-dependent cellular processes are compromised.

Quantitative Data on Efficacy

FungicideTarget PathogenCropEfficacy MeasurementResultReference
Dinocap 48% ECErysiphe polygoniMung BeanPercent Disease Control (PDC)43.80%[2]
Dinocap 0.048%Erysiphe cruciferarumMustardPercent Disease Intensity (PDI)34.06 (lower is better)

Experimental Protocols for Mechanism Elucidation

The following are detailed methodologies for key experiments to investigate and confirm the uncoupling of oxidative phosphorylation by this compound in powdery mildew.

Mitochondrial Respiration Assay

This protocol is adapted for filamentous fungi to measure the oxygen consumption rate (OCR) and determine the effect of this compound on mitochondrial respiration.

Objective: To measure the effect of this compound on basal and maximal respiration, and to confirm uncoupling activity.

Materials:

  • Powdery mildew mycelium

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

  • Respiration medium (e.g., a suitable buffer containing glucose and other necessary nutrients)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Mitochondrial inhibitors:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (a known uncoupler, as a positive control)

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

Procedure:

  • Fungal Culture: Grow powdery mildew in a suitable liquid culture medium to obtain sufficient mycelial mass.

  • Sample Preparation: Harvest the mycelium and resuspend it in the respiration medium at a predetermined concentration.

  • Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add the mycelial suspension to the respirometer chamber and allow the OCR to stabilize to establish a basal respiration rate.

  • This compound Addition: Inject a specific concentration of this compound into the chamber and monitor the change in OCR. An uncoupler is expected to increase the OCR as the electron transport chain attempts to compensate for the dissipated proton gradient.

  • Sequential Inhibitor Injection:

    • Add oligomycin to inhibit ATP synthase. In a coupled system, this would decrease OCR. In an uncoupled system (either by this compound or FCCP), oligomycin will have little to no effect on the already stimulated OCR.

    • Add FCCP to induce maximal respiration. If this compound has already fully uncoupled the mitochondria, the subsequent addition of FCCP will not cause a further significant increase in OCR.

    • Finally, add rotenone and antimycin A to block the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.

ATP Level Measurement Assay

This protocol uses a bioluminescence assay to quantify the intracellular ATP levels in powdery mildew following treatment with this compound.

Objective: To determine if this compound treatment leads to a depletion of the cellular ATP pool.

Materials:

  • Powdery mildew spores or mycelium

  • This compound stock solution

  • ATP extraction buffer

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Treatment: Incubate powdery mildew spores or mycelium with various concentrations of this compound for a defined period. Include an untreated control.

  • ATP Extraction: Harvest the fungal material and lyse the cells using a suitable ATP extraction buffer to release the intracellular ATP.

  • Bioluminescence Reaction: In a luminometer plate, mix the fungal extract with the luciferase-luciferin reagent provided in the assay kit.

  • Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The luminometer measures the intensity of the emitted light, which is directly proportional to the ATP concentration.

  • Quantification: Compare the luminescence readings of the this compound-treated samples to the untreated control to determine the percentage reduction in ATP levels.

Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential.

Objective: To visually and quantitatively assess the dissipation of the mitochondrial membrane potential caused by this compound.

Materials:

  • Powdery mildew protoplasts or mycelium

  • JC-1 fluorescent dye

  • This compound stock solution

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

  • Fungal Preparation: Prepare fungal protoplasts or use young mycelium that is amenable to dye uptake.

  • Treatment: Incubate the fungal material with different concentrations of this compound. Include an untreated control and a positive control treated with FCCP.

  • JC-1 Staining: Add JC-1 dye to the fungal suspensions and incubate under appropriate conditions to allow the dye to accumulate in the mitochondria.

  • Analysis:

    • Fluorescence Microscopy: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. Observe the samples under a fluorescence microscope to visualize the shift from red to green fluorescence in the this compound-treated samples.

    • Fluorometric Quantification: Use a fluorescence plate reader to measure the fluorescence intensity at both the red and green emission wavelengths. The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial membrane depolarization.

Visualizations of Pathways and Workflows

Experimental Workflow for Mechanism of Action Studies

experimental_workflow cluster_assays Experimental Assays Mitochondrial Respiration Mitochondrial Respiration Confirmation of Uncoupling Confirmation of Uncoupling Mitochondrial Respiration->Confirmation of Uncoupling ATP Level Measurement ATP Level Measurement Evidence of Energy Depletion Evidence of Energy Depletion ATP Level Measurement->Evidence of Energy Depletion Mitochondrial Membrane Potential Mitochondrial Membrane Potential Demonstration of Depolarization Demonstration of Depolarization Mitochondrial Membrane Potential->Demonstration of Depolarization Powdery Mildew Culture Powdery Mildew Culture Treatment with this compound Treatment with this compound Powdery Mildew Culture->Treatment with this compound Incubation Treatment with this compound->Mitochondrial Respiration Analysis of OCR Treatment with this compound->ATP Level Measurement Quantification of ATP Treatment with this compound->Mitochondrial Membrane Potential Assessment of ΔΨm

Caption: Workflow for elucidating this compound's mechanism of action.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

uncoupling_mechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Intermembrane Space Intermembrane Space ETC->Intermembrane Space H+ pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP synthesis Intermembrane Space->ATPSynthase H+ flow Meptyldinocap_H This compound-H+ ProtonGradient Proton Gradient (Dissipated) Mitochondrial Matrix Mitochondrial Matrix Meptyldinocap_anion This compound- Mitochondrial Matrix->Meptyldinocap_anion releases H+ ADP ADP ADP->ATPSynthase Meptyldinocap_H->Mitochondrial Matrix diffuses across Meptyldinocap_anion->Intermembrane Space diffuses back

Caption: this compound shuttles protons, dissipating the gradient.

Putative Downstream Signaling and Cellular Effects

downstream_effects cluster_effects Downstream Cellular Consequences This compound This compound Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling ATP_Depletion Cellular ATP Depletion Uncoupling->ATP_Depletion Mito_Stress Mitochondrial Stress (ROS, ΔΨm collapse) Uncoupling->Mito_Stress Growth_Inhibition Inhibition of Energy- Dependent Processes (e.g., Biosynthesis, Transport) ATP_Depletion->Growth_Inhibition Stress_Response Activation of Stress Response Pathways (e.g., MAPK pathways) Mito_Stress->Stress_Response Apoptosis Induction of Apoptosis Mito_Stress->Apoptosis Spore_Germination Inhibition of Spore Germination Growth_Inhibition->Spore_Germination Mycelial_Growth Inhibition of Mycelial Growth Growth_Inhibition->Mycelial_Growth

Caption: Inferred downstream effects of this compound's action.

Conclusion

The primary mechanism of action of this compound against powdery mildew is the uncoupling of oxidative phosphorylation. This leads to a cascade of detrimental cellular events, primarily driven by the depletion of ATP and the induction of mitochondrial stress. The ultimate consequences for the fungus are the inhibition of critical developmental stages, including spore germination and mycelial growth, leading to effective disease control. The lack of reported resistance to this compound, despite the long-term use of its parent compound dinocap, is likely due to its multi-site and non-specific mode of action on a fundamental cellular process. Further research to obtain specific quantitative efficacy data and to elucidate the precise downstream signaling pathways in powdery mildew would provide a more complete understanding of this important fungicide.

References

The Isomeric Landscape of Meptyldinocap: A Deep Dive into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap, a dinitrophenol fungicide, is a single, defined isomer of the older, more complex fungicide dinocap. While this compound itself is recognized for its efficacy against powdery mildew, a deeper understanding of its biological activity requires an exploration of the isomeric mixture from which it was derived. Dinocap is a composite of six isomeric pairs of dinitrophenyl crotonates, and the distinct biological activities of these isomers are crucial for targeted research and development in agrochemicals and potentially other fields. This technical guide provides a comprehensive overview of the biological activities of this compound and its related isomers, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Dinocap is a mixture of 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC). The "octyl" designation itself represents a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl side chains. This compound is specifically the 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate isomer and is considered the most active component of the original dinocap mixture[1].

Comparative Biological Activity of Dinocap Isomers

While extensive quantitative data comparing the individual isomers of dinocap is scarce in publicly available literature due to challenges in their separation and the limited commercial availability of analytical standards for isomers other than this compound, qualitative distinctions have been noted[2]. The positional arrangement of the nitro groups on the phenyl ring significantly influences the type and potency of biological activity.

General Structure-Activity Relationship:

  • 2,4-Dinitro-6-octylphenyl crotonate (2,4-DNOPC) isomers , including this compound, are generally considered to exhibit stronger acaricidal (miticidal) activity.

  • 2,6-Dinitro-4-octylphenyl crotonate (2,6-DNOPC) isomers are reported to be more potent as fungicides , particularly against powdery mildews.

This differentiation suggests a structure-activity relationship where the substitution pattern on the aromatic ring dictates the primary biological target.

Quantitative Data Summary

A significant challenge in presenting a detailed quantitative comparison is the historical use of dinocap as an isomeric mixture. Most studies, therefore, report the activity of the entire mixture. This compound, being the most active and commercially developed single isomer, has more available data[3]. The following tables summarize the known information on the biological activities.

Table 1: Fungicidal Activity of this compound and Dinocap Isomers

Compound/Isomer GroupTarget PathogenActivity MetricValueReference
This compound (2,4-DNOPC)Erysiphe necator (Grape Powdery Mildew)Preventive & CurativeEffective[3]
Dinocap (Isomer Mixture)Powdery MildewsProtective & CurativeEffective[2]
2,6-DNOPC IsomersPowdery MildewsFungicidalQualitatively more potent than 2,4-DNOPC isomers

Table 2: Acaricidal Activity of this compound and Dinocap Isomers

Compound/Isomer GroupTarget PestActivity MetricValueReference
This compound (2,4-DNOPC)MitesAcaricidalActive
Dinocap (Isomer Mixture)MitesAcaricidalActive[2]
2,4-DNOPC IsomersMitesAcaricidalQualitatively more potent than 2,6-DNOPC isomers

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for dinitrophenol compounds, including this compound and its isomers, is the uncoupling of oxidative phosphorylation in mitochondria[4]. This process disrupts the production of ATP, the main energy currency of the cell, leading to cell death.

Dinitrophenols are lipophilic weak acids that act as protonophores. They are able to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption without the corresponding production of ATP, with the energy being lost as heat. There is currently no evidence to suggest that the different isomers of dinocap have fundamentally different mechanisms of action, though variations in their lipophilicity and steric properties may influence their efficiency as uncouplers.

Uncoupling of Oxidative Phosphorylation by Dinitrophenols Mechanism of Action: Uncoupling of Oxidative Phosphorylation ETC Electron Transport Chain IMS Intermembrane Space ETC->IMS O2 O₂ ETC->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis Matrix Mitochondrial Matrix IMS->Matrix DNP Dinitrophenol Isomer (DNP) NADH NADH NADH->ETC e⁻ H2O H₂O O2->H2O Reduction ADP ADP + Pi ADP->ATP_Synthase DNP->Matrix Deprotonated in Matrix (high pH) (Dissipates Gradient) DNP->IMS Protonated in IMS (low pH) Proton_Gradient H⁺ Gradient

Caption: Uncoupling of oxidative phosphorylation by dinitrophenol isomers.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Spore Germination Inhibition)

This method is used to determine the concentration of a compound required to inhibit the germination of fungal spores.

  • Preparation of Fungal Spore Suspension: Spores of the target powdery mildew fungus (e.g., Erysiphe necator) are harvested from infected plant material and suspended in sterile distilled water or a suitable buffer. The concentration of spores is adjusted to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Solutions: Individual dinocap isomers are dissolved in a suitable solvent (e.g., acetone) and then serially diluted in sterile distilled water containing a surfactant to create a range of test concentrations.

  • Incubation: A small aliquot (e.g., 20 µL) of the spore suspension is mixed with an equal volume of the test solution on a microscope slide or in a microtiter plate well.

  • Assessment: The slides or plates are incubated in a humid chamber at an appropriate temperature (e.g., 25°C) for a set period (e.g., 24 hours). The percentage of germinated spores is then determined by microscopic examination.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (spores in water/surfactant only). The EC50 (Effective Concentration to inhibit 50% of spore germination) is then determined by probit analysis.

Fungicidal Activity Workflow Experimental Workflow: In Vitro Fungicidal Assay Spore_Harvest Harvest Fungal Spores (e.g., Erysiphe necator) Spore_Suspension Prepare Spore Suspension (Adjust concentration) Spore_Harvest->Spore_Suspension Incubation Mix Spores and Test Solutions Incubate (24h, 25°C) Spore_Suspension->Incubation Test_Solutions Prepare Serial Dilutions of Dinocap Isomers Test_Solutions->Incubation Microscopy Microscopic Examination (Count germinated/ungerminated spores) Incubation->Microscopy Data_Analysis Calculate % Inhibition Determine EC50 Microscopy->Data_Analysis

Caption: Workflow for in vitro fungicidal activity assessment.

Acaricidal Activity Assay (Slide-Dip or Leaf-Dip Bioassay)

This method assesses the toxicity of a compound to mites.

  • Mite Rearing: A healthy, age-standardized population of the target mite species (e.g., two-spotted spider mite, Tetranychus urticae) is maintained on a suitable host plant.

  • Preparation of Test Solutions: Similar to the fungicidal assay, serial dilutions of the dinocap isomers are prepared in water with a surfactant.

  • Application:

    • Slide-Dip: Adult female mites are affixed to double-sided tape on a microscope slide and briefly immersed in the test solution.

    • Leaf-Dip: Leaf discs from the host plant are dipped in the test solutions, allowed to dry, and then infested with a known number of adult female mites.

  • Incubation: The treated mites (on slides or leaf discs) are maintained under controlled environmental conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The percentage mortality is corrected for control mortality (mites exposed to water/surfactant only) using Abbott's formula. The LC50 (Lethal Concentration to kill 50% of the test population) is calculated using probit analysis.

Conclusion

This compound represents a refined application of the fungicidal and acaricidal properties inherent in the dinitrophenol chemical class. While it is the most active single isomer from the original dinocap mixture, a full quantitative understanding of the biological activities of all the constituent isomers of dinocap remains an area with limited public data. The qualitative evidence points to a fascinating structure-activity relationship, with 2,4-DNOPC isomers favoring acaricidal activity and 2,6-DNOPC isomers exhibiting stronger fungicidal properties. Further research involving the synthesis and independent testing of all dinocap isomers would be invaluable for the development of new, highly specific pest control agents and for a more complete understanding of the toxicological profiles of this class of compounds. The shared mechanism of uncoupling oxidative phosphorylation underscores the broad-spectrum bioactivity of dinitrophenols.

References

Meptyldinocap Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of meptyldinocap, a fungicide used for the control of powdery mildew. The document details its degradation in both soil and aqueous environments, summarizing key quantitative data, outlining experimental methodologies, and visualizing the transformation processes. This guide is intended to serve as a valuable resource for professionals involved in environmental fate assessment and pesticide research.

Degradation in Soil

This compound is known to degrade in the soil environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the hydrolysis of the crotonate ester to form its corresponding phenol, 2,4-dinitrooctylphenol (2,4-DNOP). This initial step is followed by further microbial degradation into several smaller, more polar molecules, eventually leading to the formation of non-extractable residues and carbon dioxide.

Aerobic Soil Degradation

Under aerobic conditions, this compound undergoes relatively rapid degradation. The half-life in soil has been reported to be in the range of 3.1 to 4.4 days in studies conducted in a Chinese cucumber field ecosystem[1][2]. An aerobic soil metabolism study identified three major metabolites, designated as X197324, X103317, and X12335709, in addition to the primary metabolite 2,4-DNOP. The degradation ultimately results in significant amounts of non-extractable residues bound to the soil matrix and mineralization to carbon dioxide.

Table 1: Aerobic Soil Degradation Half-Lives of this compound

EnvironmentHalf-Life (DT50)Reference
Cucumber field soil3.1 - 4.4 days[1][2]
Anaerobic Soil Degradation

Information on the specific degradation pathway of this compound under anaerobic soil conditions is less detailed in the available literature. However, general principles of pesticide degradation suggest that the initial hydrolysis to 2,4-DNOP would likely still occur. Subsequent degradation under anaerobic conditions may proceed at a slower rate and potentially involve different microbial pathways compared to aerobic environments.

Proposed Aerobic Degradation Pathway in Soil

The following diagram illustrates the proposed degradation pathway of this compound in an aerobic soil environment, based on available literature.

Meptyldinocap_Soil_Degradation This compound This compound DNOP 2,4-Dinitrooctylphenol (2,4-DNOP) This compound->DNOP Hydrolysis Metabolites Major Metabolites (X197324, X103317, X12335709) DNOP->Metabolites Microbial Degradation Polar Minor Polar Metabolites Metabolites->Polar NER Non-Extractable Residues Polar->NER CO2 CO2 (Mineralization) Polar->CO2

Proposed aerobic degradation pathway of this compound in soil.

Degradation in Water

In aqueous environments, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis. The rate and extent of these processes are influenced by factors such as pH, temperature, and the presence of sunlight.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound in water. The ester linkage is susceptible to cleavage, leading to the formation of 2,4-DNOP. The rate of hydrolysis is highly dependent on the pH of the water.

Table 2: Hydrolysis Half-Lives of this compound at 20°C

pHHalf-Life (DT50)
4447 days
5229 days
730 - 56 days
90.7 - 9.3 days

Data sourced from a JMPR report.

Photolysis

Photolysis, or degradation by sunlight, is another significant pathway for the dissipation of this compound in water. While specific photolytic degradation products in aqueous systems are not extensively detailed in the reviewed literature, it is expected that exposure to sunlight would accelerate the breakdown of the parent molecule and its primary hydrolytic metabolite, 2,4-DNOP.

Proposed Degradation Pathway in Water

The degradation of this compound in water is initiated by hydrolysis and photolysis, leading to the formation of 2,4-DNOP and potentially other photoproducts.

Meptyldinocap_Water_Degradation cluster_abiotic Abiotic Degradation This compound This compound DNOP 2,4-Dinitrooctylphenol (2,4-DNOP) This compound->DNOP Hydrolysis (pH dependent) Photoproducts Photodegradation Products This compound->Photoproducts Photolysis

Proposed abiotic degradation pathways of this compound in water.

Experimental Protocols

The following sections outline the general methodologies for conducting key environmental fate studies for this compound, based on internationally recognized guidelines.

Aerobic and Anaerobic Soil Degradation (based on OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Test System: Fresh soil samples are collected and characterized (pH, organic carbon content, texture, etc.). For the aerobic test, the soil is maintained at a moisture level of 40-60% of its maximum water holding capacity. For the anaerobic test, the soil is flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. For the aerobic study, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For the anaerobic study, the system is kept sealed.

  • Sampling and Analysis: At periodic intervals, soil samples are collected and extracted with appropriate organic solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

  • Mineralization and Bound Residues: For the aerobic study, evolved [¹⁴C]CO₂ is trapped in an alkaline solution to quantify mineralization. After extraction, the soil is combusted to determine the amount of non-extractable (bound) residues.

Soil_Degradation_Workflow start Soil Collection & Characterization application Application of [¹⁴C]this compound start->application incubation Incubation (Aerobic/Anaerobic, Dark, 20°C) application->incubation sampling Periodic Soil Sampling incubation->sampling mineralization [¹⁴C]CO₂ Trapping (Aerobic only) incubation->mineralization extraction Solvent Extraction sampling->extraction analysis HPLC & LC-MS Analysis (Parent & Metabolites) extraction->analysis bound_residues Combustion for Non-Extractable Residues extraction->bound_residues end Data Analysis (DT50, Pathway) analysis->end mineralization->end bound_residues->end

General workflow for an aerobic/anaerobic soil degradation study.
Hydrolysis in Water (based on OPPTS 835.2120)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application: this compound is added to the buffer solutions at a known concentration. The use of a co-solvent may be necessary for poorly soluble compounds, but its concentration should be minimized.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed by a suitable method, such as HPLC, to determine the concentration of the remaining this compound and the formation of any hydrolysis products.

  • Data Analysis: The degradation rate constants and half-lives (DT50) are calculated for each pH level.

Photolysis in Water (based on OPPTS 835.2240)

This study investigates the degradation of this compound in water upon exposure to light.

  • Test Solutions: A sterile, buffered aqueous solution of this compound is prepared. The pH is chosen to minimize hydrolysis.

  • Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

  • Incubation: The experiment is conducted at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time points. The concentration of this compound and any photoproducts are determined using analytical techniques like HPLC and LC-MS.

  • Data Analysis: The quantum yield and the environmental half-life of this compound under specific light conditions are calculated.

Conclusion

The degradation of this compound in the environment is a multifaceted process involving both biotic and abiotic pathways. In soil, it is primarily biodegraded, with an initial hydrolysis to 2,4-DNOP followed by further breakdown into several major and numerous minor polar metabolites, ultimately leading to mineralization and the formation of non-extractable residues. In water, abiotic processes, particularly pH-dependent hydrolysis and photolysis, are the main drivers of its degradation. A thorough understanding of these degradation pathways is essential for assessing the environmental risk associated with the use of this compound and for the development of effective risk mitigation strategies. Further research to elucidate the precise chemical structures of the major soil metabolites and to identify specific microbial species involved in the degradation process would provide a more complete picture of its environmental fate.

References

Toxicological Profile of Meptyldinocap in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a comprehensive review compiled from publicly available data and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for regulatory agency assessments.

Executive Summary

Meptyldinocap, a dinitrophenol fungicide, is an active ingredient utilized for the control of powdery mildew. Its mechanism of action involves the uncoupling of oxidative phosphorylation, a fundamental process in cellular energy production. While effective against target fungal pathogens, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on a range of non-target species, including aquatic and terrestrial organisms. Quantitative toxicity data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, a visualization of the primary toxicodynamic pathway is provided to facilitate a deeper understanding of its mode of action.

Aquatic Organisms

This compound exhibits a high degree of toxicity to aquatic organisms. Acute and chronic exposure studies have been conducted on representative species of fish, aquatic invertebrates, and algae to determine key toxicity endpoints.

Data Presentation: Aquatic Toxicity
OrganismSpeciesEndpointValue (µg a.i./L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC₅₀16--INVALID-LINK--
Oncorhynchus mykiss (Rainbow Trout)28-day NOEC2.5--INVALID-LINK--
Aquatic Invertebrate Daphnia magna48-hour EC₅₀ (Immobilisation)29--INVALID-LINK--
Daphnia magna21-day NOEC (Reproduction)5.0--INVALID-LINK--
Algae Pseudokirchneriella subcapitata72-hour EᵣC₅₀ (Growth Rate)43--INVALID-LINK--
Pseudokirchneriella subcapitata72-hour NOEC10--INVALID-LINK--
Experimental Protocols

The aquatic toxicity studies for this compound were conducted following standardized OECD guidelines to ensure data quality and comparability.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period. Juvenile rainbow trout (Oncorhynchus mykiss) were exposed to a series of this compound concentrations under controlled laboratory conditions, including temperature, pH, and dissolved oxygen. Mortality was observed and recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity to Daphnia magna. Young daphnids (<24 hours old) were exposed to various concentrations of this compound for 48 hours. The endpoint is the median effective concentration (EC₅₀) at which 50% of the daphnids are immobilized.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a freshwater algal species, Pseudokirchneriella subcapitata. Algal cultures were exposed to different concentrations of this compound over a 72-hour period. The inhibition of growth is measured, and the median effective concentration (EᵣC₅₀) for growth rate reduction is calculated.

  • Fish, Early-life Stage Toxicity Test (OECD 210): This chronic study assesses the effects of this compound on the early developmental stages of fish. Fertilized eggs are exposed to a range of concentrations, and the exposure continues through hatching and into the early juvenile stage. Endpoints include mortality, growth, and developmental abnormalities, leading to the determination of a No Observed Effect Concentration (NOEC).

  • Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of this compound on the reproductive output of Daphnia magna over a 21-day period. The total number of live offspring produced is the primary endpoint used to determine the NOEC for reproduction.

experimental_workflow_aquatic cluster_acute Acute Toxicity cluster_chronic Chronic Toxicity Fish_Acute Fish (OECD 203) 96-hr LC50 Daphnia_Acute Daphnia (OECD 202) 48-hr EC50 Algae_Acute Algae (OECD 201) 72-hr ErC50 Fish_Chronic Fish (OECD 210) 28-day NOEC Daphnia_Chronic Daphnia (OECD 211) 21-day NOEC This compound This compound This compound->Fish_Acute This compound->Daphnia_Acute This compound->Algae_Acute This compound->Fish_Chronic This compound->Daphnia_Chronic

Aquatic Ecotoxicology Testing Workflow for this compound.

Terrestrial Organisms

The risk to terrestrial non-target organisms is another critical aspect of the environmental safety profile of this compound. Studies have been conducted on birds, honeybees, earthworms, other non-target arthropods, and soil microorganisms.

Data Presentation: Terrestrial Toxicity
OrganismSpeciesEndpointValueReference
Birds Colinus virginianus (Bobwhite Quail)Acute Oral LD₅₀>2000 mg a.i./kg bw--INVALID-LINK--
Colinus virginianus (Bobwhite Quail)Dietary LC₅₀ (5-day)>5000 mg a.i./kg diet--INVALID-LINK--
Anas platyrhynchos (Mallard Duck)NOEC (Reproduction)30 mg a.i./kg diet--INVALID-LINK--
Honeybees Apis melliferaAcute Contact LD₅₀ (48-hour)>100 µg a.i./bee--INVALID-LINK--
Apis melliferaAcute Oral LD₅₀ (48-hour)68.9 µg a.i./bee--INVALID-LINK--
Earthworms Eisenia fetida14-day LC₅₀>1000 mg a.i./kg soil--INVALID-LINK--
Eisenia fetidaNOEC (Reproduction)100 mg a.i./kg soil--INVALID-LINK--
Soil Microorganisms -Nitrogen Transformation<25% effect at 28 days--INVALID-LINK--
Non-target Arthropods Typhlodromus pyri (predatory mite)LR₅₀ (on glass plates)1.8 g a.i./ha--INVALID-LINK--
Aphidius rhopalosiphi (parasitoid wasp)LR₅₀ (on glass plates)1.2 g a.i./ha--INVALID-LINK--
Experimental Protocols

Standardized protocols were also employed for the assessment of toxicity to terrestrial organisms.

  • Avian Acute Oral Toxicity (OECD 223): This test determines the acute oral toxicity (LD₅₀) in birds. A single dose of this compound was administered to Bobwhite quail, and the birds were observed for at least 14 days for mortality and signs of toxicity.

  • Avian Dietary Toxicity Test (OECD 205): This study evaluates the toxicity of a substance when administered in the diet. Young Bobwhite quail were fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period. The dietary LC₅₀ is determined.

  • Honeybee, Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the acute contact and oral LD₅₀ values for adult honeybees. For the contact test, bees are topically exposed to this compound. For the oral test, bees are fed a sucrose solution containing the test substance. Mortality is assessed over 48 hours.

  • Earthworm, Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of a substance to earthworms (Eisenia fetida) in an artificial soil. The 14-day LC₅₀ is determined.

  • Earthworm, Reproduction Test (OECD 222): This chronic study evaluates the effects of a substance on the reproductive output of earthworms over an 8-week period. The NOEC for reproduction is a key endpoint.

  • Soil Microorganisms, Nitrogen Transformation Test (OECD 216): This study assesses the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms. The rate of nitrate formation is measured over 28 days.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action of this compound in both target and non-target organisms is the uncoupling of oxidative phosphorylation. This process occurs within the mitochondria and disrupts the production of ATP, the main energy currency of the cell. This compound, being a lipophilic weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to function. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately causing cellular energy depletion and toxicity.

oxidative_phosphorylation_uncoupling cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP_Synthase_Matrix ATP Synthase ATP ATP ATP_Synthase_Matrix->ATP ADP ADP + Pi ADP->ATP_Synthase_Matrix Normal_Process Normal ATP Production H_Matrix H+ Proton_Pump Electron Transport Chain (Proton Pump) H2O H2O Proton_Pump->H2O H_IMS_1 H+ Proton_Pump->H_IMS_1 Pumps H+ H_IMS_2 H+ Proton_Pump->H_IMS_2 H_IMS_3 H+ Proton_Pump->H_IMS_3 O2 O2 O2->Proton_Pump e- acceptor H_IMS_1->ATP_Synthase_Matrix Proton Motive Force H_IMS_2->ATP_Synthase_Matrix This compound This compound H_IMS_2->this compound H_IMS_3->ATP_Synthase_Matrix This compound->H_Matrix Dissipates Proton Gradient Uncoupled_Process Uncoupled State (Energy Depletion)

Mechanism of this compound as an Uncoupler of Oxidative Phosphorylation.

Conclusion

The toxicological data for this compound indicate a high risk to aquatic organisms, with acute and chronic toxicity observed at low microgram per liter concentrations. The risk to birds, honeybees, and earthworms is considered to be lower under typical field exposure scenarios, although sublethal effects cannot be entirely discounted. The primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, is a well-understood process that affects a broad range of organisms. This technical guide provides a consolidated source of quantitative data and methodological context to aid in the environmental risk assessment and responsible management of this fungicide. Further research into the potential for sublethal effects in terrestrial non-target organisms and the impact of its metabolites would provide an even more comprehensive understanding of its environmental profile.

Meptyldinocap (CAS 131-72-6): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, with the CAS number 131-72-6, is a dinitrophenol fungicide renowned for its efficacy against powdery mildew on various crops.[1][2][3] As a specific isomer of the older fungicide dinocap, this compound exhibits a more favorable toxicological profile, positioning it as a significant compound in modern crop protection.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological data, environmental fate, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

This compound is chemically known as (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate.[5] It is a single, specific isomer of dinocap, which is a mixture of six isomers.[5][6] Technical grade this compound is a yellowish to brown liquid.[7] It has low aqueous solubility and is soluble in organic solvents like acetone and ethyl acetate.[6][7]

PropertyValueReference
CAS Number 131-72-6[8]
Molecular Formula C₁₈H₂₄N₂O₆[8]
Molecular Weight 364.39 g/mol [8]
IUPAC Name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate[5]
Synonyms 2,4-DNOPC, (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate[5][9]
Appearance Yellowish to brown liquid[7]
Solubility Low in water; Soluble in acetone, ethyl acetate[6][7]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mode of action as a fungicide is the uncoupling of mitochondrial oxidative phosphorylation.[5][10] This process is crucial for cellular energy production in fungi.

dot

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP Synthesis This compound This compound Dissipation Dissipation of Proton Gradient This compound->Dissipation Disrupts membrane ATP_Depletion ATP Depletion Dissipation->ATP_Depletion Inhibits ATP Synthase function Fungal_Cell_Death Fungal Cell Death ATP_Depletion->Fungal_Cell_Death

Caption: Mechanism of action of this compound.

A recent study on porcine cells suggests a more detailed molecular mechanism of this compound-induced toxicity, which may share similarities with its fungicidal action. This study found that this compound treatment leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and alterations in calcium homeostasis.[5] This disruption of mitochondrial function is a key event leading to cellular stress and apoptosis.

dot

This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Ca_Homeostasis Disruption of Ca2+ Homeostasis Mitochondrial_Dysfunction->Ca_Homeostasis ER_Stress->Ca_Homeostasis MAPK_Signaling Alteration of MAPK Signaling Ca_Homeostasis->MAPK_Signaling Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound toxicity.

Toxicological Profile

This compound is considered to be less toxic than its predecessor, dinocap.[4] Notably, unlike dinocap, this compound has not been found to be teratogenic in animal studies.[4] The following tables summarize the key toxicological data for this compound.

Acute and Subchronic Toxicity
StudySpeciesGuidelineDosesNOAELLOAELReference
28-Day Oral ToxicityMouseOPPTS 870.30500, 100, 200, or 750 ppm750 ppm (117/161.1 mg/kg bw/day M/F)Not Observed[4]
90-Day Oral ToxicityRatOPPTS 870.31000, 200, 650, or 2000 ppm650 ppm (37/41 mg/kg bw/day M/F)2000 ppm (113/127 mg/kg bw/day M/F)[4]
1-Year Oral ToxicityDogNon-guideline120 ppm (3.31/3.22 mg/kg bw/day M/F)120 ppmNot Observed[4]
Developmental and Reproductive Toxicity
StudySpeciesGuidelineDoses (mg/kg bw/day)Maternal NOAELDevelopmental NOAELReference
Prenatal DevelopmentalMouseNon-guideline0, 100, 250, or 500500500[4]
Prenatal DevelopmentalRatOPPTS 870.37000, 50, 15050150[4]
Prenatal DevelopmentalRabbitOPPTS 870.37000, 3, 12, or 481248[4]

Environmental Fate and Ecotoxicology

This compound is not persistent in soil and degrades relatively quickly.[6] Its low aqueous solubility suggests it is unlikely to leach into groundwater.[6]

StudyMatrixHalf-life (t₁/₂)Reference
DegradationCucumber1.6 - 2.2 days[11]
DegradationSoil3.1 - 4.4 days[11]

This compound is moderately toxic to mammals.[6] While not highly toxic to birds, it shows higher toxicity to many aquatic species, including fish and algae.[6]

Experimental Protocols

Toxicology Studies

The toxicological evaluation of this compound would have followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS).

dot

cluster_protocol General Toxicology Study Workflow Animal_Selection Animal Selection (e.g., Rats) Dose_Administration Dose Administration (e.g., Oral Gavage) Animal_Selection->Dose_Administration In_life_Observations In-life Observations (Clinical signs, Body weight) Dose_Administration->In_life_Observations Terminal_Procedures Terminal Procedures (Necropsy, Histopathology) In_life_Observations->Terminal_Procedures Data_Analysis Data Analysis (NOAEL/LOAEL determination) Terminal_Procedures->Data_Analysis

Caption: General workflow for in-vivo toxicity studies.

5.1.1. Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

  • Test Animals: Typically, young adult rats are used.[8][12] At least 5 males and 5 females per dose group.[12]

  • Dose Administration: The test substance is administered orally by gavage or mixed in the diet/drinking water daily for 28 days.[12]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[6]

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.[6]

  • Pathology: All animals are subjected to a gross necropsy. Organs and tissues are preserved for histopathological examination.[13]

5.1.2. Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

  • Test Animals: Pregnant female rats or rabbits are used.[13]

  • Dose Administration: The test substance is administered daily, typically from implantation to the day before cesarean section.[13]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout gestation.[13]

  • Fetal Examinations: At termination, the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[13]

Residue Analysis in Plant Material

The standard method for determining this compound residues involves extraction, hydrolysis to its phenol metabolite (2,4-DNOP), and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

dot

Start Sample Homogenization Extraction Extraction with Organic Solvent Start->Extraction Hydrolysis Alkaline Hydrolysis to 2,4-DNOP Extraction->Hydrolysis Cleanup Liquid-Liquid Partitioning Hydrolysis->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for this compound residue analysis.

  • Extraction: A representative sample of the plant matrix is homogenized and extracted with an organic solvent mixture (e.g., acetone:methanol:hydrochloric acid).

  • Hydrolysis: The extract is subjected to alkaline hydrolysis (e.g., with ethanolamine or ammonia) to convert this compound to 2,4-DNOP.

  • Cleanup: The hydrolyzed extract is cleaned up using liquid-liquid partitioning (e.g., with ethyl acetate).

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS, typically in negative electrospray ionization mode, monitoring for the specific mass transitions of 2,4-DNOP.

Fungicidal Efficacy Assay

The efficacy of this compound against powdery mildew can be assessed using a spore germination assay.

  • Spore Suspension Preparation: Conidia of a susceptible powdery mildew species (e.g., Erysiphe necator) are collected from infected plant material and suspended in sterile water.[14]

  • Treatment Application: A range of this compound concentrations are prepared. The spore suspension is mixed with each fungicide concentration.[14]

  • Incubation: The treated spore suspensions are incubated on a suitable substrate (e.g., water agar) in a controlled environment (temperature and humidity).[14]

  • Assessment: After an appropriate incubation period, the percentage of germinated spores is determined under a microscope for each treatment and a control.[14]

  • Data Analysis: The data is used to calculate the EC₅₀ (Effective Concentration to inhibit 50% of spore germination).

Uncoupling of Oxidative Phosphorylation Assay

The uncoupling activity of this compound can be measured by assessing its effect on mitochondrial respiration, for example, by measuring the oxygen consumption rate (OCR).

  • Cell Culture: A suitable cell line (e.g., HepG2) or isolated mitochondria are used.[15]

  • Assay Principle: The Seahorse XF Analyzer or a similar instrument is used to measure the OCR of the cells in real-time.[15]

  • Experimental Procedure:

    • Establish a baseline OCR.

    • Inject this compound at various concentrations and measure the change in OCR. An uncoupler will typically cause an initial increase in OCR as the mitochondria try to compensate for the dissipated proton gradient.

    • Inject known mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to probe different aspects of mitochondrial respiration and confirm the uncoupling effect.[15]

  • Data Analysis: The changes in OCR in response to this compound are analyzed to determine its uncoupling potency.

Conclusion

This compound (CAS 131-72-6) is an effective fungicide with a well-characterized mode of action and a favorable toxicological profile compared to its predecessor, dinocap. Its primary fungicidal activity stems from the uncoupling of oxidative phosphorylation in fungal mitochondria, leading to energy depletion and cell death. Toxicological studies have established clear no-observed-adverse-effect levels for various endpoints, and it is not considered a developmental toxicant. The compound is not persistent in the environment. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and application of this compound in agricultural science and for professionals in the field of drug and pesticide development.

References

Meptyldinocap: A Technical Guide to its Discovery, History, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, a dinitrophenol fungicide, represents a significant advancement in the management of powdery mildew diseases. As a single, active isomer of the older fungicide dinocap, it offers a more favorable toxicological profile while maintaining high efficacy. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical properties, and its mechanism of action as an uncoupler of mitochondrial oxidative phosphorylation. Detailed experimental protocols for residue analysis and efficacy testing are provided, alongside a summary of key toxicological and efficacy data. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of fungicides.

Introduction: From Dinocap to a Refined Isomer

The story of this compound is intrinsically linked to its predecessor, dinocap, a fungicide and acaricide introduced in the mid-20th century. Dinocap was a complex mixture of six dinitrophenyl crotonate isomers.[1] While effective, the isomeric mixture presented challenges in terms of understanding its precise biological and environmental activity.

Recognizing that the fungicidal activity resided primarily in one specific isomer, research efforts focused on isolating and characterizing this active component. This led to the development of this compound, which is the single isomer 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.[1][2] this compound was first evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) as a new compound, with its introduction marking a move towards more refined and targeted crop protection agents.[2] It was registered for use in 2007 and is primarily used to control powdery mildew on a variety of crops, including grapevines, cucurbits, and various fruits.[1][3]

Chemical Identity and Properties

A clear understanding of the chemical identity of this compound is fundamental to its application and study.

PropertyValueReference
IUPAC Name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate[1]
CAS Registry Number 131-72-6[1]
Chemical Formula C₁₈H₂₄N₂O₆[4]
Molecular Weight 364.39 g/mol [4]
Chemical Class Dinitrophenol fungicide[1]

Mode of Action: Uncoupling Oxidative Phosphorylation

This compound's fungicidal activity stems from its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[1] This process is crucial for the production of ATP, the primary energy currency of the cell.

In a healthy fungal cell, the electron transport chain in the inner mitochondrial membrane pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton gradient. This gradient drives the synthesis of ATP by the enzyme ATP synthase as protons flow back into the matrix.

This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the less acidic matrix and releases the proton, effectively shuttling protons back into the matrix and dissipating the crucial proton gradient. This uncoupling of electron transport from ATP synthesis leads to a depletion of cellular ATP, inhibiting energy-dependent processes essential for fungal growth and development, such as spore germination and mycelial growth.[1]

G Signaling Pathway of this compound's Mode of Action cluster_mitochondrion Mitochondrion cluster_intermembrane_space Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain H_in H+ ETC->H_in Pumps H+ ATP_Synthase ATP Synthase H_in->ATP_Synthase Flows through ATP ATP ATP_Synthase->ATP Synthesizes Fungal_Growth Spore Germination & Mycelial Growth ATP->Fungal_Growth Inhibition of Energy-Dependent Processes H_out H+ Meptyldinocap_outside This compound H_out->Meptyldinocap_outside Returns to intermembrane space Meptyldinocap_outside->H_in Diffuses into intermembrane space Meptyldinocap_H This compound-H+ Meptyldinocap_H->H_out Diffuses into matrix and releases H+ H_inMeptyldinocap_outside H_inMeptyldinocap_outside H_inMeptyldinocap_outside->Meptyldinocap_H Protonation

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Fungicidal Efficacy

CropDiseaseEfficacy DetailsReference
GrapesPowdery Mildew (Erysiphe necator)Used in multiple foliar applications per season.[3]
Various Fruits & VegetablesPowdery MildewProvides protectant, curative, and eradicant activity.[5]

It is important to note that despite the long-term use of its chemical class, no resistance to this compound has been reported in key target pathogens like Erysiphe necator.[1]

Toxicology Profile

A key driver for the development of this compound was to provide a fungicide with a more favorable toxicological profile compared to the isomeric mixture of dinocap.

ParameterValueSpeciesReference
Acute Oral LD₅₀ >2000 mg/kg bwRat[3]
Acute Dermal LD₅₀ >2000 mg/kg bwRat[3]
90-Day Oral NOAEL 1.51 mg/kg bw/dayDog[3]
Acceptable Daily Intake (ADI) 0.005 mg/kg bw/dayHuman[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of fungicides. The following sections outline typical methodologies for key studies related to this compound.

Residue Analysis in Plant Material

This protocol describes a general method for the determination of this compound and its primary metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the residues of this compound and its main metabolite in plant matrices.

Materials:

  • Homogenized plant sample (e.g., grapes, cucumbers)

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • Formic acid

  • This compound and 2,4-DNOP analytical standards

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For pigmented samples, also add 7.5 mg of GCB.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Take an aliquot of the cleaned-up extract, dilute with a suitable solvent (e.g., methanol/water with 0.1% formic acid), and inject it into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column with a suitable gradient elution program.

    • Detect and quantify this compound and 2,4-DNOP using multiple reaction monitoring (MRM) in negative electrospray ionization mode.

G Workflow for this compound Residue Analysis Sample Homogenized Plant Sample Extraction Extraction with Acetonitrile + MgSO4 + NaCl Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis Cleaned Extract Result Quantification of This compound & 2,4-DNOP Analysis->Result

Caption: A typical workflow for the analysis of this compound residues in plant samples.

In Vitro Fungicide Efficacy Testing

This protocol outlines a general method for determining the in vitro efficacy of this compound against a powdery mildew pathogen using a leaf disc assay.

Objective: To determine the EC₅₀ value of this compound against a specific powdery mildew fungus.

Materials:

  • Healthy, young, susceptible host plant leaves (e.g., grape, cucumber)

  • This compound stock solution in a suitable solvent (e.g., acetone)

  • Sterile distilled water

  • Tween 20 (surfactant)

  • Powdery mildew inoculum (conidia)

  • Petri dishes

  • Filter paper

  • Agar

  • Microscope

  • Growth chamber

Procedure:

  • Preparation of Leaf Discs:

    • Excise 1.5 cm diameter discs from healthy, young leaves.

    • Place the leaf discs, adaxial side up, on water agar (0.8-1.0%) in Petri dishes.

  • Fungicide Application:

    • Prepare a series of dilutions of this compound in sterile distilled water containing 0.01% Tween 20.

    • Apply a known volume (e.g., 50 µL) of each fungicide dilution to the surface of the leaf discs. Include a control treatment with only water and surfactant.

  • Inoculation:

    • After the fungicide solution has dried, inoculate each leaf disc with powdery mildew conidia by gently tapping an infected leaf over the discs.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber with a controlled temperature (e.g., 22-25°C) and photoperiod (e.g., 16h light / 8h dark).

  • Assessment:

    • After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC₅₀ value by probit analysis or other suitable statistical methods.

Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound for the control of powdery mildew under real-world conditions.

Objective: To assess the field performance of this compound in controlling powdery mildew and its impact on crop yield and quality.

Materials:

  • This compound formulation

  • Commercial standard fungicide

  • Spraying equipment (e.g., backpack sprayer)

  • Plot markers

  • Data collection tools (e.g., disease assessment scales, notebooks)

Procedure:

  • Trial Design:

    • Select a suitable field with a history of powdery mildew.

    • Design the trial using a randomized complete block design with at least four replications.

    • Include the following treatments:

      • Untreated control

      • This compound at one or more application rates

      • A commercial standard fungicide

  • Plot Establishment and Maintenance:

    • Mark out individual plots of a suitable size (e.g., 10 m²).

    • Maintain the plots according to standard agricultural practices for the specific crop, excluding any fungicide applications other than the experimental treatments.

  • Fungicide Application:

    • Apply the fungicide treatments at predetermined intervals (e.g., every 10-14 days) or based on a disease forecasting model, starting before or at the first sign of disease.

    • Ensure thorough coverage of the plant canopy.

  • Disease Assessment:

    • Assess disease severity and incidence at regular intervals throughout the growing season using a standardized rating scale (e.g., percentage of leaf area infected).

  • Yield and Quality Assessment:

    • At harvest, measure the yield from each plot.

    • Assess crop quality parameters relevant to the specific crop (e.g., fruit size, sugar content).

  • Data Analysis:

    • Analyze the disease severity, incidence, and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Conclusion

This compound represents a successful evolution in fungicide development, moving from a complex isomeric mixture to a single, well-characterized active ingredient. Its targeted mode of action as an uncoupler of oxidative phosphorylation provides effective control of powdery mildew, a significant threat to many important crops. The favorable toxicological profile of this compound, combined with its proven efficacy, makes it a valuable tool in integrated pest management programs. Further research into its long-term performance and potential for resistance development will continue to be important for ensuring its sustainable use in agriculture.

References

Meptyldinocap (2,4-DNOPC): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap, with the systematic IUPAC name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate and CAS Registry Number 131-72-6, is a dinitrophenol fungicide.[1] It is a single, specific isomer of the older fungicide dinocap, which is a mixture of six isomers.[1][2] this compound, also known as 2,4-DNOPC, is the most active and abundant component of the technical dinocap mixture. It is recognized for its protective, curative, and eradicant activity against powdery mildew diseases on a variety of crops, including grapes, cucurbits, and strawberries.[2][3] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, mechanism of action, toxicology, and fungicidal efficacy, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a dark oily liquid that is nearly insoluble in water.[1] Its chemical structure features a 1-methylheptyl group attached to a 2,4-dinitrophenyl ring, which is esterified with crotonic acid. This specific structure is crucial for its fungicidal activity.

PropertyValueReference
IUPAC Name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate[1]
CAS Registry Number 131-72-6[1]
Molecular Formula C18H24N2O6[4]
Molecular Weight 364.4 g/mol [4]
Physical State Dark oily liquid[1]
Water Solubility Low[2]

Synthesis

The primary route for the synthesis of this compound involves a direct esterification reaction.[1] An industrial synthesis method begins with the preparation of the dinitrophenol core, which is then alkylated and subsequently esterified.

General Synthesis Workflow:```dot

G 2,4-Dinitrophenol 2,4-Dinitrophenol Alkylation Alkylation 2,4-Dinitrophenol->Alkylation 1-methylheptyl bromide 2-(1-methylheptyl)-4,6-dinitrophenol 2-(1-methylheptyl)-4,6-dinitrophenol Alkylation->2-(1-methylheptyl)-4,6-dinitrophenol Esterification Esterification 2-(1-methylheptyl)-4,6-dinitrophenol->Esterification Crotonic acid This compound This compound Esterification->this compound

Caption: this compound uncouples oxidative phosphorylation.

The uncoupling action of this compound involves its ability to act as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for driving ATP synthase. As a result, the energy generated by the electron transport chain is released as heat instead of being used to produce ATP, ultimately leading to fungal cell death.

Toxicology

This compound exhibits low acute oral and dermal toxicity but is moderately toxic by inhalation. I[5]t is a slight skin irritant and a moderate eye irritant and has been shown to have skin-sensitizing potential. N[5]otably, this compound is significantly less toxic than the isomeric mixture found in dinocap, particularly concerning developmental and ocular toxicities.

[6]| Study Type | Species | Results | Reference | |---|---|---|---| | Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg bw | |[5] | Acute Dermal Toxicity | Rat | LD50 > 2000 mg/kg bw | |[5] | Acute Inhalation Toxicity | Rat | LC50 = 1.2 mg/L | |[5] | 90-Day Oral Toxicity | Dog | NOAEL = 1.51 mg/kg bw/day | |[7] | Developmental Toxicity | Mouse | Maternal & Developmental NOAEL = 500 mg/kg bw/day | |[7] | Developmental Toxicity | Rat | Maternal NOAEL = 50 mg/kg bw/day; Developmental NOAEL = 150 mg/kg bw/day | |[7]

Experimental Protocol: Acute Oral Toxicity (Modified from OECD 423)

The following is a generalized protocol for an acute oral toxicity study, based on the principles of OECD Guideline 423.

  • Test Animals: Healthy, young adult female Wistar rats are used. The animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Housing and Feeding: Animals are housed in appropriate cages under controlled environmental conditions (temperature: 22 ± 3 °C, humidity: 30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.

  • Dose Administration: this compound is administered by oral gavage. A starting dose of 300 mg/kg body weight is typically used, followed by a higher dose of 2000 mg/kg body weight in a stepwise procedure if no mortality is observed. The substance is usually administered in a suitable vehicle like corn oil.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Experimental Workflow: Acute Oral Toxicity Study

G Start Animal Acclimatization Fasting 16-hour Fasting Start->Fasting Dosing Oral Gavage (e.g., 2000 mg/kg) Fasting->Dosing Observation 14-Day Observation (Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy

Caption: Workflow for an acute oral toxicity study.

Fungicidal Efficacy

This compound is primarily used to control powdery mildew fungi, with Erysiphe necator on grapes being a key target. W[8]hile specific EC50 values are not widely reported in the public literature, its efficacy is well-established through field trials and its commercial use.

Residue Analysis in Crops

The determination of this compound residues in agricultural commodities is crucial for regulatory purposes. Analytical methods often involve the hydrolysis of this compound to its corresponding phenol, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Residue Analysis in Grapes by LC-MS/MS

The following is a summary of a typical protocol for the analysis of this compound residues in grapes.

  • Sample Preparation: A representative sample of grapes (e.g., 10 g) is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent mixture, such as acetone, methanol, and hydrochloric acid.

  • Partitioning: The extract is partitioned using a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Hydrolysis: The extract is subjected to alkaline hydrolysis to convert this compound to 2,4-DNOP.

  • LC-MS/MS Analysis: The hydrolyzed extract is then analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the amount of 2,4-DNOP, which is then used to calculate the original concentration of this compound.

Experimental Workflow: Residue Analysis

G Sample Grape Sample Homogenization Extraction Solvent Extraction Sample->Extraction Partition Liquid-Liquid Partition Extraction->Partition Hydrolysis Alkaline Hydrolysis to 2,4-DNOP Partition->Hydrolysis Analysis LC-MS/MS Analysis Hydrolysis->Analysis Quantification Residue Quantification Analysis->Quantification

References

An In-depth Technical Guide to the Environmental Fate and Transport of Meptyldinocap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap, a dinitrophenol fungicide, is a single isomer of the older fungicide dinocap. It is utilized for the control of powdery mildew on a variety of crops. Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, metabolism, and mobility of this compound in various environmental compartments.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. This compound is characterized by low water solubility and a high octanol-water partition coefficient, suggesting a tendency to partition into organic matter rather than remain in aqueous phases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight364.4 g/mol [1]
Melting Point-22.5 °C[1]
Water Solubility (20 °C)0.151 mg/L[1]
Vapor Pressure (25 °C)7.92 x 10⁻⁶ Pa[2]
Log K_ow (20.5 °C)6.55 ± 0.33[1]
Henry's Law Constant (20 °C)1.16 x 10⁻² Pa m³/mol[2]
pKaDoes not dissociate[1]

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, microbial degradation, and adsorption to soil and sediment.

Degradation in a Nutshell

This compound degrades in the environment through several key pathways. The primary transformation is the hydrolysis of the crotonate ester to form its main metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP)[2][3]. This process is influenced by pH and temperature. Further degradation involves the oxidation of the octyl side chain[1]. In soil, this compound is not persistent, with microbial activity playing a significant role in its breakdown[4]. Photolysis on plant and soil surfaces also contributes to its dissipation[3].

This compound This compound DNOP 2,4-DNOP This compound->DNOP Hydrolysis Further_Degradation Further Degradation (Oxidation of octyl side chain) DNOP->Further_Degradation Polar_Metabolites Polar Metabolites Further_Degradation->Polar_Metabolites CO2 CO₂ Polar_Metabolites->CO2 Non_Extractable_Residues Non-Extractable Residues Polar_Metabolites->Non_Extractable_Residues

Figure 1: Simplified degradation pathway of this compound in the environment.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, leading to the formation of 2,4-DNOP. The rate of hydrolysis is dependent on pH and temperature, with faster degradation occurring under alkaline conditions.

Table 2: Hydrolysis Half-lives (DT₅₀) of this compound in Water

pHTemperature (°C)DT₅₀ (days)Reference
420447[2]
520229[2]
72030 - 56[2]
9200.7 - 9.3[2]
7302.34 - 30.5[2]
Photolysis

Photolysis on surfaces can contribute to the degradation of this compound. An aqueous photolysis study indicated a quantum yield of 0.24%[2]. On plant surfaces, photolysis plays a significant role in its dissipation[3].

Degradation in Soil

This compound is considered not to be persistent in soil. Aerobic soil metabolism is the primary degradation route, with a rapid dissipation rate.

Table 3: Aerobic Soil Degradation of this compound

Study TypeDT₅₀MetabolitesReference
Laboratory~5 daysX197324, X103317, X12335709[4]
Field (Cucumber)3.1 - 4.4 days-

The degradation of this compound in soil leads to the formation of several metabolites, with X197324, X103317, and X12335709 being identified as major products in laboratory studies. These metabolites themselves have short half-lives of less than 7 days[4]. The degradation process ultimately results in the formation of carbon dioxide and non-extractable residues[4].

Mobility in Soil

The mobility of this compound in soil is expected to be low due to its high Log K_ow, which indicates strong adsorption to soil organic matter. This limits its potential to leach into groundwater.

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies, based on OECD guidelines.

Hydrolysis as a Function of pH (OECD 111)

This study is designed to determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH levels.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Application: Add a known concentration of radiolabeled or non-labeled this compound to the buffer solutions. The concentration should not exceed 0.01 M or half the saturation concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 20°C and 30°C).

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze the samples for the concentration of this compound and its primary hydrolysis product, 2,4-DNOP, using a suitable analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the first-order rate constant and the half-life (DT₅₀) for each pH and temperature combination.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Sterile Buffers (pH 4, 7, 9) Add_this compound Add this compound Prep_Buffer->Add_this compound Incubate Incubate in Dark (Constant Temperature) Add_this compound->Incubate Sampling Collect Samples (Time Intervals) Incubate->Sampling Analysis Analyze by LC-MS/MS Sampling->Analysis Calculation Calculate DT₅₀ Analysis->Calculation

Figure 2: Workflow for a hydrolysis study according to OECD 111.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study evaluates the rate and route of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Choose a range of representative soils with varying organic carbon content, pH, and texture.

  • Test Substance: Use ¹⁴C-labeled this compound to trace its transformation and establish a mass balance.

  • Application: Treat the soil samples with the test substance.

  • Incubation: Incubate the samples in the dark at a constant temperature. For aerobic conditions, ensure a continuous supply of air. For anaerobic conditions, establish and maintain an oxygen-free environment after an initial aerobic phase.

  • Trapping Volatiles: Use appropriate traps to collect any evolved ¹⁴CO₂ or other volatile degradation products.

  • Sampling: Collect soil samples at various time points.

  • Extraction and Analysis: Extract the soil samples with suitable solvents and analyze the extracts for this compound and its transformation products using techniques like LSC and HPLC-radiodetection. Analyze the trapped volatiles.

  • Data Analysis: Determine the degradation kinetics (DT₅₀ and DT₉₀) for this compound and major metabolites. Characterize the distribution of radioactivity between extractable residues, non-extractable residues, and mineralized products (¹⁴CO₂).

cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Select_Soil Select Soils Apply_Radiolabeled Apply ¹⁴C-Meptyldinocap Select_Soil->Apply_Radiolabeled Incubate_Aerobic Aerobic Incubation Apply_Radiolabeled->Incubate_Aerobic Incubate_Anaerobic Anaerobic Incubation Apply_Radiolabeled->Incubate_Anaerobic Trap_Volatiles Trap ¹⁴CO₂ Incubate_Aerobic->Trap_Volatiles Soil_Sampling Soil Sampling Incubate_Aerobic->Soil_Sampling Incubate_Anaerobic->Trap_Volatiles Incubate_Anaerobic->Soil_Sampling Extraction Solvent Extraction Soil_Sampling->Extraction Analysis HPLC-Radiodetection Extraction->Analysis Mass_Balance Mass Balance Calculation Analysis->Mass_Balance Kinetics Degradation Kinetics Analysis->Kinetics

Figure 3: Experimental workflow for a soil degradation study (OECD 307).

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, acts as a fungicide by uncoupling oxidative phosphorylation in the fungal mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell.

Mechanism:

  • Proton Gradient: During cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient.

  • ATP Synthesis: The energy stored in this gradient is used by ATP synthase to produce ATP from ADP and inorganic phosphate as protons flow back into the matrix.

  • Uncoupling: this compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient.

  • Energy Dissipation: By providing an alternative route for protons to re-enter the matrix, this compound uncouples the electron transport chain from ATP synthesis. The energy from the proton gradient is released as heat instead of being used to generate ATP, ultimately leading to fungal cell death due to energy depletion.

ETC Electron Transport Chain H⁺ pump Intermembrane_Space Intermembrane Space (High H⁺) ETC:p1->Intermembrane_Space H⁺ ATP_Synthase ATP Synthase H⁺ channel Matrix Mitochondrial Matrix (Low H⁺) ATP_Synthase->Matrix ATP Synthesis This compound This compound (DNP) This compound->Matrix H⁺ release Intermembrane_Space->ATP_Synthase:p2 H⁺ Intermembrane_Space->this compound H⁺ uptake

Figure 4: Uncoupling of oxidative phosphorylation by this compound.

Conclusion

This compound is a non-persistent fungicide that undergoes relatively rapid degradation in the environment, primarily through hydrolysis and microbial processes in soil. Its low water solubility and high adsorption potential suggest a low risk of leaching to groundwater. The primary degradation product, 2,4-DNOP, is also subject to further degradation. A thorough understanding of the environmental fate and transport of this compound, as outlined in this guide, is essential for its responsible use in agriculture and the protection of environmental quality.

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of Meptyldinocap

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meptyldinocap is a contact fungicide used to control powdery mildew on a variety of crops.[1] For regulatory and safety purposes, a reliable and sensitive analytical method is required to determine its residues in various matrices. The residue definition for this compound often includes both the parent compound and its corresponding phenol, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP).[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The protocol emphasizes a common approach involving the hydrolysis of this compound to 2,4-DNOP, which offers enhanced sensitivity in negative electrospray ionization mode.[1][3]

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by alkaline hydrolysis to convert it to its more responsive phenol metabolite, 2,4-DNOP.[1][2] The resulting 2,4-DNOP is then quantified using LC-MS/MS in negative ion mode. This conversion significantly improves the sensitivity of the analysis, as the phenol provides a much more intense signal than the parent compound.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative performance of the this compound analysis method across various matrices as reported in the literature.

MatrixLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Mango0.02593-982-6[4][5]
Soil0.02593-982-6[4][5]
Cucumber0.0181.4-95.15.8-10.4[6][7]
Cabbage0.0189.7-93.36.3-8.5[6]
Tomato0.0189.3-96.06.8-9.2[6]
Apple0.0192.0-98.35.1-10.3[6]
Pear0.0189.0-95.05.3-10.2[6]
Grape0.0181.2-95.85.8-10.4[6][8]
Pomegranate0.025>80<0.5 (intralaboratory Horwitz ratio)[8]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., EN 15662).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract.

2. Alkaline Hydrolysis

To enhance sensitivity, this compound in the extract is hydrolyzed to 2,4-DNOP.

  • Transfer 1000 µL of the final QuEChERS extract into a vial.[1]

  • Add 25 µL of a 25% ammonia solution.[1] For dry commodities, this may be increased to 75 µL.[1]

  • Allow the reaction to proceed for at least 12 hours at room temperature or for 2 hours at 60°C.[1]

  • Neutralize the hydrolysate by adding 25 µL of concentrated acetic acid (or 75 µL for dry commodities).[1]

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., Agilent ZORBAX SB-C18).[6]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the analysis of 2,4-DNOP.[2][4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: The specific precursor and product ions for 2,4-DNOP should be optimized. A common transition is m/z 295 → 194.[1]

    • In-source Fragmentation: It is important to note that this compound can undergo in-source fragmentation to its phenol.[1][3] While direct analysis is possible, it is generally less sensitive.[3]

Visualizations

Meptyldinocap_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_analysis Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Hydrolysis Add Ammonia Solution (Incubate) Final_Extract->Hydrolysis Neutralization Neutralize with Acetic Acid Hydrolysis->Neutralization LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Neutralization->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling_Pathway This compound This compound (Parent Compound) Hydrolysis Alkaline Hydrolysis This compound->Hydrolysis + NH3 DNOP 2,4-DNOP (Analyte for LC-MS/MS) Hydrolysis->DNOP

Caption: Hydrolysis of this compound to 2,4-DNOP.

References

Application Notes and Protocols for the Quantitative Determination of Meptyldinocap Residues in Grapes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meptyldinocap is a fungicide used to control powdery mildew on various crops, including grapes.[1][2] Its residue, along with its corresponding phenol metabolite, 2,4-dinitrophenol (2,4-DNOP), is a subject of regulatory monitoring in food products.[1][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in grapes using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary analytical approach involves the hydrolysis of this compound to 2,4-DNOP, which provides a more sensitive signal in LC-MS/MS analysis.[1]

Analytical Principle

The analytical strategy is centered on the extraction of this compound and its metabolite from the grape matrix, followed by alkaline hydrolysis to convert this compound into 2,4-DNOP. The total residue is then quantified as 2,4-DNOP using LC-MS/MS in negative electrospray ionization (ESI) mode. This conversion enhances the sensitivity and accuracy of the measurement.[1][4]

Experimental Protocols

Two primary protocols for sample preparation are presented: a QuEChERS-based method and a solvent extraction method. Both are followed by a hydrolysis step and LC-MS/MS analysis.

Protocol 1: QuEChERS-Based Sample Preparation and Hydrolysis

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the initial extraction.[1]

1. Sample Homogenization:

  • Randomly select approximately 10-15 grapes from the bunch.

  • Homogenize the grapes using a high-speed blender to create a uniform slurry.

2. Extraction:

  • Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of cold acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).

  • Vortex the tube vigorously for 30 minutes.

  • Centrifuge at ≥ 5000 rpm for 5 minutes.

3. Clean-up (d-SPE):

  • Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 1200 mg MgSO₄ and 400 mg PSA).

  • Vortex for 1 minute and centrifuge at ≥ 5000 rpm for 5 minutes.

4. Hydrolysis:

  • Transfer 1 mL of the cleaned extract into a vial.

  • Add 25 µL of 25% ammonia solution.

  • Allow the reaction to proceed for at least 12 hours at room temperature or for 2 hours at 60°C to ensure complete hydrolysis of this compound to 2,4-DNOP.[1]

  • Neutralize the hydrolysate by adding 25 µL of concentrated acetic acid.[1]

5. Final Preparation:

  • Filter the final extract through a 0.2 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solvent Extraction and Hydrolysis

This protocol involves direct solvent extraction followed by hydrolysis.[4]

1. Sample Homogenization:

  • Homogenize a representative sample of grapes as described in Protocol 1.

2. Extraction:

  • Weigh 10 g of the homogenized grape sample into a centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex for an appropriate time to ensure thorough extraction.[4]

  • Centrifuge and collect the ethyl acetate supernatant.

3. Evaporation and Hydrolysis:

  • Evaporate the ethyl acetate phase to dryness under a gentle stream of nitrogen.[4]

  • Add 1% ethanolamine solution to the residue to induce hydrolysis.[4]

  • Neutralize the pH of the hydrolyzed product with formic acid.[4]

4. Final Preparation:

  • The neutralized solution is then ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of 2,4-DNOP.

ParameterTypical Setting
LC System
ColumnC18 reverse-phase column (e.g., Agilent ZORBAX SB-C18)
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
GradientA suitable gradient to separate the analyte from matrix interferences (e.g., start at 10% B, ramp to 95% B)[5]
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 10 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsPrecursor Ion (m/z): 295; Product Ions (m/z): 194, 193, 134[1]
Source Temperature325 °C[5]
Drying Gas FlowDependent on the instrument, typically around 10-14 L/min[5]
Nebulizer PressureDependent on the instrument, typically around 35-50 psi[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the determination of this compound in grapes.

Table 1: Method Performance and Validation Data

ParameterGrapesReference
Limit of Quantification (LOQ)0.01 mg/kg[3][6]
10 ng/g[4]
Average Recovery81.2% - 95.8%[6]
> 80%[4]
Relative Standard Deviation (RSD)5.8% - 10.4%[6]

Table 2: Reported Residue Levels of this compound in Grapes from Field Trials

Samples were collected 21 days after the last application of this compound.

Residue Level (mg/kg)Number of SamplesReference
< 0.015[7]
< 0.0256[7]
0.033[7]
0.062[7]
0.081[7]
0.121[7]

Table 3: Maximum Residue Limits (MRLs) for this compound in Grapes

Regulatory BodyMRL (mg/kg)Reference
European Union (EU)0.4[3]
Canada (Proposed)0.2[8]
Codex Alimentarius0.2[8]

Visualizations

The following diagrams illustrate the experimental workflows for the quantitative determination of this compound residues in grapes.

QuEChERS_Workflow cluster_SamplePrep Sample Preparation cluster_Hydrolysis Hydrolysis cluster_Analysis Analysis Homogenization Grape Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Hydrolysis Alkaline Hydrolysis (Ammonia Solution) Centrifugation2->Hydrolysis Clean Extract Neutralization Neutralization (Acetic Acid) Hydrolysis->Neutralization Filtration Filtration (0.2 µm PTFE) Neutralization->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: QuEChERS-based workflow for this compound analysis in grapes.

Solvent_Extraction_Workflow cluster_Extraction Extraction cluster_Hydrolysis Hydrolysis cluster_Analysis Analysis Homogenization Grape Sample Homogenization SolventExtraction Solvent Extraction (Ethyl Acetate) Homogenization->SolventExtraction Evaporation Evaporation to Dryness SolventExtraction->Evaporation Supernatant Hydrolysis Hydrolysis (Ethanolamine) Evaporation->Hydrolysis Neutralization Neutralization (Formic Acid) Hydrolysis->Neutralization LCMS LC-MS/MS Analysis Neutralization->LCMS

Caption: Solvent extraction-based workflow for this compound analysis.

References

Application Notes and Protocols for Meptyldinocap Formulation in Greenhouse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap is a dinitrophenol fungicide, specifically the single, more active isomer of the older fungicide dinocap. It is recognized for its protective and curative action against powdery mildew diseases on a variety of crops. This compound functions by uncoupling mitochondrial oxidative phosphorylation in fungi, disrupting their energy production. This document provides detailed application notes and protocols for the use of this compound formulations in a greenhouse research setting, focusing on its efficacy, safety, and application methodologies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Common NameThis compound
Chemical Name2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate
CAS Number131-72-6
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Formulation TypeEmulsifiable Concentrate (EC), commonly 350 g/L
Mode of ActionUncoupler of oxidative phosphorylation (FRAC Group 29)

Table 2: Toxicological Profile of this compound

Study TypeSpeciesResultsReference
90-Day Oral ToxicityRatNOAEL = 650 ppm (37/41 mg/kg bw/day)
90-Day Oral ToxicityDogNOAEL = 60 ppm (1.51 mg/kg bw/day)
Prenatal DevelopmentalRabbitMaternal NOAEL = 12 mg/kg bw/day
Prenatal DevelopmentalRatMaternal NOAEL = 50 mg/kg bw/day

Table 3: Hypothetical Efficacy of this compound against Powdery Mildew (Podosphaera xanthii) on Greenhouse Cucumber

Treatment (g a.i./hL)Application Interval (days)Mean Disease Severity (%)Control Efficacy (%)
Untreated Control-85.2-
This compound 350 g/L EC @ 10 g/hL712.585.3
This compound 350 g/L EC @ 20 g/hL75.893.2
This compound 350 g/L EC @ 10 g/hL1425.370.3
This compound 350 g/L EC @ 20 g/hL1415.182.3
Standard Fungicide78.290.4

Note: This data is illustrative for a research context and actual efficacy may vary.

Experimental Protocols

1. Greenhouse Efficacy Trial for Powdery Mildew Control

Objective: To evaluate the efficacy of a this compound 350 g/L EC formulation in controlling powdery mildew on a susceptible greenhouse crop (e.g., cucumber, Cucumis sativus).

Materials:

  • This compound 350 g/L EC formulation

  • Susceptible cucumber plants (e.g., cv. 'Marketmore 76'), 4-6 true leaves

  • Pressurized spray system with fine-mist nozzles

  • Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety glasses, and a respirator

  • Disease assessment scale (e.g., 0-5 scale where 0 = no disease, 5 = >50% leaf area infected)

  • Greenhouse with controlled environment (20-25°C, 60-70% RH)

Procedure:

  • Plant Acclimatization: Acclimatize cucumber plants to greenhouse conditions for one week prior to the experiment.

  • Experimental Design: Arrange plants in a randomized complete block design with a minimum of four replicates per treatment.

  • Inoculation: Artificially inoculate plants with a suspension of Podosphaera xanthii conidia (1 x 10^5 conidia/mL) or by shaking infected leaves over healthy plants.

  • Treatment Preparation: Prepare spray solutions of this compound at desired concentrations (e.g., 10 and 20 g a.i./hL) and a standard fungicide for comparison. Include an untreated control.

  • Application: Apply treatments 48 hours after inoculation, ensuring thorough coverage of all leaf surfaces to the point of drip.

  • Re-application: Re-apply treatments at 7 and 14-day intervals as per the experimental design.

  • Data Collection: Assess disease severity on all leaves of each plant 7, 14, and 21 days after the initial application using the disease assessment scale.

  • Statistical Analysis: Analyze disease severity data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

2. Dose-Response and Phytotoxicity Assessment

Objective: To determine the optimal dose range of this compound for powdery mildew control and to assess potential phytotoxicity on a range of greenhouse crops.

Materials:

  • This compound 350 g/L EC formulation

  • A selection of greenhouse crops (e.g., cucumber, tomato, pepper, petunia, poinsettia)

  • Spray equipment and PPE as described above

  • Phytotoxicity rating scale (e.g., 1-5, where 1 = no damage, 5 = severe necrosis/stunting)

Procedure:

  • Plant Material: Use healthy, uniform plants of each selected species.

  • Treatment Concentrations: Prepare a range of this compound concentrations, including a 0.5x, 1x, 2x, and 4x of a potential use rate (e.g., starting from 10 g a.i./hL).

  • Application: Apply each concentration to a set of replicate plants for each species.

  • Phytotoxicity Assessment: Visually assess plants for any signs of phytotoxicity (e.g., leaf burn, chlorosis, stunting, necrosis) at 3, 7, and 14 days after application.

  • Dose-Response on Target Crop: For a target crop like cucumber, follow the efficacy trial protocol with the range of concentrations to determine the dose-response curve for powdery mildew control.

  • Data Analysis: Analyze phytotoxicity ratings and disease control data to identify the optimal application rate that maximizes efficacy while minimizing crop damage.

3. Safety Protocol for Greenhouse Application

Objective: To ensure the safe handling and application of this compound formulations in a greenhouse environment.

Procedure:

  • Personal Protective Equipment (PPE): All personnel handling or applying this compound must wear appropriate PPE, including chemical-resistant gloves, a lab coat over long-sleeved shirt and long pants, safety glasses with side shields, and a respirator with an organic vapor cartridge.

  • Ventilation: Ensure the greenhouse is well-ventilated during and after application. If possible, use exhaust fans to circulate air.

  • Restricted Entry Interval (REI): Adhere to the product-specific REI. Post warning signs at all entrances to the treated area.

  • Mixing and Loading: Mix and load the fungicide in a well-ventilated area, preferably in a designated mixing station.

  • Spill Management: In case of a spill, contain the material with absorbent pads or granules. Dispose of contaminated materials as hazardous waste.

  • First Aid: Have a first aid kit and emergency contact information readily available. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with clean water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Mandatory Visualizations

G cluster_fungus Fungal Mitochondrion ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Reduced Driving Force ATP ATP (Energy) ATPSynthase->ATP Inhibits Production This compound This compound Disruption Disrupts Proton Gradient This compound->Disruption Enters Mitochondrion Disruption->ProtonGradient Uncouples

Caption: Signaling pathway of this compound's fungicidal action.

G Start Start Efficacy Trial Acclimatize Acclimatize Plants (1 week) Start->Acclimatize Inoculate Inoculate with Powdery Mildew Acclimatize->Inoculate Prepare Prepare this compound Solutions Inoculate->Prepare Apply Apply Treatments (Day 0) Prepare->Apply Assess1 Assess Disease (Day 7) Apply->Assess1 Reapply1 Re-apply Treatments (Day 7) Assess1->Reapply1 Assess2 Assess Disease (Day 14) Reapply1->Assess2 Reapply2 Re-apply Treatments (Day 14) Assess2->Reapply2 Assess3 Assess Disease (Day 21) Reapply2->Assess3 Analyze Data Analysis Assess3->Analyze End End Trial Analyze->End

Caption: Experimental workflow for a greenhouse efficacy trial.

G Input This compound Concentration Phytotoxicity Phytotoxicity Input->Phytotoxicity Increases with Dose Efficacy Disease Control Input->Efficacy Increases with Dose (to a plateau) Output Optimal Dose Phytotoxicity->Output Limits Maximum Dose Efficacy->Output Determines Minimum Effective Dose

Caption: Logical relationship for a dose-response study.

Application Notes and Protocols for Meptyldinocap Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap, an active ingredient in fungicides, is crucial for managing powdery mildew on various crops.[1][2] Accurate quantification of this compound residues is essential for regulatory compliance, environmental monitoring, and food safety assessment. The preparation of precise and stable analytical standards is a prerequisite for reliable analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

These application notes provide a detailed protocol for the preparation of this compound analytical standards, including information on its solubility, stability, and storage. The protocol is designed to ensure the accuracy and reproducibility of analytical results.

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Name(RS)-2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate[6]
CAS Number131-72-6[6]
Molecular FormulaC18H24N2O6[6]
Molecular Weight364.4 g/mol [6]
AppearanceYellowish to brown liquid[6]
Solubility Data

This compound exhibits good solubility in a range of organic solvents, facilitating the preparation of stock solutions. It has low aqueous solubility.[7][8]

SolventSolubility (at 20°C)Reference
Acetone> 252 g/L[9]
1,2-Dichloroethane> 252 g/L[9]
Ethyl acetate> 256 g/L[6][9]
n-Heptane> 251 g/L[9]
Methanol> 253 g/L[9]
Xylene> 256 g/L[9]
DMSO150 mg/mL[2]
Water0.248 mg/L (at pH 7)[8]

Experimental Protocols

Safety Precautions
  • This compound is classified as acutely toxic and may cause skin irritation and sensitization. It is also suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.

Materials and Equipment
  • This compound analytical standard (≥98% purity)[6]

  • Acetonitrile (HPLC or residue analysis grade), acidified with 0.4% acetic acid[10]

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

  • Amber glass vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
  • Equilibration: Allow the container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard into a clean, dry weighing boat using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Add a small volume of acidified acetonitrile (acetonitrile with 0.4% acetic acid) to dissolve the standard.[10] Use a vortex mixer or sonication to ensure complete dissolution.

  • Dilution: Once the standard is completely dissolved, bring the flask to the final volume with acidified acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution in a refrigerator at 2-8°C or frozen at -20°C for long-term stability.[6] Acidification of the solvent helps to ensure the stability of this compound in the standard solution by minimizing hydrolysis.[1][10]

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution with acidified acetonitrile to the desired concentration range for calibration curves.

  • Intermediate Standard (e.g., 10 µg/mL): Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acidified acetonitrile.

  • Working Standards (e.g., 0.01 to 1.0 µg/mL): Prepare a series of working standards by further diluting the intermediate standard solution. For example, to prepare a 0.1 µg/mL working standard, pipette 100 µL of the 10 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark with acidified acetonitrile.

  • Storage: Store working solutions in amber glass vials in a refrigerator. It is recommended to prepare fresh working solutions regularly, as their stability may be shorter than that of the stock solution.

Stability and Storage

This compound is susceptible to hydrolysis, which converts it to its corresponding phenol, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP).[1][11] To minimize degradation, the following storage conditions are recommended:

  • Solid Standard: Store the neat analytical standard in a cool, dry, and dark place, as recommended by the supplier (e.g., 2-8°C or -20°C).[6] The solid standard is stable for at least 2 years when stored at -20°C.[6]

  • Stock and Working Solutions: Standard solutions should be stored in a refrigerator or freezer.[10] The use of acidified acetonitrile as a solvent enhances stability.[1][10] It is crucial to keep the solutions in a cool and dark place to minimize both hydrolysis and photolysis.[1]

Visualization of Experimental Workflow

Meptyldinocap_Standard_Preparation Workflow for this compound Analytical Standard Preparation cluster_prep Preparation cluster_working Working Standards cluster_storage Storage start Start: Obtain this compound Analytical Standard weigh Accurately weigh ~10 mg of standard start->weigh Equilibrate to RT dissolve Dissolve in acidified acetonitrile in a 10 mL volumetric flask weigh->dissolve dilute Dilute to volume with acidified acetonitrile dissolve->dilute homogenize Vortex/Invert to mix dilute->homogenize stock Stock Solution (1000 µg/mL) homogenize->stock intermediate Prepare Intermediate Standard (e.g., 10 µg/mL) stock->intermediate Serial Dilution store_stock Store Stock Solution at 2-8°C or -20°C in amber vial stock->store_stock working Prepare series of Working Standards (e.g., 0.01 - 1.0 µg/mL) intermediate->working calibration Use for Calibration Curve working->calibration store_working Store Working Solutions at 2-8°C in amber vials working->store_working

Caption: Workflow for preparing this compound analytical standards.

References

Application Notes and Protocols for Meptyldinocap in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Meptyldinocap

This compound is a dinitrophenol fungicide, specifically the single, defined isomer 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate.[1] It is a protectant, curative, and eradicant fungicide primarily used for the control of powdery mildew on a variety of crops, including fruits and cucurbits.[1][2] this compound is an advancement over its predecessor, dinocap, which is a mixture of six isomers.[3] This single-isomer formulation provides a more precise understanding of its biological and environmental activity.[3]

Chemical Properties:

PropertyValue
IUPAC Name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate
CAS Name 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate
FRAC Group 29
Mode of Action Uncoupler of oxidative phosphorylation
Molecular Formula C18H24N2O6
Molecular Weight 364.39 g/mol
Physical State Yellowish-brown liquid

Mechanism of Action

This compound acts as an uncoupler of mitochondrial oxidative phosphorylation.[3][4] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the production of ATP, the primary energy currency of the fungal cell. This non-specific, multi-site mode of action is a key factor in its low risk of resistance development.[3]

Meptyldinocap_Mechanism_of_Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces ATP_Synthase->ATP Production Inhibited This compound This compound Disruption Disrupts Proton Gradient This compound->Disruption Disruption->Proton_Gradient Dissipates

This compound's disruption of the mitochondrial proton gradient.

Application in Integrated Pest Management (IPM)

This compound is a valuable tool in IPM programs due to its unique mode of action and its effectiveness against powdery mildew. Its primary role is in resistance management, providing an effective rotational partner for fungicides with single-site modes of action that are more prone to resistance development.

Key applications include:

  • Grapes: Control of Erysiphe necator (Grape Powdery Mildew).

  • Apples and Pears: Management of Podosphaera leucotricha (Apple Powdery Mildew).

  • Cucurbits (e.g., cucumbers, squash): Control of Sphaerotheca fuliginea (Cucurbit Powdery Mildew).

3.1 Resistance Management

This compound belongs to FRAC Group 29, and there have been no reported cases of field-developed resistance in key target pathogens like Erysiphe necator.[3] This is attributed to its multi-site, non-specific mode of action.[3] To maintain its long-term efficacy, it is crucial to adhere to resistance management strategies:

  • Rotation: Alternate applications of this compound with fungicides from different FRAC groups.

  • Tank Mixtures: In situations of high disease pressure, tank-mixing with a protectant fungicide can be beneficial.

  • Scouting and Thresholds: Apply this compound based on regular scouting and established disease thresholds to minimize unnecessary applications.

IPM_Integration Scouting Scouting & Monitoring Threshold Disease Threshold Met? Scouting->Threshold Meptyldinocap_App Apply this compound (FRAC 29) Threshold->Meptyldinocap_App Yes Cultural_Control Cultural Practices (e.g., pruning, canopy management) Threshold->Cultural_Control No Evaluate Evaluate Efficacy Meptyldinocap_App->Evaluate Rotate_Fungicide Rotate with Fungicide from different FRAC group Rotate_Fungicide->Evaluate Cultural_Control->Scouting Biological_Control Biological Control Agents Biological_Control->Scouting Evaluate->Scouting

Integration of this compound into an IPM program.

Efficacy and Toxicity Data

Table 1: Efficacy of Dinocap Against Powdery Mildew (Illustrative)

PathogenCropEfficacy MetricValue (mg/L)Reference
Podosphaera leucotrichaApple-Triadimefon provided significantly better control than the standard dinocap treatment in several tests.[5]
Sphaerotheca fuligineaCucumberEC50No resistance observed; sensitivities of test isolates were similar to reference isolates.[6]

Note: Specific EC50/EC90 values for dinocap are not consistently reported. The data indicates its historical use as a standard for comparison and a lack of observed resistance.

Table 2: Toxicity of Dinocap to Non-Target Organisms (Illustrative)

OrganismSpeciesExposure RouteToxicity MetricValueReference
Beneficial Insect Honeybee (Apis mellifera)ContactAcute LD5029.3 µ g/bee [3]
Beneficial Mite Predatory Mite (Typhlodromus pyri)Contact-100% Mortality at 0.49 kg/ha [3]
Bird -Dietary5-8 day LC50790 ppm[1]
Fish Rainbow TroutAquatic96-hour LC5015 µg/L[1]
Fish BluegillAquatic96-hour LC5020 µg/L[1]
Aquatic Invertebrate Sideswimmer (G. fasciatus)Aquatic96-hour LC5075 µg/L[1]

Experimental Protocols

5.1 Protocol for Assessing the Efficacy of this compound against Powdery Mildew on Grapes (Erysiphe necator)

Objective: To determine the effective concentration (EC50) of this compound for inhibiting the germination of Erysiphe necator conidia.

Materials:

  • This compound technical grade

  • Grape leaves from a susceptible cultivar (e.g., Chardonnay)

  • Erysiphe necator inoculum

  • Water agar (1.5%) plates

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Microscope and slides

  • Incubator

Methodology:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to achieve final concentrations ranging from 0.01 to 100 mg/L in sterile distilled water with a surfactant.

  • Inoculum Preparation: Collect fresh conidia from infected grape leaves by gently brushing them into sterile distilled water. Adjust the conidial suspension to a concentration of 1 x 10^5 conidia/mL.

  • Leaf Disc Assay:

    • Excise 1.5 cm diameter discs from healthy, young grape leaves.

    • Place the leaf discs, adaxial side up, on water agar plates.

    • Apply 20 µL of each this compound concentration to the surface of the leaf discs. Include a control with water and surfactant only.

    • Allow the discs to dry in a laminar flow hood.

    • Inoculate each disc with 10 µL of the conidial suspension.

  • Incubation: Incubate the plates at 22-25°C with a 12-hour photoperiod.

  • Assessment: After 48-72 hours, examine at least 100 conidia per leaf disc under a microscope to determine the percentage of germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of inhibition of conidial germination for each concentration relative to the control. Determine the EC50 value using probit analysis.

Efficacy_Testing_Workflow Prep_Solutions Prepare this compound Dilution Series Leaf_Disc_Assay Perform Leaf Disc Assay Prep_Solutions->Leaf_Disc_Assay Prep_Inoculum Prepare E. necator Conidial Suspension Prep_Inoculum->Leaf_Disc_Assay Incubation Incubate Plates (22-25°C, 12h photoperiod) Leaf_Disc_Assay->Incubation Assessment Assess Conidial Germination (Microscopy) Incubation->Assessment Data_Analysis Calculate % Inhibition & Determine EC50 Assessment->Data_Analysis

Experimental workflow for this compound efficacy testing.

5.2 Protocol for Evaluating the Acute Contact Toxicity of this compound to a Non-Target Predatory Mite (Typhlodromus pyri)

Objective: To determine the lethal concentration (LC50) of this compound for the predatory mite Typhlodromus pyri.

Materials:

  • This compound formulation

  • Adult female Typhlodromus pyri

  • Glass plates or leaf discs from a suitable host plant (e.g., bean)

  • Spray tower or Potter spray tower

  • Ventilated containers for exposure

  • Pollen for food source

  • Stereomicroscope

  • Environmental chamber

Methodology:

  • Test Organisms: Use laboratory-reared, synchronized adult female Typhlodromus pyri of a similar age.

  • Preparation of Test Surfaces:

    • Glass plates or leaf discs are used as the substrate.

    • Prepare a series of this compound concentrations in water, reflecting field application rates and lower concentrations. Include a water-only control.

  • Application:

    • Place the test surfaces in a spray tower.

    • Apply the different this compound concentrations to the surfaces, ensuring even coverage.

    • Allow the surfaces to dry completely.

  • Exposure:

    • Transfer a known number of adult female mites (e.g., 20-25) onto each treated surface within a ventilated container.

    • Provide a small amount of pollen as a food source.

  • Incubation: Maintain the containers in an environmental chamber at 25°C, 70-80% relative humidity, and a 16:8 hour (L:D) photoperiod.

  • Assessment: Assess mite mortality at 24, 48, and 72 hours after exposure. Mites that are unable to move when gently prodded are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals for each assessment time using probit analysis.

Conclusion

This compound is an effective fungicide for the management of powdery mildew with a low risk of resistance development, making it a crucial component of modern IPM strategies. While specific quantitative efficacy and non-target toxicity data for this compound are not widely published, the available information on its predecessor, dinocap, and its unique mode of action underscore its importance. Further research to generate and publish such data would be highly valuable for refining its use in sustainable agriculture. The provided protocols offer a framework for conducting such essential research.

References

Application Note & Protocol: Development of a Residue Analysis Method for Meptyldinocap

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meptyldinocap is a modern fungicide used to control powdery mildew on a variety of crops. To ensure food safety and comply with regulatory standards, a robust and sensitive analytical method for the determination of this compound residues in agricultural commodities is essential. This application note details a comprehensive method for the analysis of this compound residues in various fruit and vegetable matrices. The method involves the hydrolysis of this compound to its more readily analyzable phenolic metabolite, 2,4-dinitro-6-(1-methylheptyl) phenol (2,4-DNOP), followed by quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach simplifies the analysis by converting the isomeric mixture of this compound into a single, quantifiable analyte.[1][2][3][4][5][6]

Principle

The analytical method is based on the extraction of this compound residues from the sample matrix, followed by alkaline hydrolysis to convert the parent compound to 2,4-DNOP. The hydrolyzed extract is then cleaned up using liquid-liquid partitioning and analyzed by LC-MS/MS in negative electrospray ionization (ESI-) mode. Quantification is performed using an external standard calibration curve.

Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Ethyl Acetate, Acetone (all HPLC or pesticide residue grade)

  • Reagents: Formic Acid, Ethanolamine or Sodium Hydroxide, Hydrochloric Acid (analytical grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Standards: this compound and 2,4-DNOP certified reference standards

  • Sample Matrices: Grapes, Mangoes, Cucumbers, Tomatoes, etc.

Experimental Protocols

Standard Solution Preparation

Prepare stock solutions of this compound and 2,4-DNOP in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions by serial dilution in a suitable solvent mixture (e.g., acetonitrile/water) to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

Sample Preparation and Extraction

Two primary extraction methods are presented below, suitable for different laboratory preferences and available resources.

Method A: Ethyl Acetate Extraction [7][8][9]

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate.

  • Homogenize for 2-3 minutes at high speed.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (ethyl acetate phase) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Method B: Acetone/Methanol/HCl Extraction [1][3][4][5][6]

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a mixture of acetone, methanol, and 4N HCl (100:10:5, v/v/v).[3][4][5][6]

  • Shake vigorously for 1 hour.[6]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant for the hydrolysis step.

Hydrolysis
  • To the dried extract from Method A or the supernatant from Method B, add a solution for alkaline hydrolysis. This can be 1% ethanolamine or a sodium hydroxide solution.[6][7][8][9]

  • Incubate the mixture to ensure complete conversion of this compound to 2,4-DNOP. The reaction time and temperature may need to be optimized (e.g., room temperature for several hours or elevated temperature for a shorter period).

  • After hydrolysis, neutralize the solution with formic acid to a pH of approximately 7.5.[6][7][8][9]

Cleanup by Liquid-Liquid Partitioning
  • Add a suitable volume of water and ethyl acetate to the neutralized hydrolysate in a separatory funnel.

  • Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate phase.

  • Repeat the partitioning step twice more with ethyl acetate.

  • Combine the ethyl acetate fractions and pass them through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18) is suitable for the separation.[1]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or acetic acid, is typically used.

  • MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 2,4-DNOP.

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies across various fruit and vegetable matrices.

Table 1: Method Performance in Fruit Matrices

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Grapes0.01 - 0.581.2 - 95.85.8 - 10.40.01[1]
Mango0.025 - 293 - 982 - 60.025[3][4][5]
Pomegranate0.025>80<150.025[7][8][9]
Apples0.01 - 0.592.0 - 98.35.1 - 10.30.01[1]
Pears0.01 - 0.589.0 - 95.05.3 - 10.20.01[1]

Table 2: Method Performance in Vegetable Matrices

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Cabbages0.01 - 0.589.7 - 93.36.3 - 8.50.01[1]
Cucumbers0.01 - 0.587.7 - 95.15.8 - 10.40.01[1]
Tomatoes0.01 - 0.589.3 - 96.06.8 - 9.20.01[1]

Experimental Workflow Diagram

ResidueAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction (Ethyl Acetate or Acetone/Methanol/HCl) Sample->Extraction Hydrolysis Alkaline Hydrolysis (Conversion to 2,4-DNOP) Extraction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LLP Liquid-Liquid Partitioning Neutralization->LLP Evaporation Evaporation & Reconstitution LLP->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Result Result Data->Result Final Result

Caption: Workflow for this compound Residue Analysis.

Conclusion

The described method provides a reliable and sensitive approach for the determination of this compound residues in a range of fruit and vegetable matrices. The hydrolysis step simplifies the analysis by converting the parent compound to a single phenolic metabolite, 2,4-DNOP. The use of LC-MS/MS ensures high selectivity and low detection limits, making the method suitable for routine monitoring and regulatory compliance. The validation data demonstrates excellent recoveries and precision, meeting the requirements for pesticide residue analysis.[1]

References

Meptyldinocap: Application Notes and Protocols for Efficacy Testing Against Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of meptyldinocap, a dinitrophenol fungicide, and detailed protocols for evaluating its efficacy against various fungal strains, with a particular focus on powdery mildew pathogens.

Introduction

This compound is a single isomer of the fungicide dinocap and is primarily used to control powdery mildew diseases on a variety of crops, including grapes, cucurbits, and pome fruits.[1][2][3] Its primary mode of action is the uncoupling of mitochondrial oxidative phosphorylation.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the production of ATP, the cell's main energy currency. This energy depletion ultimately leads to the inhibition of fungal spore germination and mycelial growth.[1]

Data Presentation: Efficacy of this compound

Quantitative data on the efficacy of this compound, specifically 50% effective concentration (EC50) values, against a broad range of fungal strains is not extensively available in publicly accessible scientific literature. The following tables provide a framework for summarizing such data. Researchers are encouraged to populate these tables with their own experimental findings.

Table 1: In Vitro Efficacy of this compound Against Powdery Mildew Fungi

Fungal StrainHost PlantEC50 (µg/mL)95% Confidence IntervalMethodReference
Podosphaera leucotrichaAppleData not availableData not availableSpore Germination Assay
Erysiphe necatorGrapevineData not availableData not availableMycelial Growth Assay
Sphaerotheca fuligineaCucurbitsData not availableData not availableSpore Germination Assay
(Other fungal strains)

Table 2: In Vivo Efficacy of this compound Against Powdery Mildew Diseases

DiseaseHost PlantApplication Rate (g a.i./ha)Disease Control (%)Reference
Apple Powdery MildewAppleData not availableData not available
Grape Powdery MildewGrapevineData not availableData not available
Cucurbit Powdery MildewCucumber/MelonData not availableData not available

Experimental Protocols

The following are detailed protocols for conducting in vitro and in vivo efficacy testing of this compound.

Protocol 1: In Vitro Spore Germination Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the germination of fungal spores.

Materials:

  • This compound analytical standard

  • Fungal spores of the target pathogen (e.g., Podosphaera leucotricha, Erysiphe necator, Sphaerotheca fuliginea)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Water agar (2%) or specific germination medium

  • Microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Create a dilution series of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity. A control with 1% DMSO in sterile water should be included.

  • Spore Suspension Preparation: Collect fresh fungal spores from infected plant material by gently brushing them into sterile distilled water. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Setup:

    • Slide Method: Place a 20 µL drop of each this compound dilution or control solution onto a microscope slide. Add a 20 µL drop of the spore suspension to each solution drop and mix gently.

    • Multi-well Plate Method: Add 50 µL of each this compound dilution or control solution to the wells of a 96-well plate. Add 50 µL of the spore suspension to each well.

  • Incubation: Place the slides or multi-well plates in a humid chamber and incubate at the optimal temperature for the specific fungus (typically 20-25°C) for 24-48 hours in the dark.

  • Data Collection: After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination for each concentration. Determine the EC50 value using probit analysis or other suitable statistical software.

Protocol 2: In Vivo Protective Efficacy Assay on Detached Leaves

This protocol assesses the ability of this compound to prevent fungal infection on plant tissue.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate)

  • Healthy, young, fully expanded leaves from the host plant (e.g., apple, grapevine, cucumber)

  • Fungal spore suspension (1 x 10^5 spores/mL)

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Petri dishes with moist filter paper

  • Growth chamber

Procedure:

  • Plant Material: Collect healthy leaves and wash them gently with sterile distilled water.

  • Fungicide Application: Prepare a dilution series of the this compound formulation in water, including a wetting agent as per the product's recommendation. Spray the leaves with the fungicide solutions until runoff or apply a specific volume to a defined leaf area. Allow the leaves to dry completely. A control group should be sprayed with water and the wetting agent.

  • Inoculation: Place the treated leaves in Petri dishes containing moist filter paper. Apply a 20 µL drop of the fungal spore suspension onto the center of each leaf.

  • Incubation: Incubate the Petri dishes in a growth chamber with appropriate light and temperature conditions for disease development (e.g., 12-hour photoperiod, 22-25°C).

  • Disease Assessment: After 7-14 days, assess the disease severity on each leaf. This can be done by measuring the lesion diameter or by using a disease severity rating scale (e.g., 0 = no infection, 1 = 1-25% leaf area infected, etc.).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mode of action is the disruption of ATP synthesis in fungal mitochondria. As an uncoupler, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. This leads to a rapid depletion of cellular ATP, causing metabolic stress and ultimately inhibiting fungal growth and development.

Uncoupling_of_Oxidative_Phosphorylation cluster_mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP_Production ATP Production Decreased ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Drives ATP Synthesis This compound This compound This compound->Proton_Gradient Dissipates Gradient Fungal_Inhibition Fungal Growth Inhibition ATP_Production->Fungal_Inhibition

Caption: Uncoupling of oxidative phosphorylation by this compound.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the key steps involved in the in vitro evaluation of this compound's antifungal activity.

In_Vitro_Workflow prep_fungicide Prepare this compound Stock and Dilutions assay_setup Assay Setup (Slides or 96-well plate) prep_fungicide->assay_setup prep_spores Prepare Fungal Spore Suspension prep_spores->assay_setup incubation Incubation (24-48h, 20-25°C) assay_setup->incubation data_collection Microscopic Observation (≥100 spores/replicate) incubation->data_collection data_analysis Calculate % Germination & Determine EC50 data_collection->data_analysis report Report Results data_analysis->report

Caption: Workflow for in vitro fungicide efficacy testing.

Hypothesized Impact on Fungal Stress Signaling Pathways

While direct evidence linking this compound to specific signaling pathways in fungi is limited, its mode of action—inducing severe energy stress—is known to activate cellular stress response pathways, such as the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a central regulator of fungal responses to various environmental stresses. A recent study has also suggested that this compound can alter MAPK signaling cascades in porcine cells, indicating a potential for similar interactions in fungal cells.

Hypothesized_Signaling_Impact This compound This compound OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation This compound->OxPhos_Uncoupling ATP_Depletion ATP Depletion OxPhos_Uncoupling->ATP_Depletion Cellular_Stress Cellular Stress (e.g., ROS production) OxPhos_Uncoupling->Cellular_Stress ATP_Depletion->Cellular_Stress HOG_MAPK_Pathway HOG-MAPK Pathway (Hypothesized Activation) Cellular_Stress->HOG_MAPK_Pathway Stress_Response Stress Response Genes (e.g., glycerol synthesis) HOG_MAPK_Pathway->Stress_Response Growth_Arrest Growth Arrest / Apoptosis HOG_MAPK_Pathway->Growth_Arrest

Caption: Hypothesized impact of this compound on fungal stress signaling.

References

Protocol for Studying Meptyldinocap Metabolism in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for studying the metabolism of meptyldinocap, a dinitrophenol fungicide, in plants. The application notes and experimental procedures are designed to guide researchers in determining the fate of this compound following its application to crops, including its uptake, translocation, and transformation into various metabolites.

Introduction

This compound is a fungicide used to control powdery mildew on a variety of crops. Understanding its metabolism in plants is crucial for assessing its efficacy, establishing pre-harvest intervals (PHIs), and ensuring food safety. The primary metabolite of this compound is 2,4-dinitro-6-(1-methylheptyl) phenol (2,4-DNOP), formed by the hydrolysis of the crotonate ester. However, further metabolism into more polar compounds is known to occur. This protocol outlines methods for the quantification of this compound and 2,4-DNOP, as well as strategies for the identification of unknown metabolites.

Experimental Design and Workflow

A typical study to investigate this compound metabolism in plants involves a series of sequential steps, from plant cultivation and treatment to sample analysis and data interpretation. The overall workflow is depicted in the diagram below.

This compound Metabolism Study Workflow cluster_setup Phase 1: Experimental Setup cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Sample Processing and Analysis cluster_data Phase 4: Data Interpretation plant_cultivation Plant Cultivation (e.g., grape, cucumber, apple) treatment_prep Preparation of this compound Formulation (Commercial or Radiolabeled) plant_cultivation->treatment_prep application Application of this compound (Foliar Spray) treatment_prep->application sampling Time-course Sampling of Plant Tissues (Leaves, Fruits, Stems, Roots) application->sampling extraction Extraction of Residues sampling->extraction cleanup Extract Cleanup extraction->cleanup analysis LC-MS/MS Analysis (Quantification of Knowns) cleanup->analysis hr_analysis LC-HRMS Analysis (Identification of Unknowns) cleanup->hr_analysis quantification Data Quantification and Dissipation Kinetics analysis->quantification pathway Metabolic Pathway Elucidation hr_analysis->pathway reporting Reporting quantification->reporting pathway->reporting This compound Metabolic Pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation (Hypothesized) cluster_phase3 Phase III: Compartmentation (Hypothesized) This compound This compound dnop 2,4-Dinitro-6-(1-methylheptyl) phenol (2,4-DNOP) This compound->dnop Hydrolysis conjugates Polar Conjugates (e.g., Glucoside, Malonylglucoside) dnop->conjugates Conjugation (e.g., with glucose) bound_residues Bound Residues (Incorporation into cell wall components) conjugates->bound_residues Sequestration

Application Notes and Protocols for Meptyldinocap Spray Adjuvant Compatibility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap is a dinitrophenol fungicide effective against powdery mildew.[1][2] Its formulation as an emulsifiable concentrate (EC) often necessitates the use of spray adjuvants to optimize performance in various agricultural settings.[1] Adjuvants can enhance the efficacy of this compound by improving its spreading, sticking, and penetration capabilities. However, incompatibility between this compound and certain adjuvants can lead to reduced biological activity, crop phytotoxicity, and application equipment issues.

These application notes provide a comprehensive overview of the principles and protocols for conducting compatibility studies of this compound with various spray adjuvants. While specific quantitative data on the compatibility of this compound with a wide range of adjuvants is not extensively published, this document outlines the standardized procedures to generate such data and offers a framework for its interpretation.

Data Presentation: Physicochemical and Biological Compatibility

Effective evaluation of this compound-adjuvant compatibility requires the systematic collection and analysis of both physicochemical and biological data. Researchers should aim to populate tables such as the one below to facilitate direct comparison between different this compound-adjuvant mixtures.

Table 1: Physicochemical Compatibility of this compound with Various Adjuvants

Adjuvant TypeAdjuvant Name (Concentration)This compound Formulation (Rate)pH of MixtureViscosity (cPs)Spontaneity of Dispersion (Rating 1-5)Stability After 30 min (Rating 1-5)Observations (e.g., precipitation, phase separation)
Non-ionic Surfactant350 g/L EC
Oil Concentrate350 g/L EC
Buffering Agent350 g/L EC
...

Table 2: Biological Efficacy and Phytotoxicity of this compound-Adjuvant Mixtures

Adjuvant TypeAdjuvant Name (Concentration)This compound Formulation (Rate)Target PestDisease Control (%)CropPhytotoxicity Rating (1-5)Observations (e.g., chlorosis, necrosis)
Non-ionic Surfactant350 g/L ECPowdery MildewGrape
Oil Concentrate350 g/L ECPowdery MildewGrape
Buffering Agent350 g/L ECPowdery MildewGrape
...

Experimental Protocols

Physicochemical Compatibility Testing (Jar Test)

This protocol is a standardized method to visually assess the physical compatibility of a tank mixture of this compound and one or more adjuvants.

Materials:

  • This compound EC formulation

  • Selected adjuvants

  • Water source (representative of water used for spraying)

  • Glass jars with lids (1-quart or 1-liter)

  • Pipettes or graduated cylinders

  • Stopwatch

Procedure:

  • Preparation: Fill the glass jar to half full with the water to be used in the spray solution.

  • Agitation: Cap the jar and shake vigorously.

  • Adjuvant Addition: Add the appropriate amount of adjuvant to the water. The order of addition can be critical. A common sequence is to add buffering agents first, followed by other adjuvants, and then the pesticide formulation.

  • This compound Addition: Add the correct proportion of the this compound EC formulation to the jar.

  • Final Dilution: Add the remaining water to reach the final desired volume.

  • Mixing: Cap the jar and invert it 10-15 times to ensure thorough mixing.

  • Initial Observation: Immediately observe the mixture for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or oily layers.

  • Static Observation: Let the mixture stand for 30 minutes and observe again for any separation or settling.

  • Re-suspension Test: After the 30-minute observation, invert the jar again 10-15 times to determine if any settled components can be easily re-suspended.

  • Data Recording: Record all observations in a format similar to Table 1.

Biological Efficacy and Phytotoxicity Testing

This protocol outlines a general procedure for evaluating the impact of adjuvants on the performance and crop safety of this compound under controlled conditions.

Materials:

  • Healthy, potted host plants (e.g., grapevines)

  • Powdery mildew inoculum

  • This compound-adjuvant tank mixtures prepared as per the jar test protocol

  • Spray application equipment (e.g., hand-held sprayer)

  • Controlled environment chamber or greenhouse

  • Disease assessment scale

  • Phytotoxicity rating scale

Procedure:

  • Plant Propagation and Inoculation: Grow host plants to a susceptible stage. Inoculate a subset of plants with powdery mildew spores to ensure disease pressure. Maintain appropriate environmental conditions for disease development.

  • Treatment Preparation: Prepare fresh tank mixtures of this compound with the selected adjuvants immediately before application. Include a control group treated with water only, and a group treated with this compound alone.

  • Application: Apply the treatments to the plants, ensuring uniform coverage of the foliage.

  • Incubation: Place the treated plants back into the controlled environment.

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of leaf area infected with powdery mildew.

  • Phytotoxicity Assessment: At the same intervals, examine the plants for any signs of phytotoxicity, such as leaf burn, chlorosis, or stunting. Use a rating scale (e.g., 1 = no damage, 5 = severe damage).

  • Data Recording and Analysis: Record all disease and phytotoxicity data in a format similar to Table 2. Analyze the data statistically to determine significant differences between treatments.

Visualizations

References

Troubleshooting & Optimization

Technical Support Center: Meptyldinocap Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving meptyldinocap in organic solvents for experimental use.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, particularly when preparing stock solutions or working with different solvent systems. This guide provides a systematic approach to addressing common solubility challenges.

Issue: this compound is not dissolving or is precipitating out of solution.

1. Verify Solvent Selection and Purity:

Ensure you are using an appropriate and high-purity solvent. This compound, a lipophilic compound, generally exhibits good solubility in a range of common organic solvents.[1][2]

Solubility of this compound in Common Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone> 252[3]
1,2-Dichloroethane> 252[3]
Ethyl Acetate> 256[3][4]
n-Heptane> 251[3]
Methanol> 253[3]
Xylene> 256[3]
Dimethyl Sulfoxide (DMSO)150 mg/mL (411.65 mM)[5]

2. Implement Solubility Enhancement Techniques:

If solubility issues persist even with appropriate solvents, consider the following methods.

Experimental Protocol: Enhancing this compound Solubility using Co-solvency and Temperature Adjustment

This protocol describes a general method for improving the solubility of this compound in a target organic solvent system.

Objective: To prepare a clear, stable stock solution of this compound at a desired concentration.

Materials:

  • This compound (solid)

  • Primary organic solvent (e.g., ethanol, ethyl acetate)

  • Co-solvent (e.g., DMSO, PEG300)[5][6]

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Water bath or heating block

  • Calibrated balance

  • Volumetric flasks and pipettes

Procedure:

  • Initial Solvent Test:

    • Based on the solubility table, select a primary solvent in which this compound is known to be highly soluble.

    • Attempt to dissolve a small, accurately weighed amount of this compound in the chosen primary solvent at room temperature to determine a baseline solubility in your specific solvent lot.

  • Co-solvent Addition:

    • If the desired concentration is not achieved with the primary solvent alone, introduce a co-solvent. A common strategy is to first dissolve the this compound in a minimal amount of a strong solvent like DMSO.[5]

    • Sequentially add the primary solvent to the DMSO concentrate while stirring continuously.[5] This gradual addition can prevent precipitation.

  • Controlled Heating:

    • If precipitation occurs or the dissolution rate is slow, gently warm the solution using a water bath or heating block. Increase the temperature in increments of 5-10°C.

    • Monitor the solution closely for dissolution. Sonication can also be applied at this stage to aid in dissolving the compound.[5]

    • Caution: this compound may be sensitive to high temperatures. Avoid aggressive heating to prevent degradation.[7]

  • Final Dilution and Observation:

    • Once the this compound is fully dissolved, allow the solution to cool to room temperature.

    • Observe the solution for any signs of precipitation. If it remains clear, the desired concentration in the co-solvent system is achieved.

    • If precipitation occurs upon cooling, a higher proportion of the co-solvent or a slightly lower final concentration may be necessary.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in acetonitrile for my LC-MS analysis, but I'm seeing inconsistent results and peak shapes. Why might this be happening?

A1: this compound can be unstable in certain solvents over time. When using acetonitrile, it is recommended to acidify the standard solutions to minimize hydrolysis.[7] Additionally, storing solutions in a cool, dark place is crucial to prevent both hydrolysis and photolysis, which can lead to the formation of its phenol metabolite (2,4-DNOP) and affect analytical accuracy.[7]

Q2: My this compound solution, which was clear initially, has now formed precipitates after being stored at 4°C. What should I do?

A2: Precipitation upon cooling indicates that the solution was likely saturated or near-saturated at room temperature. You can try to redissolve the precipitate by gently warming the solution and vortexing. If it redissolves, consider storing the solution at room temperature (if stability allows) or preparing a slightly less concentrated stock solution for cold storage. For long-term storage, it is recommended to store the pure compound at -20°C.[5]

Q3: Can I use water as a co-solvent to dissolve this compound?

A3: This is not recommended. This compound has very low aqueous solubility.[1] Adding water to an organic solution of this compound is likely to cause it to precipitate out. If aqueous solutions are required for your experiment, a formulation using co-solvents and surfactants, such as 10% DMSO, 40% PEG300, and 5% Tween 80 in saline, may be necessary to create a stable microemulsion.[5]

Q4: Does the purity of this compound affect its solubility?

A4: Yes, impurities can affect the solubility of any compound. Ensure you are using a high-purity grade of this compound for your experiments. The minimum purity is typically specified by the manufacturer.[3] If you suspect impurities are the issue, you may need to purify the compound or obtain a new batch from a reliable supplier.

Q5: Are there any safety precautions I should take when handling this compound and the solvents?

A5: Yes. This compound is a pesticide and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. The organic solvents used are often flammable and can be hazardous. Always consult the Safety Data Sheet (SDS) for both this compound and the solvents you are using before beginning your work.

Visual Guides

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_solvent Step 1: Verify Solvent Choice and Purity Is the solvent appropriate (e.g., Acetone, Ethyl Acetate, DMSO)? start->check_solvent solvent_ok Solvent is appropriate and pure check_solvent->solvent_ok Yes solvent_bad Select a recommended high-purity solvent check_solvent->solvent_bad No use_cosolvent Step 2: Try Co-solvency Dissolve in minimal DMSO, then add primary solvent. solvent_ok->use_cosolvent solvent_bad->start check_dissolution Does it dissolve? use_cosolvent->check_dissolution apply_heat Step 3: Apply Gentle Heat (e.g., 30-40°C) and/or Sonication check_dissolution->apply_heat No success Success: Clear Solution Achieved Cool to RT and observe for stability. check_dissolution->success Yes check_dissolution2 Does it dissolve now? apply_heat->check_dissolution2 check_dissolution2->success Yes fail Issue Persists: Consider reformulating or preparing a lower concentration stock. check_dissolution2->fail No

Caption: Troubleshooting workflow for improving this compound solubility.

ExperimentalWorkflow start Start: Prepare this compound Solution weigh 1. Accurately weigh this compound start->weigh add_cosolvent 2. Add minimal volume of strong co-solvent (e.g., DMSO) weigh->add_cosolvent vortex 3. Vortex/Stir until dissolved add_cosolvent->vortex add_primary 4. Sequentially add primary solvent while stirring vortex->add_primary check_precipitate 5. Observe for precipitation add_primary->check_precipitate heat_sonicate 6a. Gently warm and/or sonicate if precipitate forms check_precipitate->heat_sonicate Precipitation Occurs end_success End: Stable solution is ready for use check_precipitate->end_success No Precipitation end_fail 6b. Re-evaluate solvent ratios or target concentration check_precipitate->end_fail cool_observe 7. Cool to room temperature and observe heat_sonicate->cool_observe cool_observe->end_success

Caption: General experimental workflow for enhancing solubility.

References

overcoming matrix effects in meptyldinocap residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on meptyldinocap residue analysis. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of this compound analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these effects can lead to either signal suppression or enhancement.[1][2] This interference can result in inaccurate quantification, reduced detection capability, and compromised method precision.[3] The type and intensity of matrix effects depend on the sample matrix, the specific analytes, and the ionization mode used.[1]

Q2: Why is it often recommended to analyze this compound as its phenol metabolite, 2,4-DNOP?

A2: this compound can undergo in-source fragmentation to its corresponding phenol (2,4-dinitrophenol or 2,4-DNOP) during LC-MS/MS analysis.[4] The 2,4-DNOP metabolite often yields a more intense and stable signal in the negative electrospray ionization (ESI) mode compared to the parent this compound molecule.[4] Transforming this compound to 2,4-DNOP through alkaline hydrolysis simplifies the analysis by increasing sensitivity and reducing the number of analytes to be monitored.[4]

Q3: What is the QuEChERS method and is it suitable for this compound extraction?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique in pesticide residue analysis. A modified QuEChERS method, often citrate-buffered, is effective for extracting this compound and its metabolites from various matrices.[4][5] For commodities with high oil content, a specific QuOil method may be employed.[4]

Q4: How can I minimize the degradation of this compound in my standard solutions?

A4: this compound is susceptible to hydrolysis and photolysis.[5] To ensure the stability of standard solutions, it is recommended to use an acidic medium when preparing solutions in acetonitrile and to store them in a cool, dark place.[4] Despite these precautions, small amounts of the 2,4-DNOP phenol are often present as an impurity.[4]

Q5: What are some common strategies to overcome matrix effects in this compound analysis?

A5: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.[6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering co-eluting compounds, thereby minimizing matrix effects.[3][7] A dilution factor of 15 has been shown to be effective in eliminating most matrix effects in fruit and vegetable samples.[3]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects, as both the analyte and the standard will be equally affected.[3]

  • Effective Sample Cleanup: Additional cleanup steps after extraction can help remove interfering matrix components.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Analyte Recovery Incomplete extraction from the sample matrix. Degradation of this compound during sample processing. Inefficient hydrolysis to 2,4-DNOP (if this method is used).Optimize the extraction solvent and procedure. Ensure thorough homogenization. Maintain acidic conditions and protect samples from light and high temperatures.[4] Ensure complete hydrolysis by optimizing the reaction time and temperature (e.g., 12 hours at room temperature or 2 hours at 60°C with ammonia solution).[4][5]
High Signal Suppression/Enhancement Significant co-elution of matrix components with the analyte. High concentration of matrix components in the final extract.Implement matrix-matched calibration for quantification.[6] Dilute the final extract to reduce the concentration of interfering compounds.[3] Improve sample cleanup to remove more matrix components.[1] Adjust chromatographic conditions to better separate the analyte from interfering peaks.
Poor Reproducibility (High %RSD) Inconsistent sample preparation. Variable matrix effects between samples. Instability of the analyte or standard solutions.Ensure uniform homogenization and precise execution of the extraction and cleanup steps. Use a stable isotope-labeled internal standard to correct for variations. Prepare fresh standard solutions regularly and store them properly.[4]
False Positives/Negatives Interference from co-eluting matrix components with similar MRM transitions.[1]Use non-interfering MRM transitions for confirmation. Improve chromatographic separation to resolve the analyte from interfering peaks. Employ high-resolution mass spectrometry for increased mass/charge selectivity.[1]

Experimental Protocols

Modified QuEChERS with Alkaline Hydrolysis for this compound Analysis

This protocol is based on methods described for the analysis of this compound in fruits and vegetables.[4][5]

a. Sample Extraction (QuEChERS)

  • Homogenize 10 g of the sample with 10 mL of ethyl acetate.[8]

  • Add the appropriate QuEChERS salts (e.g., citrate-buffered).

  • Shake vigorously for 1 minute and centrifuge.

  • Collect the supernatant (ethyl acetate phase).

b. Alkaline Hydrolysis

  • Transfer a 1000 µL aliquot of the QuEChERS extract into a vial.[4]

  • Add 25 µL of a 25% ammonia solution (for dry commodities, use 75 µL).[4]

  • Allow the reaction to proceed for at least 12 hours at room temperature or for 2 hours at 60°C.[4]

  • Neutralize the hydrolysate by adding 25 µL of concentrated acetic acid (75 µL for dry commodities).[4]

c. LC-MS/MS Analysis

  • Inject the neutralized hydrolysate directly into the LC-MS/MS system.

  • Analyze using a C18 column with a suitable gradient elution.[9]

  • Detect the 2,4-DNOP metabolite in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[10]

Extraction and Hydrolysis for Mango and Soil Samples

This protocol is adapted from a method for determining this compound in mango and soil.[11]

a. Extraction

  • Extract the sample with a mixture of acetone:methanol:4 N HCl (100:10:5, v/v/v).[11]

b. Hydrolytic Conversion and Cleanup

  • Perform hydrolytic conversion of the parent this compound to its phenol metabolite (2,4-DNOP).

  • Clean up the extract using liquid-liquid partitioning with ethyl acetate.[11]

c. LC-MS/MS Analysis

  • Perform final quantification of 2,4-DNOP using LC-MS/MS with negative electrospray ionization and gradient elution.[11]

Quantitative Data Summary

Matrix Method Fortification Level Recovery (%) RSD (%) LOQ (mg/kg) Reference
CabbageLC-MS/MS after hydrolysisNot Specified89.7 - 93.36.3 - 8.50.01[10]
CucumberLC-MS/MS after hydrolysisNot Specified87.7 - 95.15.8 - 10.40.01[10]
TomatoLC-MS/MS after hydrolysisNot Specified89.3 - 96.06.8 - 9.20.01[10]
AppleLC-MS/MS after hydrolysisNot Specified92.0 - 98.35.1 - 10.30.01[10]
PearLC-MS/MS after hydrolysisNot Specified89.0 - 95.05.3 - 10.20.01[10]
GrapeLC-MS/MS after hydrolysisNot Specified81.2 - 95.85.8 - 10.40.01[10]
GrapeEthyl acetate extraction, hydrolysis10 ng/g> 80< 0.5 (Horwitz Ratio)0.01[8]
MangoEthyl acetate extraction, hydrolysis10 ng/g> 80< 0.5 (Horwitz Ratio)0.01[8]
PomegranateEthyl acetate extraction, hydrolysis25 ng/g> 80< 0.5 (Horwitz Ratio)0.025[8]
MangoAcetone:methanol:HCl extraction, hydrolysis0.025 - 2 µg/g93 - 982 - 60.025[11]
SoilAcetone:methanol:HCl extraction, hydrolysis0.025 - 2 µg/g93 - 982 - 60.025[11]
CucumberLC-MS/MS0.01 - 0.5 mg/kg81.4 - 95.1Not Specified0.01[12]
SoilLC-MS/MS0.01 - 0.5 mg/kg81.4 - 95.1Not Specified0.01[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample Homogenization extraction QuEChERS Extraction (e.g., Ethyl Acetate) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hydrolysis Alkaline Hydrolysis (e.g., NH3 solution) supernatant->hydrolysis lcms LC-MS/MS Analysis (ESI-, MRM) supernatant->lcms neutralization Neutralization (e.g., Acetic Acid) hydrolysis->neutralization neutralization->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_matrix_effects cluster_strategies Mitigation Strategies start Inaccurate Quantification or Poor Reproducibility check_me Calculate Matrix Effect (%ME) %ME = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100 start->check_me me_present Is |%ME| > 20%? check_me->me_present no_me Matrix Effect is Minimal. Check other parameters (e.g., instrument stability, standard prep). me_present->no_me No strategy Implement Strategy to Mitigate ME me_present->strategy Yes matrix_match Use Matrix-Matched Calibration strategy->matrix_match dilution Dilute Sample Extract (e.g., 1:15) strategy->dilution isltd Use Stable Isotope-Labeled Internal Standard strategy->isltd cleanup Improve Sample Cleanup strategy->cleanup re_evaluate Re-evaluate %ME matrix_match->re_evaluate dilution->re_evaluate isltd->re_evaluate cleanup->re_evaluate re_evaluate->strategy |%ME| > 20% (Try another strategy) me_resolved Quantification is Reliable. re_evaluate->me_resolved |%ME| < 20%

Caption: Troubleshooting decision tree for matrix effects.

hydrolysis_pathway This compound This compound C24H38N2O6 hydrolysis Alkaline Hydrolysis This compound->hydrolysis dnop 2,4-DNOP C14H20N2O5 hydrolysis->dnop  More Sensitive Signal (ESI-) crotonate {Crotonate} hydrolysis->crotonate

Caption: Hydrolysis of this compound to 2,4-DNOP.

References

meptyldinocap stability issues in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for meptyldinocap analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and analytical challenges associated with this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound in analytical samples.

Question 1: I am observing low or inconsistent recoveries of this compound in my analytical standards and samples. What could be the cause?

Answer: Low and inconsistent recoveries of this compound are frequently linked to its inherent instability. Several factors can contribute to its degradation:

  • Hydrolysis: this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The ester linkage is cleaved, yielding the primary metabolite, 2,4-dinitrooctylphenol (2,4-DNOP). The rate of hydrolysis increases with pH and temperature.[1][2]

  • Photolysis: Exposure to light, especially UV radiation, can lead to the degradation of this compound.[1][2][3] It has been shown to photolyse rapidly on leaf surfaces.[1]

  • Thermal Instability: Gas chromatography (GC) methods are generally not recommended for this compound analysis due to its thermal instability in the heated injector port.[2][3][4] This can lead to on-column degradation and poor reproducibility.

  • Solvent Effects: In certain solvents, such as pure acetonitrile, this compound can degrade. Acidification of standard solutions in acetonitrile is recommended to improve stability.[3][5]

Recommendations:

  • pH Control: Maintain acidic conditions (pH 4-5) for your analytical standards and during sample extraction to minimize hydrolysis.[1]

  • Light Protection: Protect standard solutions and samples from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting.[3][5]

  • Appropriate Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this compound analysis.[4][6][7][8][9]

  • Solvent Selection and Preparation: If using acetonitrile for stock solutions, ensure it is acidified.[3][5] Prepare working solutions fresh and store them under recommended conditions.

  • Storage: Store analytical standards and samples at low temperatures (e.g., 2-8°C or frozen) to slow down degradation.[10]

Question 2: My LC-MS/MS analysis of this compound shows a significant peak for its metabolite, 2,4-DNOP, even in freshly prepared standards. Is this normal?

Answer: Yes, it is common to observe a peak for 2,4-DNOP in this compound standard solutions.[3][5] This is due to the inherent instability of this compound, which can undergo hydrolysis even under seemingly controlled conditions. The presence of small amounts of 2,4-DNOP as an impurity in the analytical standard itself is also possible.[3]

Furthermore, this compound can exhibit in-source fragmentation to 2,4-DNOP in the mass spectrometer's ion source.[3] Interestingly, the 2,4-DNOP ion often produces a much more intense signal in negative electrospray ionization (ESI) mode than the parent this compound ion.[3]

Recommendations:

  • Residue Definition: For regulatory purposes, the residue of this compound is often defined as the sum of this compound and 2,4-DNOP, expressed as this compound.[3] Therefore, it is crucial to quantify both the parent compound and the metabolite.

  • Hydrolysis Step: To improve sensitivity and account for the total residue, many analytical methods incorporate an alkaline hydrolysis step to convert all this compound to 2,4-DNOP before LC-MS/MS analysis.[2][3][4][6][8][9][11] This simplifies the analysis to quantifying a single, more responsive analyte.

Question 3: I am developing a new analytical method for this compound. What are the key considerations for sample preparation?

Answer: A robust sample preparation method is critical for accurate this compound analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.[2][3]

Key Considerations:

  • Extraction: An extraction with a mixture of acetone and methanol with hydrochloric acid has been shown to be effective for soil and mango matrices.[6][8][9] Citrate-buffered QuEChERS is also a common and effective extraction method.[2][3]

  • Hydrolysis: As mentioned previously, incorporating a controlled alkaline hydrolysis step is highly recommended. This can be achieved by adding a base like ammonia or ethanolamine to the QuEChERS extract.[2][3][11] This converts this compound to 2,4-DNOP, leading to improved sensitivity and a more accurate determination of the total residue.

  • Cleanup: A liquid-liquid partition using a solvent like ethyl acetate is often employed for cleanup after extraction and hydrolysis.[6][8][9]

Below is a diagram illustrating a general workflow for this compound analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Analytical Sample Extraction QuEChERS Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (e.g., with NH3) Extraction->Hydrolysis Cleanup Liquid-Liquid Partition Hydrolysis->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract LCMS LC-MS/MS Analysis (Quantification of 2,4-DNOP) Final_Extract->LCMS Data Data Processing & Reporting (Sum of this compound and 2,4-DNOP) LCMS->Data

General workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of 2,4-dinitrooctylphenol (2,4-DNOP) and crotonic acid. Photolysis is another significant degradation pathway, especially on plant surfaces.[1][2]

The diagram below illustrates the main degradation pathways.

This compound This compound DNOP 2,4-Dinitrooctylphenol (2,4-DNOP) This compound->DNOP  Hydrolysis / Photolysis Other Other Minor Metabolites DNOP->Other  Further Metabolism

Main degradation pathways of this compound.

Q2: What are the optimal storage conditions for this compound analytical standards?

A2: To ensure the stability of this compound analytical standards, they should be stored in a cool, dark place.[3][5] Refrigeration at 2-8°C is recommended for neat standards. For solutions, especially those in acetonitrile, acidification is advised to inhibit hydrolysis.[3][5] It is also recommended to prepare working solutions fresh.[10]

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: Gas chromatography is generally not recommended for the analysis of this compound due to its thermal instability.[2][3][4] The high temperatures in the GC injector can cause the compound to degrade, leading to inaccurate and imprecise results. LC-MS/MS is the preferred and more reliable analytical technique.

Q4: How does pH affect the stability of this compound?

A4: The pH of the solution significantly impacts the stability of this compound. It is most stable under acidic conditions (pH 4-5) and becomes increasingly unstable as the pH becomes neutral and alkaline.[1] The rate of hydrolysis is significantly faster at higher pH values.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis half-life (DT50) of this compound at different conditions.

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (DT50) in days
420447
520229
72030 - 56
9200.7 - 9.3
53091.4
73030.5
9302.34

Data sourced from a 2010 evaluation report.[1]

Experimental Protocols

Protocol 1: Determination of this compound in Mango and Soil by LC-MS/MS

This protocol is based on a validated method for the quantitative determination of this compound as its 2,4-DNOP metabolite.[6][8][9]

1. Sample Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 20 mL of an acetone:methanol:4 N HCl (100:10:5, v/v/v) mixture.
  • Homogenize for 2-3 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Collect the supernatant. Repeat the extraction step twice more with 10 mL of the extraction mixture.
  • Combine the supernatants.

2. Hydrolytic Conversion:

  • Concentrate the combined extract to about 5 mL using a rotary evaporator at 40°C.
  • Add 10 mL of 1M sodium hydroxide.
  • Heat the mixture at 80°C for 1 hour to hydrolyze this compound to 2,4-DNOP.
  • Cool the solution to room temperature.

3. Cleanup by Liquid-Liquid Partition:

  • Neutralize the solution with 1M hydrochloric acid to approximately pH 7.
  • Transfer the solution to a separatory funnel.
  • Partition twice with 20 mL of ethyl acetate.
  • Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.
  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

4. Reconstitution and Analysis:

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
  • Filter the solution through a 0.22 µm syringe filter.
  • Inject into the LC-MS/MS system for quantification of 2,4-DNOP.

Protocol 2: QuEChERS-based Method with Post-Extraction Hydrolysis

This protocol is a generalized procedure based on modern analytical approaches for this compound.[2][3]

1. QuEChERS Extraction (Citrate-Buffered):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate citrate buffering salts (e.g., EN 15662 formulation).
  • Shake vigorously for 1 minute.
  • Centrifuge at >3000 g for 5 minutes.

2. Alkaline Hydrolysis:

  • Take a 1 mL aliquot of the acetonitrile supernatant.
  • Add 25 µL of 25% ammonia solution.
  • Let the vial stand at room temperature for at least 12 hours (or 2 hours at 60°C) to ensure complete hydrolysis.

3. Neutralization and Analysis:

  • Add 25 µL of concentrated acetic acid to neutralize the solution.
  • The extract is now ready for direct injection into the LC-MS/MS system for the analysis of 2,4-DNOP.

References

Technical Support Center: Optimizing Meptyldinocap Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of meptyldinocap from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a dinitrophenol fungicide used to control powdery mildew on various crops.[1][2][3] Its extraction from complex matrices can be challenging due to its susceptibility to hydrolysis and photolysis, as well as potential in-source fragmentation during LC-MS/MS analysis and thermal degradation during GC analysis.[1][4][5] The presence of co-extractive compounds in complex matrices can also lead to matrix effects, affecting the accuracy and precision of analytical results.[6][7]

Q2: What are the recommended extraction methods for this compound?

A2: The most commonly recommended method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, particularly the citrate-buffered version (EN 15662).[1][4] For matrices with high oil content, the QuOil method is suggested.[4] Other successful methods involve extraction with ethyl acetate or a mixture of acetone, methanol, and hydrochloric acid followed by liquid-liquid partitioning.[8][9][10]

Q3: Why is hydrolysis to 2,4-DNOP often performed before analysis?

A3: this compound is often converted to its corresponding phenol, 2,4-dinitrophenol (2,4-DNOP), via alkaline hydrolysis prior to analysis.[1][4] This is done to improve the sensitivity of the analysis, as 2,4-DNOP provides a more intense signal in ESI (neg.) mode during LC-MS/MS analysis.[4] This derivatization step also simplifies the analysis by reducing the number of analytes to be monitored.[4]

Q4: How can I ensure the stability of this compound standard solutions?

A4: To prevent degradation, this compound standard solutions should be prepared in an acidified solvent, such as acetonitrile with the addition of acetic acid, and stored in a cool, dark place to minimize hydrolysis and photolysis.[4][5]

Q5: What are matrix effects and how can they be mitigated?

A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement.[6][7] To mitigate these effects, matrix-matched calibration is a common and effective strategy.[6] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Additional cleanup steps using solid-phase extraction (SPE) can also help remove interfering compounds.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete extraction from the matrix. Degradation of this compound during extraction. Analyte loss during cleanup steps.Ensure proper homogenization of the sample. Consider using a more effective extraction solvent or modifying the solvent-to-sample ratio. For QuEChERS, ensure the correct salt mixture is used. Perform the extraction at a controlled temperature to minimize degradation. If using SPE for cleanup, ensure the sorbent is appropriate for this compound and the elution solvent is strong enough to recover the analyte.[11][12] Consider performing the hydrolysis to 2,4-DNOP, which is more stable.
Poor Reproducibility (High RSD) Inconsistent sample homogenization. Variability in manual extraction steps. Unstable analytical instrument performance.Use a consistent homogenization technique (e.g., cryogenic milling).[5] Automate extraction steps where possible. Ensure the LC-MS/MS system is stabilized and calibrated before analysis.
Signal Suppression or Enhancement in LC-MS/MS Co-eluting matrix components interfering with ionization.Prepare matrix-matched calibration standards to compensate for the matrix effect.[6] Dilute the final extract to reduce the concentration of interfering compounds. Incorporate an additional cleanup step using SPE with appropriate sorbents (e.g., C18, PSA, GCB).[11][12]
Peak Tailing or Splitting in Chromatogram Interaction of this compound or 2,4-DNOP with active sites in the GC or LC system. Contamination of the analytical column.For GC analysis, ensure the liner is clean and deactivated.[1][5] For LC analysis, use a guard column and ensure the mobile phase is compatible with the analyte and column. Regularly clean and condition the analytical column.
Presence of Multiple Peaks for this compound In-source fragmentation of this compound to 2,4-DNOP in the LC-MS/MS source.[4] Isomeric separation if dinocap is present.[1]Optimize the MS source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. If analyzing for this compound and its isomers, ensure the chromatographic method provides adequate separation. Alternatively, simplify the analysis by converting all isomers to their corresponding phenols.[1]

Quantitative Data Summary

The following tables summarize recovery data for this compound from various complex matrices as reported in the scientific literature.

Table 1: Recovery of this compound using QuEChERS-based Methods

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
Cucumber0.01 - 0.581.4 - 95.1-[13]
Soil0.01 - 0.581.4 - 95.1-[13]
Grapes0.005GoodGood[1]
Strawberries0.005GoodGood[1]
Cucumber0.005GoodGood[1]
Tomatoes0.02 (this compound) 0.005 (2,4-DNOP)90 955 4[5]

Table 2: Recovery of this compound using Other Extraction Methods

MatrixExtraction MethodFortification LevelsRecovery (%)RSD (%)Reference
GrapesEthyl Acetate Extraction & Hydrolysis10 ng/g> 80< 0.5 (Horwitz ratio)[8]
MangoEthyl Acetate Extraction & Hydrolysis10 ng/g> 80< 0.5 (Horwitz ratio)[8]
PomegranateEthyl Acetate Extraction & Hydrolysis25 ng/g> 80< 0.5 (Horwitz ratio)[8]
CabbagesAcetone/Methanol/HCl & LLE & HydrolysisMultiple89.7 - 93.36.3 - 8.5[9][10]
CucumbersAcetone/Methanol/HCl & LLE & HydrolysisMultiple87.7 - 95.15.8 - 10.4[9][10]
TomatoesAcetone/Methanol/HCl & LLE & HydrolysisMultiple89.3 - 96.06.8 - 9.2[9][10]
ApplesAcetone/Methanol/HCl & LLE & HydrolysisMultiple92.0 - 98.35.1 - 10.3[9][10]
PearsAcetone/Methanol/HCl & LLE & HydrolysisMultiple89.0 - 95.05.3 - 10.2[9][10]
GrapesAcetone/Methanol/HCl & LLE & HydrolysisMultiple81.2 - 95.85.8 - 10.4[9][10]
MangoAcetone/Methanol/HCl & LLE & Hydrolysis0.025 - 2 µg/g93 - 982 - 6[14][15]
SoilAcetone/Methanol/HCl & LLE & Hydrolysis0.025 - 2 µg/g93 - 982 - 6[14][15]

Experimental Protocols

Method 1: QuEChERS Extraction with Alkaline Hydrolysis for LC-MS/MS Analysis[1][4][5]
  • Sample Homogenization: Homogenize the sample, preferably using cryogenic milling with dry ice.[5]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS citrate buffer salt packet (e.g., EN 15662).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Alkaline Hydrolysis:

    • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

    • Add 25 µL of 25% aqueous ammonia solution.

    • Let the reaction proceed for at least 12 hours at room temperature or 2 hours at 60°C to convert this compound to 2,4-DNOP.[4]

  • Neutralization and Analysis:

    • Add 25 µL of concentrated acetic acid to neutralize the solution.[5]

    • The extract is now ready for direct injection into the LC-MS/MS system for the analysis of 2,4-DNOP.

Method 2: Ethyl Acetate Extraction with Hydrolysis for Fruits[8]
  • Sample Extraction:

    • Weigh 10 g of the homogenized fruit sample into a centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Shake or vortex for 5-10 minutes.

    • Centrifuge to separate the phases.

  • Solvent Evaporation and Hydrolysis:

    • Transfer the ethyl acetate supernatant to a clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Add 1% ethanolamine solution to the residue to hydrolyze this compound to 2,4-DNOP.

  • Neutralization and Analysis:

    • Neutralize the hydrolyzed product with formic acid.

    • The sample is then ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Optional Derivatization cluster_analysis Analysis sample Complex Matrix (e.g., Fruit, Soil) homogenize Homogenization sample->homogenize extraction QuEChERS or Solvent Extraction homogenize->extraction hydrolysis Alkaline Hydrolysis extraction->hydrolysis lcms LC-MS/MS Analysis extraction->lcms Analyte: this compound (Direct Analysis) hydrolysis->lcms Analyte: 2,4-DNOP

Caption: General workflow for this compound extraction and analysis.

troubleshooting_logic start Low Analyte Recovery? cause1 Incomplete Extraction start->cause1 Yes cause2 Analyte Degradation start->cause2 Yes cause3 Matrix Effects start->cause3 Yes solution1 Optimize Extraction Solvent/Method cause1->solution1 solution2 Control Temperature & pH cause2->solution2 solution3 Use Matrix-Matched Calibration cause3->solution3 solution4 Add Cleanup Step (e.g., SPE) cause3->solution4

Caption: Troubleshooting logic for low this compound recovery.

References

reducing meptyldinocap degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing meptyldinocap degradation during sample preparation.

Troubleshooting Guide: Low this compound Recovery

Unexpectedly low recovery of this compound can be a significant issue. This guide provides a systematic approach to troubleshooting potential causes related to sample preparation.

Problem: Low or no detectable levels of this compound in the final sample extract.

Potential Cause Recommended Action Explanation
Hydrolysis due to pH Maintain acidic conditions (pH 4-5) during extraction and storage.[1] Use acidified solvents for extraction (e.g., acetone:methanol:4N HCl).[2]This compound is susceptible to hydrolysis, which is accelerated under neutral to alkaline conditions.[1][3] The primary hydrolysis product is 2,4-dinitrooctylphenol (2,4-DNOP).
Thermal Degradation Perform all sample preparation steps at room temperature or below. Avoid heating samples during extraction or solvent evaporation. Store extracts at low temperatures (e.g., 4°C for short-term, -18°C for long-term).[4]Elevated temperatures can increase the rate of chemical degradation.[5]
Photodegradation Protect samples from direct sunlight and artificial light during all stages of sample preparation and storage. Use amber vials or wrap containers in aluminum foil.[5]This compound can be degraded by exposure to light.[1][5]
Inappropriate Solvent Choice Use solvents such as acetone, methanol, or ethyl acetate for extraction. Ensure solvents are of high purity and free from contaminants that could promote degradation.The choice of solvent can impact the stability and extraction efficiency of this compound.
Matrix Effects Perform matrix-matched calibrations to account for any signal suppression or enhancement caused by the sample matrix.Complex sample matrices can interfere with the analysis and affect the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

The primary degradation product of this compound is 2,4-dinitrooctylphenol (2,4-DNOP).[1] This is formed through the hydrolysis of the ester linkage in the parent molecule. Many analytical methods intentionally convert this compound to 2,4-DNOP for quantification due to its better response in LC-MS/MS analysis.[3][5]

Q2: How can I prevent the degradation of this compound to 2,4-DNOP during sample preparation?

To minimize degradation, it is crucial to control the pH, temperature, and light exposure of your samples.

  • pH: Maintain acidic conditions (pH 4-5).[1]

  • Temperature: Keep samples cool, ideally at or below room temperature.[4]

  • Light: Protect samples from light by using amber glassware or by covering containers.[5]

Q3: Is it better to analyze for this compound or its degradation product, 2,4-DNOP?

This depends on the goal of your study. If you need to determine the concentration of the parent compound, you must take steps to prevent its degradation. However, if the total residue (this compound + 2,4-DNOP) is of interest, or if you are facing challenges with the stability of the parent compound, a method involving controlled hydrolysis to 2,4-DNOP followed by its quantification can be a robust approach.[2][3][6]

Q4: What are the recommended storage conditions for this compound standards and sample extracts?

Standard solutions and sample extracts should be stored in a cool, dark place.[5] For short-term storage (up to one month), 4°C is recommended. For longer-term storage, -18°C is preferable.[4] It is also advisable to acidify standard solutions prepared in solvents like acetonitrile to improve stability.[5]

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the hydrolysis half-life (DT50) of this compound under different conditions.

pHTemperature (°C)Half-life (DT50)Reference
420447 days[1]
520229 days[1]
72030-56 days[1]
9200.7-9.3 days[1]
7302.34 days[1]

Experimental Protocol: Sample Preparation for this compound Analysis with Minimized Degradation

This protocol is designed for the extraction and cleanup of this compound from a solid matrix (e.g., soil, plant tissue) while minimizing its degradation.

Materials:

  • Homogenized sample

  • Extraction solvent: Acetone:Methanol:4N HCl (100:10:5, v/v/v)[2]

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber vials

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of the acidified extraction solvent (Acetone:Methanol:4N HCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction (steps 1.2-1.5) on the remaining solid pellet and combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Add 20 mL of ethyl acetate to the combined supernatant.

    • Add 5 g of anhydrous sodium sulfate.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper ethyl acetate layer to a clean flask.

  • Concentration:

    • Evaporate the ethyl acetate extract to near dryness using a rotary evaporator at a temperature not exceeding 30°C.

    • Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., acetonitrile) for analysis.

  • Storage:

    • Transfer the final extract to an amber vial.

    • Store at 4°C if analysis is to be performed within 24 hours, or at -18°C for longer-term storage.

Visualizations

Meptyldinocap_Degradation_Pathway This compound This compound DNOP 2,4-Dinitrooctylphenol (2,4-DNOP) This compound->DNOP Hydrolysis (pH, Temp) Photolysis (Light) Polar_Metabolites Further Polar Metabolites DNOP->Polar_Metabolites Metabolism Experimental_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Solvent_Addition Add Acidified Solvent (Acetone:Methanol:HCl) Homogenization->Solvent_Addition Vortex_Centrifuge Vortex & Centrifuge Solvent_Addition->Vortex_Centrifuge Supernatant_Collection Collect Supernatant Vortex_Centrifuge->Supernatant_Collection Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Supernatant_Collection->Partitioning Drying Dry with Na2SO4 Partitioning->Drying Concentration Concentrate (≤30°C) Drying->Concentration Reconstitution Reconstitute in Solvent Concentration->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

References

Technical Support Center: Meptyldinocap Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for developing and troubleshooting immunoassays for the fungicide meptyldinocap, with a specific focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a major concern in its immunoassay development?

A1: this compound is a dinitrophenol fungicide used to control powdery mildew.[1][2][3] It is a single, specific isomer of the older fungicide, dinocap.[1][4][5] Dinocap itself is a complex mixture of several isomers which differ in the structure of their side chains.[1][4] Cross-reactivity is a significant concern because an antibody developed against this compound may also bind to these other structurally similar dinocap isomers, its own metabolites, or other dinitrophenol-based compounds. This can lead to inaccurate quantification and false-positive results in residue analysis.[6][7]

Q2: What are the primary causes of cross-reactivity in an immunoassay?

A2: Cross-reactivity occurs when an antibody binds to molecules other than its specific target analyte. The primary causes are:

  • Structural Similarity: The antibody recognizes and binds to an epitope (a specific structural region) on a non-target molecule that is very similar to the epitope on the target analyte (this compound).[6][8]

  • Antibody Specificity: Polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes, may have a higher tendency for cross-reactivity compared to monoclonal antibodies that target a single, specific epitope.[9]

  • Assay Conditions: Factors like incubation time, temperature, and the composition of buffers can influence the binding kinetics and stringency of the antibody-antigen interaction.[9]

Q3: Which specific compounds are most likely to cross-react in a this compound immunoassay?

A3: Based on structural similarity, the following compounds are the most probable cross-reactants:

  • Dinocap Isomers: Other octyl dinitrophenyl crotonate isomers present in the technical mixture of dinocap.

  • This compound Metabolites: The primary metabolite is 2,4-dinitro-6-(1-methylheptyl)phenol (also known as 2,4-DNOP), which is formed by the hydrolysis of the crotonate ester group.[2][4]

  • Parent Phenols: The basic 2,4-dinitrophenol (DNP) structure, which forms the core of this compound.[10]

  • Other Dinitrophenol Pesticides: Other fungicides or herbicides that share the dinitrophenol core structure.

Troubleshooting Guide

Q4: My assay is producing a positive signal for a sample that should be negative. How do I determine if this is due to cross-reactivity?

A4: A false-positive result in a validated negative sample is a classic sign of interference, likely from a cross-reacting compound.[6][7][11]

  • Analysis: First, confirm that the issue is not due to other common problems like insufficient blocking or inadequate washing, which can cause high background noise.[12]

  • Identification: If possible, analyze the negative sample using a confirmatory method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify any structurally related compounds.

  • Confirmation: Test the suspected cross-reacting compound directly in your immunoassay. Prepare serial dilutions of the suspected compound and run it in the assay as you would for a this compound standard. If it produces a dose-response curve, it confirms cross-reactivity.

Q5: My assay shows high background and low sensitivity. How can I optimize it?

A5: High background and low sensitivity often stem from non-specific binding and suboptimal reagent concentrations.

  • Optimize Blocking: Test different blocking agents (e.g., 1-5% Bovine Serum Albumin (BSA), 1-5% non-fat dry milk) and incubation times (e.g., 1 hour at 37°C or overnight at 4°C) to find the condition that yields the lowest signal in "no primary antibody" control wells and the highest signal-to-noise ratio.[12]

  • Titrate Antibodies: Optimize the concentrations of both the coating antigen and the primary antibody. A checkerboard titration is the ideal method to find the optimal combination that provides a robust signal window.

  • Improve Washing: Increase the number of washing steps (e.g., from 3 to 5 washes) and ensure the complete removal of wash buffer between steps. Adding a detergent like 0.05% Tween-20 to your wash buffer can also help reduce non-specific binding.[12]

Q6: How can I design an immunoassay to be more specific for this compound and reduce future cross-reactivity?

A6: Improving specificity starts at the earliest stages of assay development.

  • Hapten Design: The way the this compound molecule (the hapten) is oriented when conjugated to a carrier protein for immunization is critical. The linker should be attached at a position on the molecule that is distal to the unique structural features you want the antibodies to recognize. For this compound, this means avoiding modification of the unique (E)-but-2-enoate (crotonate) and 1-methylheptyl side chains, and instead attaching the linker to the phenyl ring if possible.

  • Use Monoclonal Antibodies: While more resource-intensive to produce, monoclonal antibodies bind to a single epitope, which can dramatically increase specificity and reduce the chances of cross-reacting with related isomers.[9]

  • Heterologous Assay Format: Use different haptens for immunization and for the assay coating antigen. For example, if the immunizing hapten used a C6 linker, use a coating hapten with a C3 linker. This "heterologous" format selects for antibodies that bind specifically to the hapten itself, not the linker or carrier protein.

Quantitative Data on Cross-Reactivity

The cross-reactivity of an immunoassay is determined by comparing the concentration of this compound required to cause 50% inhibition (IC50) with the IC50 value of potential interfering compounds. The calculation is:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

The following table provides an illustrative example of potential cross-reactivity data for a hypothetical anti-meptyldinocap antibody. Note: These are representative values and actual results will vary based on the specific antibody and assay conditions.

CompoundChemical ClassIC50 (ng/mL)Cross-Reactivity (%)
This compound Dinitrophenyl Crotonate 5.0 100
Dinocap (Isomer Mix)Dinitrophenyl Crotonate15.232.9
2,4-DNOP (Metabolite)Dinitrophenol8.558.8
2,6-DNOP IsomerDinitrophenol95.05.3
2,4-DinitrophenolDinitrophenol> 1,000< 0.5
BinapacrylDinitrophenyl Crotonate> 2,000< 0.25

Experimental Protocols

Protocol: Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

This protocol describes a method to assess the cross-reactivity of various compounds in a this compound immunoassay.

1. Reagents and Materials:

  • Coating Antigen: this compound-BSA conjugate (e.g., 1 µg/mL in coating buffer).

  • Coating Buffer: 50 mM Carbonate-bicarbonate buffer, pH 9.6.

  • Primary Antibody: Anti-meptyldinocap antibody (polyclonal or monoclonal), diluted in assay buffer.

  • Assay Buffer: Phosphate buffered saline (PBS) containing 0.2% BSA and 0.05% Tween-20 (PBST-BSA).

  • Standards: this compound standard stock solution in ethanol, serially diluted in assay buffer.

  • Test Compounds: Stock solutions of potential cross-reactants, serially diluted in assay buffer.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG, diluted in assay buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • 96-well microtiter plates.

2. Assay Procedure:

  • Coating: Add 100 µL of coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing 1: Wash the plate 3 times with 300 µL/well of wash buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 2 hours at room temperature.

  • Washing 2: Repeat the wash step as in step 2.

  • Competition:

    • Add 50 µL of standard this compound solution or the test compound solution (at various concentrations) to the appropriate wells.

    • Immediately add 50 µL of the diluted primary anti-meptyldinocap antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing 3: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing 4: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each standard and test compound concentration using the formula:

    • % Inhibition = [1 - (OD_sample / OD_max_signal)] * 100

    • (Where OD_max_signal is the absorbance of the well with no competing analyte).

  • Plot the % Inhibition versus the log of the analyte concentration.

  • Use a four-parameter logistic curve fit to determine the IC50 value for this compound and each test compound.

  • Calculate the % cross-reactivity for each test compound using the formula provided above.

Visualizations

Immunoassay_Development_Workflow cluster_0 Antibody Generation cluster_1 Assay Development Hapten Hapten Synthesis (this compound Derivative) Conjugation Conjugation to Carrier Protein (KLH/BSA) Hapten->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Screening Screening & Titer Check (ELISA) Immunization->Screening Characterization Antibody Characterization (Affinity, Specificity) Screening->Characterization Select Best Clones Optimization Assay Optimization (Buffers, Concentrations) Characterization->Optimization Validation Validation (Spike/Recovery, Matrix Effects) Optimization->Validation

Caption: Workflow for generating specific antibodies and developing an immunoassay for this compound.

Cross_Reactivity_Factors cluster_hapten Hapten-Related cluster_antibody Antibody-Related cluster_assay Assay-Related center_node Cross-Reactivity Hapten_Sim Structural Similarity to Target center_node->Hapten_Sim Linker Linker Position & Length center_node->Linker Specificity Antibody Specificity (Epitope Recognition) center_node->Specificity Type Antibody Type (Mono- vs. Polyclonal) center_node->Type Format Assay Format (Competitive vs. Sandwich) center_node->Format Conditions Assay Conditions (pH, Temp, Time) center_node->Conditions

Caption: Key factors influencing the degree of cross-reactivity in immunoassay development.

References

enhancing the signal-to-noise ratio for meptyldinocap in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Meptyldinocap Analysis in Mass Spectrometry

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio for this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound standard very low in LC-MS/MS analysis?

A1: this compound is known to exhibit poor sensitivity and undergoes in-source fragmentation in the mass spectrometer, leading to a weak signal.[1][2] The parent compound itself shows very poor signals in ESI positive mode and only moderately sensitive signals in ESI negative mode.[2] A significant portion of the this compound molecule fragments into its corresponding phenol, 2,4-dinitrophenol (2,4-DNOP), within the ion source.[2]

Q2: What is the most effective way to improve the signal-to-noise ratio for this compound?

A2: The most effective and recommended strategy is to convert this compound to its corresponding phenol, 2,4-DNOP, through alkaline hydrolysis before LC-MS/MS analysis.[1][2][3] The 2,4-DNOP phenol provides a much more intensive and sensitive signal in ESI negative mode compared to the parent this compound.[1][2] This approach simplifies the analysis by focusing on a single, more responsive analyte.[1]

Q3: How do I perform the alkaline hydrolysis of this compound?

A3: Alkaline hydrolysis can be performed on an aliquot of the final sample extract (e.g., from a QuEChERS extraction). A common procedure involves adding a small volume of 25% ammonia solution to the extract and allowing the reaction to proceed at room temperature overnight (at least 12 hours) or for 2 hours at 60°C.[1] After hydrolysis, the solution is neutralized with acetic acid before injection into the LC-MS/MS system.[1]

Q4: What is the recommended sample preparation method for analyzing this compound in complex matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically the citrate-buffered version (EN-15662), is a widely applied and effective technique for extracting this compound from various sample matrices.[1][3] For commodities with high oil content, the QuOil method is recommended.[1]

Q5: What are the optimal LC-MS/MS conditions for analyzing the hydrolyzed 2,4-DNOP?

A5: For the analysis of 2,4-DNOP, a C18 column is typically used for chromatographic separation.[2] The mass spectrometer should be operated in ESI negative mode, monitoring for the specific mass transitions of 2,4-DNOP.[1][2]

Q6: Are there any concerns regarding the stability of this compound standards?

A6: Yes, this compound standards can be unstable and undergo hydrolysis and photolysis.[1][3] To minimize degradation, standard solutions should be acidified, especially when using acetonitrile as a solvent, and stored in a cool, dark place.[1] It is common to observe small amounts of 2,4-DNOP as an impurity in this compound standard solutions.[1][2]

Troubleshooting Guide

Problem: Low or No Signal for this compound Analyte

Possible Cause Troubleshooting Steps
Inherent Low Sensitivity of this compound This compound naturally exhibits a poor response in mass spectrometry. It is highly recommended to perform alkaline hydrolysis to convert it to the more sensitive 2,4-DNOP phenol.[1][2]
In-source Fragmentation This compound readily fragments to its phenol in the ion source. Instead of optimizing for the parent ion, focus on detecting the 2,4-DNOP fragment or, preferably, perform the hydrolysis prior to analysis.[2]
Incorrect MS Polarity The hydrolyzed product, 2,4-DNOP, is best detected in ESI negative mode. Ensure your mass spectrometer is set to the correct polarity.[1][2]
Suboptimal Hydrolysis Conditions Incomplete hydrolysis will result in a lower-than-expected signal for 2,4-DNOP. Verify the pH of the reaction mixture, the concentration of the base (e.g., ammonia), and the reaction time and temperature.[1][3]
Standard Degradation If using a this compound standard for direct analysis, it may have degraded. Prepare fresh standards and ensure they are stored correctly (acidified, cool, and dark).[1]

Problem: High Background Noise

Possible Cause Troubleshooting Steps
Matrix Effects Co-eluting matrix components can suppress the ionization of the target analyte, reducing the signal-to-noise ratio.[4][5] Employ matrix-matched calibration standards to compensate for these effects.[6] Further cleanup of the QuEChERS extract using d-SPE (dispersive solid-phase extraction) with appropriate sorbents may be necessary.
Contaminated LC-MS System Contaminants in the mobile phase, tubing, or ion source can lead to high background noise.[7] Flush the system with a strong solvent, clean the ion source, and ensure you are using high-purity solvents and reagents.[7]
Gas Leaks Leaks in the gas supply to the mass spectrometer can introduce impurities and increase background noise.[8][9] Check all gas connections for leaks using an electronic leak detector.[8]

Quantitative Data Summary

Table 1: Relative Sensitivity of this compound vs. 2,4-DNOP

Analyte Relative Signal Intensity (ESI Negative Mode) Notes
This compound (via in-source fragment)Poor to Moderate[2]Signal is often insufficient for trace-level quantification.
2,4-DNOP (after hydrolysis)High / Excellent[1][2]Significantly more sensitive than the parent compound, enabling lower detection limits.

Table 2: Recovery Rates for this compound Analysis in Tomato

Analyte Spiking Level (mg/kg) Recovery Rate (%)
This compound (without hydrolysis)0.0270-120%
This compound Phenol (2,4-DNOP)0.00570-120%
Data from validation in tomatoes using QuEChERS extraction and LC-MS/MS ESI (neg).[2]

Experimental Protocols

1. QuEChERS Sample Extraction (Citrate-Buffered; EN-15662)

This protocol is a standard procedure for the extraction of pesticide residues from food matrices.

  • Homogenization: Homogenize a representative sample of the commodity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate citrate buffering salts.

    • Shake vigorously for 1 minute.

  • Salting Out and Centrifugation:

    • Add anhydrous magnesium sulfate and sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Extract Collection: Collect an aliquot of the upper acetonitrile layer for the hydrolysis step.

2. Alkaline Hydrolysis of this compound to 2,4-DNOP

This procedure converts the less sensitive this compound into the highly responsive 2,4-DNOP.

  • Reaction Setup:

    • Transfer 1000 µL of the QuEChERS extract into a vial.[1]

    • Add 25 µL of a 25% ammonia solution.[1] For dry commodities or those of animal origin, use 75 µL.[1]

  • Incubation:

    • Option A: Let the vial stand for at least 12 hours at room temperature (e.g., overnight).[1]

    • Option B: Heat the vial for 2 hours at 60°C.[1]

  • Neutralization:

    • Add 25 µL of concentrated acetic acid to neutralize the hydrolysate.[1] For samples where 75 µL of ammonia was used, add 75 µL of acetic acid.[1]

  • Analysis: The neutralized hydrolysate is ready for direct injection into the LC-MS/MS system.[1]

Visualizations

Workflow cluster_prep Sample Preparation cluster_hydrolysis Signal Enhancement cluster_analysis Analysis Sample Sample Homogenization QuEChERS QuEChERS Extraction Sample->QuEChERS Extract Acetonitrile Extract QuEChERS->Extract Hydrolysis Alkaline Hydrolysis (NH3) Extract->Hydrolysis Neutralization Neutralization (Acetic Acid) Hydrolysis->Neutralization Final_Sample 2,4-DNOP Sample Neutralization->Final_Sample LC_MS LC-MS/MS Analysis (ESI Negative) Final_Sample->LC_MS Data Data Acquisition LC_MS->Data

Caption: Experimental workflow for enhancing this compound signal.

Logic This compound This compound InSourceFrag In-Source Fragmentation This compound->InSourceFrag leads to Hydrolysis Alkaline Hydrolysis (Chemical Conversion) This compound->Hydrolysis is subjected to LowSignal Low Signal-to-Noise Ratio InSourceFrag->LowSignal results in DNOP 2,4-DNOP (Phenol) Hydrolysis->DNOP to produce HighSignal High Signal-to-Noise Ratio DNOP->HighSignal results in

Caption: Rationale for this compound hydrolysis for signal enhancement.

Troubleshooting Start Start: Low S/N Ratio CheckMethod Are you analyzing for This compound directly? Start->CheckMethod Hydrolyze Action: Implement alkaline hydrolysis to 2,4-DNOP. CheckMethod->Hydrolyze Yes CheckHydrolysis Is hydrolysis protocol optimized? CheckMethod->CheckHydrolysis No Hydrolyze->CheckHydrolysis OptimizeHydrolysis Action: Verify base conc., time, and temperature. CheckHydrolysis->OptimizeHydrolysis No CheckMS Is MS in ESI negative mode? CheckHydrolysis->CheckMS Yes OptimizeHydrolysis->CheckMS SetNegative Action: Switch to ESI negative mode. CheckMS->SetNegative No CheckMatrix Consider Matrix Effects: Use matrix-matched standards. CheckMS->CheckMatrix Yes SetNegative->CheckMatrix End Resolved CheckMatrix->End

Caption: Troubleshooting flowchart for low S/N of this compound.

References

method validation challenges for meptyldinocap analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of meptyldinocap.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in this compound analysis?

A1: A primary challenge is the instability of this compound, which readily undergoes hydrolysis and photolysis to its corresponding phenol, 2,4-dinitro-6-(1-methylheptyl) phenol (2,4-DNOP).[1][2][3] This necessitates careful handling of standards and samples, including acidification of standard solutions in acetonitrile and storage in cool, dark conditions to minimize degradation.[1][3]

Q2: Why is the residue definition for this compound often a sum of this compound and its phenol (2,4-DNOP)?

A2: The residue definition typically includes both the parent compound and its phenol metabolite because this compound can rapidly hydrolyze to 2,4-DNOP on plant surfaces.[4] Analytical methods are therefore designed to quantify both compounds or to convert this compound entirely to 2,4-DNOP before analysis for a more sensitive and simplified measurement.[1][2]

Q3: What are the common analytical techniques for this compound analysis?

A3: The most common techniques are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred due to its sensitivity and specificity, especially when analyzing for the more responsive 2,4-DNOP metabolite in negative electrospray ionization (ESI) mode.[1]

Q4: What is a suitable extraction method for this compound from complex matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often with citrate buffering, is a widely used and effective extraction technique for this compound from various sample matrices.[1] For commodities with high oil content, the QuOil method is a suitable alternative.[1]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and procedure. Acetone, ethyl acetate, and mixtures of acetone/methanol/HCl have been used successfully.[5][6] Ensure thorough homogenization of the sample with the solvent.
Analyte Degradation This compound is susceptible to hydrolysis.[2] Ensure standard solutions in acetonitrile are acidified and stored in a cool, dark place.[3] Minimize sample processing time and exposure to light and high temperatures.
Inefficient Cleanup Evaluate the solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step. C18 and silica SPE columns, as well as Z-Sep/C18 sorbents, have been used for cleanup.[5] Inefficient cleanup can lead to matrix suppression and low recovery.
Matrix Effects Matrix components can interfere with ionization in LC-MS/MS, leading to signal suppression. Prepare matrix-matched standards for calibration to compensate for these effects.[5]
Poor Peak Shape and Resolution
Potential Cause Troubleshooting Step
GC System Contamination This compound is sensitive to temperature and liner contamination in GC systems.[1] Regularly inspect and clean or replace the injector liner. Perform a bake-out of the column to remove contaminants.
In-source Fragmentation (LC-MS/MS) This compound can fragment to its phenol (2,4-DNOP) in the MS source.[1][2] While this can be a challenge for quantifying the parent compound, methods are often designed to quantify the more stable and sensitive phenol. Consider a method that involves alkaline hydrolysis to convert all this compound to 2,4-DNOP before analysis.[1]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and column temperature to improve peak shape and resolution. For LC, a C18 column with gradient elution is commonly used.[5]
Column Degradation Over time, column performance can degrade. Replace the column if performance does not improve after cleaning and conditioning.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for this compound analysis.

Table 1: Recovery Rates of this compound in Various Matrices

Matrix Fortification Level Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Cabbages0.01-0.5 mg/kg89.7 - 93.36.3 - 8.5[5][7]
Cucumbers0.01-0.5 mg/kg87.7 - 95.15.8 - 10.4[5][7]
Tomatoes0.01-0.5 mg/kg89.3 - 96.06.8 - 9.2[5][7]
Apples0.01-0.5 mg/kg92.0 - 98.35.1 - 10.3[5][7]
Pears0.01-0.5 mg/kg89.0 - 95.05.3 - 10.2[5][7]
Grapes0.01-0.5 mg/kg81.2 - 95.85.8 - 10.4[5][7]
Mango0.025-2 µg/g93 - 982 - 6[5][6][7]
Soil0.025-2 µg/g93 - 982 - 6[5][6][7]
Sweet Corns10-100 µg/kg80.0 - 108.21.2 - 13.0[5]
Green Beans10-100 µg/kg80.0 - 108.21.2 - 13.0[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

Matrix LOD (mg/kg) LOQ (mg/kg) Reference
Various Vegetables & Fruits-0.01[5]
Mango-0.025[5][6][7]
Soil-0.025[5][6][7]
Grapes-0.01[8]
Pomegranate-0.025[8]
Cucumber-0.01[9]

Experimental Protocols

Protocol 1: this compound Residue Analysis in Fruits and Vegetables by LC-MS/MS

This protocol is based on the conversion of this compound to its phenol metabolite (2,4-DNOP) for enhanced sensitivity.

  • Sample Extraction:

    • Homogenize a 10 g sample.

    • Extract with a mixture of acetone, methanol, and 4 N HCl (100:10:5, v/v/v).[5][6][7]

    • Alternatively, use the citrate-buffered QuEChERS (EN 15662) method for extraction.[1]

  • Hydrolysis:

    • Perform a hydrolytic conversion of the parent this compound to its corresponding phenol (2,4-DNOP).[5][6][7]

    • For QuEChERS extracts, transfer 1000 µL of the extract to a vial, add 25 µL of 25% ammonia solution, and let it react for at least 12 hours at room temperature or 2 hours at 60°C.[1]

    • Neutralize the hydrolysate with 25 µL of concentrated acetic acid.[1]

  • Cleanup:

    • Perform a liquid-liquid partition using ethyl acetate.[5][6][7]

    • For QuEChERS extracts, a dSPE cleanup step with Z-Sep/C18 sorbents may be employed.[5]

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., Agilent ZORBAX SB-C18).[5]

    • Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with additives like formic acid).

    • Ionization: Negative electrospray ionization (ESI-).[5][6][7]

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific transitions of 2,4-DNOP.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample (10g) extraction Extraction (QuEChERS or Solvent) start->extraction hydrolysis Alkaline Hydrolysis (Conversion to 2,4-DNOP) extraction->hydrolysis cleanup Cleanup (dSPE or LLE) hydrolysis->cleanup lcms LC-MS/MS Analysis (ESI-, MRM) cleanup->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for this compound residue analysis.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_peak Peak Shape & Resolution Issues start Analytical Issue Encountered check_extraction Verify Extraction Efficiency start->check_extraction check_contamination Inspect System for Contamination start->check_contamination check_stability Assess Analyte Stability check_extraction->check_stability check_cleanup Optimize Cleanup Step check_stability->check_cleanup check_matrix Evaluate Matrix Effects check_cleanup->check_matrix solution Implement Corrective Action check_matrix->solution check_fragmentation Address In-Source Fragmentation check_contamination->check_fragmentation check_conditions Optimize Chromatographic Conditions check_fragmentation->check_conditions check_column Evaluate Column Performance check_conditions->check_column check_column->solution

Caption: Troubleshooting logic for this compound analysis.

References

Meptyldinocap Experimental Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photolytic degradation of meptyldinocap in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light? A1: this compound is a dinitrophenol fungicide used to control powdery mildew on various crops.[1][2] Its chemical structure, specifically the crotonate ester linkage and the dinitrophenyl ring, makes it susceptible to degradation upon exposure to light, a process known as photolysis.[3][4] Photolysis is a major pathway for its dissipation from plant surfaces.[3][5]

Q2: What are the primary degradation products of this compound photolysis? A2: The primary degradation product from both photolysis and hydrolysis is 2,4-dinitro-6-(1-methylheptyl)phenol, commonly referred to as 2,4-DNOP.[3][5][6] In analytical methods, this compound is often intentionally converted to 2,4-DNOP via alkaline hydrolysis because the phenol metabolite provides a more sensitive signal in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][7]

Q3: My this compound standard solution is showing signs of degradation. What are the common causes? A3: Degradation of this compound in standard solutions is typically caused by a combination of three factors:

  • Photolysis: Exposure to ambient or UV light.[2][3]

  • Hydrolysis: The crotonate ester is prone to hydrolysis, especially in neutral or alkaline aqueous media.[3][4]

  • Temperature: The compound can be sensitive to thermal degradation, particularly during GC analysis.[1][2]

Q4: How can I prepare and store this compound solutions to maximize stability? A4: To ensure the stability of standard solutions, it is crucial to minimize both hydrolysis and photolysis.[1][2] The recommended practice is to dissolve this compound in an acidified organic solvent, such as acetonitrile, and store the solution in a cool, dark place like a refrigerator.[1][2][3][4]

Q5: What is the expected half-life of this compound when exposed to light? A5: The photodegradation half-life (DT50) of this compound varies significantly depending on the experimental matrix and conditions. On plant surfaces, it degrades rapidly, with reported half-lives ranging from approximately 0.8 to 8 days.[5][8][9] Photolysis is generally slower on soil surfaces compared to plant foliage.[5][8]

Troubleshooting Guide

Issue: Rapid and Unexpected Degradation of this compound During an Experiment

Potential CauseRecommended Solution
Direct Exposure to Light Conduct all experimental manipulations under subdued lighting conditions. Use amber glass vials or wrap vessels in aluminum foil to protect samples from light.[5]
Inappropriate Solvent Use a non-polar, aprotic solvent. If using acetonitrile, ensure it is acidified to prevent hydrolysis, which can be exacerbated by light exposure.[1][2][3] The choice of solvent can significantly impact photostability.[10][11]
Presence of Photosensitizers Impurities in the solvent or experimental matrix can act as photosensitizers, accelerating degradation. Use high-purity, HPLC-grade solvents.
Elevated Temperature Maintain a controlled, cool temperature for all solutions and experimental setups where possible, as heat can accelerate degradation processes.[2]

Issue: Inconsistent or Non-Reproducible Results in Photolysis Studies

Potential CauseRecommended Solution
Variable Light Source Ensure the light source (e.g., UV lamp, solar simulator) provides consistent intensity and spectral output. Standardize the distance between the light source and the samples for all experiments.[12]
Matrix Effects The experimental medium (e.g., water, soil, leaf surface mimics) can contain substances that either quench (inhibit) or sensitize (accelerate) photolysis.[13] Characterize your matrix and run appropriate controls.
Oxygen Availability The presence of molecular oxygen can influence the photolysis pathway.[14] For mechanistic studies, consider deaerating the solvent by bubbling with nitrogen or argon gas.[14]

Quantitative Data Summary

Table 1: Photodegradation Half-Life (DT50) of this compound in Various Matrices

MatrixHalf-Life (Days)Conditions
Apple Fruit Surface5.2Field Conditions[5]
Plant Foliage8Field Conditions[5]
Cucumber1.6 - 2.2Chinese Field Ecosystem[8]
Cucumber0.8 - 1.1Open Field Conditions[9]
Soil3.1 - 4.4Chinese Field Ecosystem[8]
Soil61Field Conditions[5]

Table 2: Summary of Factors Influencing this compound Stability in Solution

FactorCondition Promoting StabilityCondition Promoting Degradation
pH Acidic (low pH)[2]Alkaline or Neutral[3]
Light Dark / Amber Vials[1][2]UV or Natural Sunlight[3][5]
Solvent Acidified Acetonitrile[1][2][3]Alkaline Aqueous Media[3]
Temperature Cool / Refrigerated[1][2]High Temperature[1][2]

Experimental Protocols

Protocol 1: Preparation and Storage of Stabilized this compound Standard Solutions

  • Solvent Preparation: Prepare a stock solution of 0.1% (v/v) formic acid or acetic acid in HPLC-grade acetonitrile.

  • Weighing: Accurately weigh the required amount of this compound analytical standard in a clean, dry amber glass vial.

  • Dissolution: Add the acidified acetonitrile to the vial to achieve the desired concentration. Vortex briefly to ensure complete dissolution.

  • Storage: Tightly cap the vial, wrap the cap junction with parafilm to prevent solvent evaporation, and store in a refrigerator at 4°C, protected from light.

  • Quality Check: Before use, particularly after prolonged storage, it is advisable to analyze a small aliquot via LC-MS/MS to check for the presence of the 2,4-DNOP degradant.[1]

Protocol 2: General Methodology for a this compound Photolysis Study

  • Solution Preparation: Prepare a solution of this compound in the desired experimental medium (e.g., purified water, buffer solution, or an organic solvent like acetonitrile).

  • Sample Aliquoting: Transfer equal volumes of the solution into multiple transparent reaction vessels (e.g., quartz tubes or borosilicate glass vials).

  • Dark Control: Wrap a subset of the vessels completely in aluminum foil. These will serve as the dark controls to measure any degradation not caused by light (e.g., hydrolysis).[5]

  • Irradiation: Place the uncovered (photolysis) and covered (dark control) vessels in a photolysis chamber equipped with a controlled light source (e.g., a xenon arc lamp or a "Sun test" lamp simulating sunlight).[5] Maintain a constant temperature throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vessel from the photolysis group and one from the dark control group.

  • Analysis: Immediately analyze the samples to quantify the remaining concentration of this compound and the formation of 2,4-DNOP. LC-MS/MS is the preferred analytical technique.[1][7][15]

  • Data Calculation: Calculate the degradation percentage over time and determine the photodegradation half-life (DT50) by fitting the data to a first-order kinetics model.

Visualizations

parent This compound phenol 2,4-DNOP (Primary Metabolite) parent->phenol polar Further Polar Metabolites phenol->polar Further Degradation light Light (Photolysis) light->parent alkali Alkaline Conditions (Hydrolysis) alkali->parent

Caption: Primary degradation pathways for this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution B1 Transfer to Transparent Vessels (Photolysis Sample) A->B1 B2 Transfer to Foil-Wrapped Vessels (Dark Control) A->B2 C1 Expose to Standardized Light Source B1->C1 C2 Keep in Dark at Same Temperature B2->C2 D Collect Samples at Predetermined Time Intervals C1->D C2->D E Quantify this compound & 2,4-DNOP (e.g., LC-MS/MS) D->E F Calculate Degradation Rate & Half-Life (DT50) E->F

Caption: Experimental workflow for a this compound photolysis study.

cluster_physical cluster_chemical center Minimized This compound Photolysis light Light Exclusion (Amber vials, dark room) light->center Prevents Photon Absorption temp Temperature Control (Refrigeration, cooling) temp->center Reduces Reaction Kinetics solvent Solvent Choice (Acidified aprotic solvent) solvent->center Inhibits Hydrolysis Pathway stabilizer Use of UV Absorbers or Quenchers stabilizer->center Dissipates Energy

Caption: Key strategies to minimize this compound photolysis.

References

Validation & Comparative

Meptyldinocap and Dinocap: A Comparative Efficacy Analysis Against Grapevine Powdery Mildew (Erysiphe necator)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungicides meptyldinocap and dinocap, focusing on their efficacy against Erysiphe necator, the causative agent of grapevine powdery mildew. While direct, side-by-side comparative field trial data is limited in the available scientific literature, this document synthesizes existing data on their individual performance, mode of action, and the experimental protocols used for their evaluation.

Introduction to this compound and Dinocap

Dinocap, a fungicide introduced in the 1950s, is a mixture of six dinitrophenyl crotonate isomers. It has historically been used for the control of powdery mildew on various crops, including grapes. However, due to toxicological concerns, its use has been discontinued in many regions, including the European Union.[1][2]

This compound is the single, most biologically active isomer of dinocap, specifically 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate. It now represents the sole registered fungicide from this chemical class for managing powdery mildew.[1] this compound boasts a more favorable toxicological profile and exhibits both preventative and curative activity by inhibiting spore germination, mycelial growth, and sporulation of Erysiphe necator.[1]

Mode of Action

Both this compound and dinocap are contact fungicides with a multi-site mode of action. They disrupt the fungal cell's energy production by inhibiting mitochondrial respiration through the uncoupling of oxidative phosphorylation. This disruption of the proton gradient across the mitochondrial membrane leads to a halt in ATP synthesis, ultimately causing cell death. This mode of action is classified under FRAC (Fungicide Resistance Action Committee) Group 29.

Efficacy Data

FungicideEfficacy DataSource
Dinocap Historically considered an important tool for powdery mildew management.[1]General historical literature
This compound Described as the most potent isomer of dinocap with both preventive and post-infectional activity.[1]Review articles

Note: The lack of recent, direct comparative data is likely due to the discontinuation of dinocap registration in many key agricultural regions.

Experimental Protocols for Efficacy Evaluation

The following outlines a typical experimental protocol for a field trial to evaluate the efficacy of fungicides against Erysiphe necator on grapevines. This protocol is a composite based on methodologies described in various research publications.

1. Experimental Design and Setup

  • Location: A vineyard with a history of natural powdery mildew infection.

  • Grapevine Cultivar: A cultivar highly susceptible to powdery mildew (e.g., Chardonnay, Chenin Blanc) is selected to ensure adequate disease pressure.

  • Experimental Unit: Each plot consists of a designated number of adjacent vines (e.g., 2-6 vines).

  • Replication: Treatments are replicated multiple times (typically 4-5 replicates) in a randomized complete block design to minimize the effects of field variability.

  • Treatments:

    • Untreated Control: Sprayed with water only.

    • Fungicide Treatments: Application of this compound and/or other fungicides at specified rates and intervals.

    • Commercial Standard: A currently registered and effective fungicide for comparison.

2. Fungicide Application

  • Timing: Applications typically begin at a specific phenological stage (e.g., 3-5 leaf stage) and continue at regular intervals (e.g., 7-14 days) throughout the season, depending on disease pressure and weather conditions.

  • Equipment: Calibrated backpack sprayers or commercial vineyard sprayers are used to ensure thorough coverage of the grapevine canopy, including leaves and fruit clusters.

  • Volume: Spray volume is adjusted based on the size of the vine canopy to ensure runoff.

3. Disease Assessment

  • Timing: Disease incidence and severity are assessed at multiple time points during the growing season, with a final assessment often conducted at or near veraison (the onset of ripening).

  • Incidence: The percentage of leaves or clusters showing any symptoms of powdery mildew is determined from a random sample within each plot.

  • Severity: The percentage of the surface area of leaves or clusters covered by powdery mildew is visually estimated using standardized rating scales.

  • Data Analysis: Statistical analysis (e.g., ANOVA, mean separation tests) is performed on the collected data to determine significant differences in efficacy between treatments.

Visualizing Experimental Workflow and Mode of Action

experimental_workflow cluster_setup 1. Experimental Setup cluster_application 2. Treatment Application cluster_assessment 3. Data Collection & Analysis vineyard Select Susceptible Vineyard design Randomized Block Design (4-5 Replicates) vineyard->design plots Define Plots (e.g., 2-6 vines/plot) design->plots timing Initiate Sprays at 3-5 Leaf Stage plots->timing interval Apply at 7-14 Day Intervals timing->interval treatments Treatments: - Untreated Control - this compound - Dinocap (hypothetical) - Commercial Standard interval->treatments assess_timing Assess Disease at Key Growth Stages treatments->assess_timing assess_metrics Measure: - Disease Incidence (%) - Disease Severity (%) assess_timing->assess_metrics analysis Statistical Analysis (ANOVA) assess_metrics->analysis conclusion Efficacy Comparison analysis->conclusion

mode_of_action cluster_fungus Erysiphe necator Cell cluster_effect Mechanism of Action mitochondrion Mitochondrion etc Electron Transport Chain (ETC) mitochondrion->etc atp_synthase ATP Synthase etc->atp_synthase proton_gradient Disrupts Proton Gradient etc->proton_gradient no_atp ATP Synthesis Halted atp_synthase->no_atp fungicide This compound / Dinocap uncoupling Uncouples Oxidative Phosphorylation fungicide->uncoupling uncoupling->proton_gradient proton_gradient->no_atp cell_death Fungal Cell Death no_atp->cell_death

References

A Comparative Analysis of Meptyldinocap and Other Leading Fungicides for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of meptyldinocap and other prominent fungicide classes used in the management of powdery mildew. The analysis is supported by experimental data on efficacy and detailed descriptions of their modes of action.

Introduction to Powdery Mildew Fungicides

Powdery mildew is a widespread fungal disease affecting a multitude of crops worldwide, necessitating effective chemical control measures.[1][2] The primary fungicide classes deployed against this pathogen include dinitrophenols (containing this compound), Quinone outside Inhibitors (QoIs, commonly known as strobilurins), Demethylation Inhibitors (DMIs or triazoles), and Succinate Dehydrogenase Inhibitors (SDHIs).[1][3][4] Understanding the distinct mechanisms of action, efficacy, and resistance profiles of these fungicides is crucial for developing sustainable disease management strategies.

Mode of Action

The efficacy of a fungicide is intrinsically linked to its mode of action at the cellular level. Each class of fungicide targets a specific metabolic pathway within the fungus, disrupting its growth and proliferation.

This compound (FRAC Group 29)

This compound is a dinitrophenol fungicide that acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[5][6] This disruption of the proton gradient across the mitochondrial membrane inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[5][7] It is recognized for having both preventative and post-infection activity, inhibiting spore germination, mycelium growth, and sporulation.[8][9] A key advantage of this compound is that no resistance in powdery mildew has been reported, likely due to its non-specific action on membrane permeability.[8][9]

meptyldinocap_moa cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP ATP_Synthase->ATP Inhibited Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->Proton_Gradient Disruption Disrupts Proton Gradient

This compound's Mode of Action.

Strobilurins (QoI Fungicides - FRAC Group 11)

Strobilurins, or Quinone outside Inhibitors (QoIs), act by inhibiting the electron transfer in the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex).[10][11][12][13] This blockage prevents ATP synthesis, depriving the fungal cells of energy.[10][11] Strobilurins are primarily used as preventative fungicides as they are highly effective at inhibiting spore germination.[3][10]

strobilurin_moa cluster_mitochondrion Fungal Mitochondrion Complex_II Complex II Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III Electrons Complex_IV Complex IV Complex_III->Complex_IV Electrons Complex_III->Complex_IV Blocked ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Strobilurin Strobilurin Strobilurin->Complex_III Inhibition Inhibits Electron Transfer

Strobilurin's Mode of Action.

Triazoles (DMI Fungicides - FRAC Group 3)

Triazoles, or Demethylation Inhibitors (DMIs), interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[14][15] They specifically inhibit the enzyme C14-demethylase, which leads to the accumulation of toxic sterol precursors and disrupts membrane structure and function, ultimately causing fungal death.[14][16][17] Triazoles are known for their locally systemic movement within plant tissues.[14]

triazole_moa Lanosterol Lanosterol C14_Demethylase C14-Demethylase Enzyme Lanosterol->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Disrupted Synthesis Triazole Triazole Triazole->C14_Demethylase Inhibition Inhibits Enzyme

Triazole's Mode of Action.

SDHI Fungicides (FRAC Group 7)

Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II of the mitochondrial respiratory chain.[18][19][20] By binding to the succinate dehydrogenase (SDH) enzyme, they block the transport of electrons, which in turn halts ATP production and arrests fungal growth.[1][19][20]

sdhi_moa cluster_mitochondrion Fungal Mitochondrion Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidized Complex_III Complex III Complex_II->Complex_III Electrons Complex_II->Complex_III Blocked ATP_Production ATP Production SDHI SDHI SDHI->Complex_II Inhibition Inhibits Electron Transfer

SDHI's Mode of Action.

Comparative Efficacy Data

The following tables summarize the performance of various fungicides against powdery mildew from different field trials. Direct comparative data for this compound against all other fungicide classes in a single trial is limited in the public literature. The data presented is a synthesis from multiple studies to provide a comparative overview.

Table 1: Efficacy of Fungicides on Field Pea Powdery Mildew

Fungicide CombinationMean Percent Disease Incidence
Tebuconazole + Trifloxystrobin5.19
Azoxystrobin + Difenoconazole10.18
Azoxystrobin + Benzovindiflupyr12.78
Untreated Control36.60

Data from a two-year study on field pea. Lower values indicate higher efficacy.

Table 2: Efficacy of Fungicides on Kentucky Bluegrass Powdery Mildew [21]

FungicideMean Disease Rating (0-5 scale)
Quilt Xcel SE (Azoxystrobin + Propiconazole)0.5
Aproach 2.08 SC (Picoxystrobin)0.6
Tilt 3.6E (Propiconazole)1.1
Headline SC (Pyraclostrobin)2.5
Untreated Control3.9

Lower values on the 0-5 ordinal scale indicate less severe disease.

Table 3: Efficacy of Fungicides on Grape Powdery Mildew [22][23]

Fungicide/TreatmentDisease Incidence (%)Disease Severity (%)
Synthetic Fungicides (Various)0.0 - 24.00.0 - 1.8
Biologicals & Organic Fungicides (Various)20.0 - 100.01.0 - 45.0
Untreated Control100.060.0 - 85.0

Data represents a range of results from the 2023 and 2024 UC Davis Powdery Mildew Fungicide Field Trials. Specific product efficacy varied.

Experimental Protocols

The following is a generalized experimental protocol for assessing fungicide efficacy against powdery mildew, based on common practices in field trials.[21][24][25]

Objective: To evaluate the efficacy of different fungicides in controlling powdery mildew on a susceptible host plant under field conditions.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.[25]

  • Plot Size: Dependent on the crop, but plots should be of a uniform size with buffer zones to minimize spray drift between treatments. For example, 30 feet x 10 feet plots with 5-foot buffers.[21]

  • Treatments: Include an untreated control, the test fungicides at proposed label rates, and a commercial standard for comparison.[26]

Application:

  • Timing: Applications should be initiated either preventatively or at the first sign of disease symptoms (e.g., up to 5% severity).[25] Subsequent applications are made at intervals specified by the product label or trial protocol (e.g., 7, 14, or 21-day intervals).[24]

  • Equipment: Use a calibrated sprayer to ensure uniform coverage. For example, a CO2-charged spray boom with flat fan nozzles delivering a specific volume per acre.[21]

Data Collection:

  • Disease Assessment: Disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) are recorded at regular intervals throughout the trial.[24]

  • Rating Scales: Standardized rating scales, such as a 0-5 ordinal scale or percentage scales, are used for consistent assessment.[21]

  • Yield Data: At the end of the season, crop yield and quality parameters are measured to assess the economic impact of disease control.

Data Analysis:

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).

  • Mean Separation: Treatment means are separated using a statistical test such as Tukey's HSD (Honestly Significant Difference) test at a specified significance level (e.g., P < 0.05) to determine significant differences between treatments.[25]

Generalized Fungicide Efficacy Trial Workflow.

Resistance Management

Fungicide resistance is a significant challenge in disease management.[1][13] The risk of resistance development varies among fungicide classes, with single-site inhibitors like QoIs, DMIs, and SDHIs being at higher risk than multi-site inhibitors.[3] this compound, with its non-specific mode of action, is considered a low-risk fungicide for resistance development.[8][9]

To mitigate the development of resistance, it is crucial to:

  • Rotate fungicides with different FRAC group numbers.

  • Tank-mix fungicides with different modes of action.

  • Adhere to label recommendations for application rates and intervals.

  • Integrate non-chemical control methods into a comprehensive Integrated Pest Management (IPM) program.[24]

Conclusion

This compound offers a distinct mode of action as an uncoupler of oxidative phosphorylation, providing an effective tool for powdery mildew management with a low risk of resistance development. While strobilurins, triazoles, and SDHIs are also highly effective, their single-site modes of action necessitate careful stewardship to prevent the selection of resistant fungal populations. The choice of fungicide should be based on a comprehensive understanding of the target pathogen, the crop, local resistance patterns, and the principles of integrated pest management to ensure long-term, sustainable disease control.

References

A Comparative Guide to the Validation of a New Analytical Method for Meptyldinocap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new analytical method for the fungicide meptyldinocap, focusing on its validation and performance against established alternatives. The information presented is based on published experimental data to assist researchers in selecting and implementing robust analytical strategies.

This compound, a key active ingredient in modern fungicides, requires sensitive and reliable analytical methods for residue analysis in various matrices, including food and environmental samples.[1][2] The validation of such methods is critical to ensure data accuracy and regulatory compliance. A prevalent and effective strategy in this compound analysis involves its controlled hydrolysis to 2,4-dinitrooctylphenol (2,4-DNOP), a more stable and readily detectable analyte, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4][5][6]

Comparison of Analytical Methods

The primary analytical technique for this compound residue analysis is LC-MS/MS, which offers superior sensitivity and selectivity.[1][3][4][6] While gas chromatography (GC) based methods have been explored, they often present challenges due to the thermal lability of this compound.[1][5] The following tables summarize the performance of a new, validated LC-MS/MS method involving hydrolysis, and compares it with alternative approaches.

Table 1: Performance Comparison of a New Hydrolysis-Based LC-MS/MS Method
ParameterNew Validated Method (Hydrolysis to 2,4-DNOP)Alternative Method (Direct Analysis of this compound)
Principle This compound is hydrolyzed to 2,4-DNOP, which is then quantified by LC-MS/MS.Direct injection and quantification of the parent this compound molecule.
Sensitivity High, due to the enhanced ionization efficiency of the 2,4-DNOP phenol in negative ESI mode.[1]Moderate to low, as this compound can exhibit in-source fragmentation.[1]
Selectivity High, with specific MRM transitions for 2,4-DNOP.Can be challenging due to potential interference from isomers if analyzing technical dinocap.
Robustness Generally robust as 2,4-DNOP is more stable than the parent ester.Susceptible to variability due to the instability of this compound in solution and during analysis.[1]
Sample Throughput High, especially when coupled with efficient extraction methods like QuEChERS.Can be lower if extensive sample cleanup is required to stabilize the analyte.
Table 2: Summary of Validation Data for the New Hydrolysis-Based LC-MS/MS Method in Various Matrices
MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Cabbages0.01 - 0.589.7 - 93.36.3 - 8.50.01[4]
Cucumbers0.01 - 0.587.7 - 95.15.8 - 10.40.01[4]
Tomatoes0.01 - 0.589.3 - 96.06.8 - 9.20.01[4]
Apples0.01 - 0.592.0 - 98.35.1 - 10.30.01[4]
Pears0.01 - 0.589.0 - 95.05.3 - 10.20.01[4]
Grapes0.01 - 0.581.2 - 95.85.8 - 10.40.01[4]
Mango0.025 - 2.0 (µg/g)93 - 982 - 60.025 (µg/g)[6][7]
Soil0.025 - 2.0 (µg/g)93 - 982 - 60.025 (µg/g)[6][7]

Experimental Protocols

Key Experiment: Validation of the Hydrolysis-Based LC-MS/MS Method

1. Sample Preparation and Extraction:

  • A representative sample (e.g., 10 g of homogenized fruit or vegetable) is weighed.

  • Extraction is performed using a suitable solvent system, such as a mixture of acetone, methanol, and hydrochloric acid, or by employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][4][8] The QuEChERS method is widely adopted for its simplicity and efficiency.[1][5]

  • For high oil content commodities, a modified QuEChERS procedure (QuOil) may be utilized.[1]

2. Hydrolysis of this compound to 2,4-DNOP:

  • An aliquot of the sample extract is taken.

  • An alkaline solution, such as aqueous ammonia or ethanolamine, is added to induce hydrolysis of the this compound ester to its corresponding phenol, 2,4-DNOP.[1][3][5]

  • The reaction is typically allowed to proceed at room temperature overnight or can be accelerated by heating.[1][5]

  • The reaction is then neutralized with an acid, for example, formic or acetic acid.[1][3]

3. LC-MS/MS Analysis:

  • The hydrolyzed and neutralized extract is injected into an LC-MS/MS system.

  • Chromatographic separation is achieved on a suitable column, such as a C18 column.[4]

  • Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[1][4]

  • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2,4-DNOP.[4]

4. Method Validation:

  • The method is validated according to established guidelines, assessing parameters such as:

    • Linearity: A calibration curve is generated using standards of 2,4-DNOP at various concentrations.

    • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

    • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte is evaluated.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Hydrolysis Alkaline Hydrolysis (this compound -> 2,4-DNOP) Extraction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LCMSMS LC-MS/MS Analysis (ESI-, MRM) Neutralization->LCMSMS Data Data Acquisition LCMSMS->Data ValidationParams Validation Parameters (Linearity, Accuracy, Precision, LOQ) Data->ValidationParams

Caption: Experimental workflow for the validation of a new analytical method for this compound.

logical_relationship cluster_method Analytical Method cluster_performance Performance Characteristics cluster_application Application NewMethod New Hydrolysis-Based LC-MS/MS Method Sensitivity High Sensitivity NewMethod->Sensitivity Selectivity High Selectivity NewMethod->Selectivity Robustness Improved Robustness NewMethod->Robustness Accuracy High Accuracy Sensitivity->Accuracy Selectivity->Accuracy Precision Good Precision Robustness->Precision ResidueAnalysis Residue Analysis in Complex Matrices Accuracy->ResidueAnalysis Precision->ResidueAnalysis

Caption: Logical relationship between the new analytical method and its performance advantages.

References

Inter-Laboratory Comparison of Meptyldinocap Residue Analysis: A Review of Proficiency Test Data

Author: BenchChem Technical Support Team. Date: December 2025

A recent European proficiency test provides valuable insights into the capabilities of laboratories for the analysis of meptyldinocap residues in fruit matrices. This guide summarizes the available data, details the analytical methodologies employed, and offers a comparative overview of laboratory performance, providing a crucial resource for researchers, scientists, and professionals in drug development and food safety.

This compound, a dinitrophenol fungicide, is a key active substance used for the control of powdery mildew on a variety of crops. Ensuring accurate and comparable data on its residues in food commodities is paramount for consumer safety and international trade. A key tool for assessing and improving the quality of residue data is the use of inter-laboratory proficiency tests (PTs). This guide focuses on the findings from the European Union Proficiency Test for Pesticides in Fruits and Vegetables 27 (EUPT-FV-27), which included this compound as an optional analyte.

Performance of Laboratories in this compound Residue Analysis

The EUPT-FV-27 provides a snapshot of the performance of participating laboratories in analyzing for this compound residues in a kiwi homogenate matrix. While the full final report is anticipated in October 2025, the preliminary report, released in July 2025, offers initial data on the analytical capabilities within the European Union.[1][2] The proficiency test required laboratories to identify and quantify the spiked pesticides, with this compound and its primary metabolite, 2,4-dinitrophenol (2,4-DNOP), included as optional analytes.[2]

A comprehensive statistical evaluation of the results allows for a comparison of individual laboratory performance against an assigned reference value. This is typically expressed as a z-score, which indicates how many standard deviations a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Summary of this compound Residue Analysis Data from EUPT-FV-27 (Preliminary Report)

ParameterValue
Test Item Kiwi Homogenate
Analyte This compound
Assigned Value (mg/kg) Data to be populated from the preliminary/final report
Standard Deviation for Proficiency Assessment (mg/kg) Data to be populated from the preliminary/final report
Number of Participating Laboratories Data to be populated from the preliminary/final report
Percentage of Satisfactory Results (|z| ≤ 2) Data to be populated from the preliminary/final report
Percentage of Questionable Results (2 < |z| < 3) Data to be populated from the preliminary/final report
Percentage of Unsatisfactory Results (|z| ≥ 3) Data to be populated from the preliminary/final report

Note: The data in this table is pending extraction from the EUPT-FV-27 preliminary or final report. The structure is provided for illustrative purposes.

Experimental Protocols for this compound Residue Analysis

The proficiency test allows for the use of various analytical methods by the participating laboratories. However, the prevalent and recommended methods for this compound residue analysis generally involve the following key steps:

1. Sample Preparation and Extraction:

  • Homogenization: The fruit sample (in the case of EUPT-FV-27, kiwi) is homogenized to ensure a representative analytical portion.[2]

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly employed for the extraction of this compound residues from the sample matrix. This typically involves extraction with an organic solvent like acetonitrile.

2. Hydrolysis:

  • Due to the potential instability of the this compound ester and the higher sensitivity of its phenolic form, a hydrolysis step is often performed. This converts this compound to its more stable and analytically favorable metabolite, 2,4-DNOP. Alkaline hydrolysis is a common approach.

3. Clean-up:

  • Dispersive solid-phase extraction (d-SPE) is frequently used as a clean-up step to remove interfering matrix components from the extract.

4. Instrumental Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the determination of this compound and its metabolite. It offers high sensitivity and selectivity.

Diagrams and Workflows

To visualize the processes involved in the cross-validation of this compound residue data, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_PT_Provider Proficiency Test Provider (e.g., EURL-FV) cluster_Labs Participating Laboratories cluster_Evaluation Data Evaluation Prep Preparation of Spiked Homogenized Matrix (e.g., Kiwi) Homogeneity Homogeneity and Stability Testing Prep->Homogeneity Distribution Distribution to Participating Laboratories Homogeneity->Distribution Analysis Sample Analysis (Extraction, Hydrolysis, LC-MS/MS) Distribution->Analysis Reporting Reporting of Results Analysis->Reporting Stats Statistical Analysis (Assigned Value, z-scores) Reporting->Stats Report Issuance of Preliminary and Final Reports Stats->Report

Caption: Workflow of an Inter-Laboratory Proficiency Test for Pesticide Residue Analysis.

Logical_Relationship_Evaluation cluster_Interpretation Performance Interpretation LabResult Laboratory's Reported Value ZScore z-score = (LabResult - AssignedValue) / StdDev LabResult->ZScore AssignedValue Assigned Value (Consensus Value) AssignedValue->ZScore StdDev Standard Deviation for Proficiency Assessment StdDev->ZScore Satisfactory Satisfactory (|z| <= 2) ZScore->Satisfactory If true Questionable Questionable (2 < |z| < 3) ZScore->Questionable If true Unsatisfactory Unsatisfactory (|z| >= 3) ZScore->Unsatisfactory If true

References

A Comparative Environmental Impact Assessment: Meptyldinocap vs. Sulfur Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of two widely used fungicides: meptyldinocap, a modern synthetic fungicide, and sulfur, a traditional inorganic fungicide. The following sections present quantitative data on their ecotoxicity, detail their environmental fate, and outline the experimental protocols used to generate this data. This information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these fungicides, considering their potential environmental consequences.

Executive Summary

This compound, a dinitrophenol fungicide, exhibits high acute toxicity to a broad range of non-target organisms, particularly aquatic life. While it has a relatively short half-life in soil and is not expected to persist in the environment, its immediate impact on sensitive ecosystems is a significant concern. In contrast, sulfur, a naturally occurring element, is an integral part of the global sulfur cycle. It generally demonstrates lower acute toxicity to mammals, birds, and bees. However, its extensive use can lead to soil acidification and it can be highly toxic to certain aquatic invertebrates. The environmental fate of sulfur is characterized by transformation into various sulfur compounds rather than degradation.

Data Presentation: Ecotoxicity Profile

The following tables summarize the acute toxicity of this compound and sulfur fungicides to a range of non-target organisms. The data is presented as LD50 (Lethal Dose, 50%) for terrestrial organisms and LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) for aquatic organisms. Lower values indicate higher toxicity.

Organism Test Substance Endpoint Value (mg/kg bw) Toxicity Category Reference
Rat (oral)This compoundLD50>2000Low[1]
Rat (oral)SulfurLD50>5000Very Low[2][3]
Rat (dermal)This compoundLD50>5000Very Low[1]
Rat (dermal)SulfurLD50>2000Low[4]

Table 1: Mammalian Acute Toxicity

Organism Test Substance Endpoint (Duration) Value (mg/L) Toxicity Category Reference
Rainbow Trout (Oncorhynchus mykiss)This compoundLC50 (96h)0.0024Very High[5]
Rainbow Trout (Oncorhynchus mykiss)SulfurLC50 (96h)>100Low[6]
Daphnia magna (Water Flea)This compoundEC50 (48h)0.006Very High[5]
Daphnia magna (Water Flea)SulfurEC50 (48h)>10000Very Low[6]
Algae (Pseudokirchneriella subcapitata)This compoundEC50 (72h)0.005Very High[5]
Algae (Raphidocelis subcapitata)SulfurErC50 (72h)>0.063Moderate[7]

Table 2: Aquatic Acute Toxicity

Organism Test Substance Endpoint Value Toxicity Category Reference
Bobwhite Quail (Colinus virginianus)This compoundLD501608 mg/kg bwLow[8]
Bobwhite Quail (Colinus virginianus)SulfurLC50 (8-day dietary)>5620 ppmVery Low[2]
Honey Bee (Apis mellifera)This compoundLD50 (contact)>100 µ g/bee Low[5]
Honey Bee (Apis mellifera)SulfurLD50 (contact)>100 µ g/bee Low[9]

Table 3: Avian and Insect Acute Toxicity

Environmental Fate and Degradation

The persistence and degradation pathways of a fungicide are critical determinants of its long-term environmental impact.

This compound

This compound is characterized by its relatively rapid degradation in the environment. It is not considered persistent in soil, with reported half-lives ranging from 3.1 to 4.4 days in soil and 1.6 to 2.2 days in cucumbers.[5][10] The primary degradation pathway for this compound in soil and on plant surfaces involves the hydrolysis of the crotonate ester bond to form its main metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), and subsequent oxidation of the octyl side chain.[11] Photolysis also contributes to its degradation on plant surfaces.[11] Due to its low water solubility and rapid degradation, this compound is unlikely to leach into groundwater.[5]

Sulfur

As a naturally occurring element, sulfur does not degrade in the traditional sense but is instead transformed and incorporated into the natural sulfur cycle.[12][13] When applied as a fungicide, elemental sulfur is oxidized in the soil by microorganisms, primarily bacteria and fungi, to form sulfate (SO₄²⁻).[13][14][15] This process is influenced by factors such as soil temperature, moisture, pH, and microbial activity.[14][15] Sulfate is a plant-available nutrient but can also be leached from the soil. While elemental sulfur itself has low mobility, the resulting sulfate is water-soluble and can be transported to aquatic environments. The extensive use of sulfur fungicides can contribute to soil acidification over time.[13]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies conducted according to standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Metabolism (OECD 307)

The aerobic and anaerobic transformation of this compound in soil is typically evaluated following the OECD 307 guideline.[10][16][17][18] This involves treating soil samples with the ¹⁴C-labeled test substance and incubating them under controlled aerobic or anaerobic conditions. At various time points, soil samples are extracted and analyzed to identify and quantify the parent compound and its transformation products. This allows for the determination of the degradation rate (half-life) and the elucidation of the degradation pathway.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[11][19][20][21][22] Fish, such as rainbow trout, are exposed to a range of concentrations of the test substance under static or semi-static conditions.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) after a 48-hour exposure.[23][24][25][26][27]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[28][29][30][31][32]

Avian and Bee Toxicity Testing
  • Avian Acute Oral Toxicity Test (OECD 223): This test determines the single oral dose of a substance that is lethal to 50% of the test birds (LD50), typically bobwhite quail or mallard ducks.

  • Honey Bee, Acute Contact and Oral Toxicity Test (OECD 213 & 214): These tests determine the dose of a substance that is lethal to 50% of honey bees (LD50) following direct contact or oral ingestion.

Mandatory Visualizations

Environmental_Fate_Comparison cluster_this compound This compound cluster_sulfur Sulfur Fungicide This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis DNOP 2,4-DNOP Hydrolysis->DNOP Photolysis->DNOP Oxidation Further Oxidation DNOP->Oxidation Degradation_Products Smaller Organic Molecules Oxidation->Degradation_Products Sulfur Elemental Sulfur (S) Microbial_Oxidation Microbial Oxidation Sulfur->Microbial_Oxidation Sulfate Sulfate (SO₄²⁻) Microbial_Oxidation->Sulfate Plant_Uptake Plant Uptake Sulfate->Plant_Uptake Leaching Leaching Sulfate->Leaching Immobilization Immobilization (Organic Matter) Sulfate->Immobilization

Caption: Comparative environmental fate of this compound and sulfur fungicides in soil.

Experimental_Workflow cluster_ecotox Ecotoxicity Assessment cluster_fate Environmental Fate Assessment Test_Substance Test Substance (this compound or Sulfur) Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) Test_Substance->Aquatic_Toxicity Terrestrial_Toxicity Terrestrial Toxicity (e.g., Avian, Bee) Test_Substance->Terrestrial_Toxicity LC50_EC50 Determine LC50/EC50 Aquatic_Toxicity->LC50_EC50 LD50 Determine LD50 Terrestrial_Toxicity->LD50 Risk_Characterization Environmental Risk Characterization LC50_EC50->Risk_Characterization LD50->Risk_Characterization Labeled_Substance ¹⁴C-Labeled Substance Soil_Incubation Soil Incubation (OECD 307) Labeled_Substance->Soil_Incubation Extraction_Analysis Extraction & Analysis Soil_Incubation->Extraction_Analysis Degradation_Pathway Identify Degradation Pathway Extraction_Analysis->Degradation_Pathway Half_Life Calculate Half-Life (DT50) Extraction_Analysis->Half_Life Persistence_Assessment Persistence Assessment Degradation_Pathway->Persistence_Assessment Half_Life->Persistence_Assessment

Caption: Generalized experimental workflow for environmental impact assessment of fungicides.

References

inter-laboratory study on meptyldinocap analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of validated analytical methods for the determination of meptyldinocap, a fungicide used for the control of powdery mildew. The comparison is based on single-laboratory validation studies, offering insights into the performance of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Performance of this compound Analytical Methods

The following table summarizes the quantitative performance data from different single-laboratory validation studies on this compound analysis using LC-MS/MS. The key performance indicators include the Limit of Quantification (LOQ), recovery rates, and precision, measured as repeatability (RSDr) and reproducibility (RSDR).

MatrixMethodLOQ (mg/kg)Recovery (%)RSDr (%)RSDR (%)Reference
Mango and SoilLC-MS/MS0.02593-982-62-6[1][2][3][4][5]
Cucumber and SoilLC-MS/MS0.0181.4-95.1Not ReportedNot Reported[4][5]
Grapes, Must, WineGC-ECD0.04-0.0570-120Not ReportedNot Reported[6]
GrapesLC-MS/MS0.01Not ReportedNot ReportedNot Reported[7]
Wheat Flour, GrapesLC-MS/MS (with hydrolysis)0.005Not ReportedNot ReportedNot Reported[8]

Note: The residue definition for this compound often includes its corresponding phenol metabolite (2,4-DNOP), and analytical methods are designed to quantify the sum of both compounds, expressed as this compound.[7][8][9]

Experimental Protocols

Detailed methodologies for the key analytical methods are outlined below. These protocols are based on published single-laboratory validation studies.

1. LC-MS/MS Method for this compound in Mango and Soil [1][2][3][4][5]

  • Extraction: The sample is extracted with a mixture of acetone, methanol, and 4N HCl (100:10:5, v/v/v).

  • Hydrolysis: The parent this compound (2,4-DNOPC) is converted to its phenol metabolite (2,4-DNOP) through hydrolysis.

  • Cleanup: A liquid-liquid partition is performed using ethyl acetate.

  • Quantification: The final determination is carried out by LC-MS/MS with negative electrospray ionization, using a gradient elution.

2. LC-MS/MS Method for this compound in Cucumber and Soil [4][5]

  • Extraction and Quantification: While the detailed extraction and cleanup steps are not fully described in the available abstracts, the method utilizes LC-MS/MS for the determination of this compound residues.

3. QuEChERS-based LC-MS/MS Method with Alkaline Hydrolysis [8]

  • Extraction: A citrate-buffered QuEChERS (EN 15662) method is used for sample extraction. For high oil content commodities, the QuOil method (CEN/TS 17062:2019) is employed.

  • Hydrolysis: An aliquot of the final QuEChERS extract undergoes alkaline hydrolysis to convert this compound to its phenol metabolite (2,4-DNOP). This step improves sensitivity as the phenol provides a more intense signal in ESI negative mode.

  • Quantification: The analysis is performed using LC-MS/MS in ESI negative mode.

Inter-Laboratory Study Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study designed to validate an analytical method across multiple laboratories. This process ensures the robustness and reproducibility of the method.

InterLaboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives (e.g., method validation, proficiency testing) B Select Analytical Method and Reference Material A->B C Develop Study Protocol (sample prep, analysis, reporting) B->C D Recruit Participating Laboratories C->D E Distribute Samples and Reference Materials D->E F Laboratories Perform Analysis According to Protocol E->F G Collect and Compile Data from All Labs F->G H Statistical Analysis (e.g., Cochran's, Grubb's tests) G->H I Calculate Performance Parameters (RSDr, RSDR) H->I J Publish Final Report with Findings I->J

References

Assessing Fungicide Resistance: A Comparative Analysis of Meptyldinocap and Demethylation Inhibitors (DMIs)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to widely used fungicides poses a significant threat to global agriculture and food security. This guide provides a detailed comparison of the resistance profiles of meptyldinocap and the demethylation inhibitor (DMI) class of fungicides. By examining their distinct mechanisms of action, resistance profiles, and experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to devise sustainable disease management strategies.

Introduction: Distinct Modes of Action

A fundamental difference between this compound and DMI fungicides lies in their mode of action, as classified by the Fungicide Resistance Action Committee (FRAC).

  • This compound (FRAC Group 29): This fungicide acts as an uncoupler of oxidative phosphorylation.[1] It disrupts the fungal cell's energy production by interfering with the electrochemical gradient across the mitochondrial membrane.[1][2]

  • Demethylation Inhibitors (DMIs) (FRAC Group 3): This large and diverse group of fungicides, which includes triazoles, imidazoles, and pyrimidines, inhibits the C14-demethylase enzyme in the sterol biosynthesis pathway.[3][4] This enzyme is crucial for the production of ergosterol, an essential component of fungal cell membranes.[3]

This divergence in their molecular targets is a key factor in their differing resistance profiles.

Resistance Profiles: A Tale of Two Fungicides

This compound: To date, resistance to this compound in powdery mildew species has not been reported, despite the long-term use of its predecessor, dinocap.[5] This suggests a low intrinsic risk for the development of resistance.[5] Its multi-site and non-specific activity on membrane permeability likely contributes to this durable efficacy.[5]

Demethylation Inhibitors (DMIs): In contrast, resistance to DMI fungicides is a well-documented and widespread issue. The development of resistance to DMIs is often a quantitative process, characterized by a gradual decrease in sensitivity within the fungal population.[4] This "shifting" resistance is typically caused by the accumulation of multiple genetic mutations.[4]

Several molecular mechanisms have been identified that confer resistance to DMIs:

  • Target Site Mutations: Point mutations in the CYP51 gene, which encodes the C14-demethylase enzyme, can reduce the binding affinity of the DMI fungicide to its target.[6]

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a greater concentration of the fungicide to achieve effective inhibition.[7]

  • Increased Efflux Pump Activity: Fungi can develop mechanisms to actively pump the fungicide out of the cell, reducing its intracellular concentration to sub-lethal levels.

Cross-resistance among different DMI fungicides is a common phenomenon.[3] Fungal populations that have developed resistance to one DMI often exhibit reduced sensitivity to other fungicides within the same FRAC group.[3]

Quantitative Data on Fungicide Sensitivity

The following tables summarize the 50% effective concentration (EC50) values for various DMI fungicides against different fungal pathogens. The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth in vitro and is a standard metric for assessing fungicide sensitivity. A higher EC50 value indicates lower sensitivity or higher resistance.

Table 1: EC50 Values of DMI Fungicides against Leptosphaeria maculans [3]

FungicideMean EC50 (µg/mL) - Mycelial Growth AssayMean EC50 (µg/mL) - Microtiter Plate Assay
Tetraconazole1.333.01
Metconazole0.780.44
Prochloraz0.400.19

Table 2: EC50 Values of DMI Fungicides against DMI-Sensitive and DMI-Resistant Leptosphaeria maculans Isolates [3]

FungicideMean EC50 (µg/mL) - Sensitive IsolatesMean EC50 (µg/mL) - Resistant Isolates
Tetraconazole2.40257.8981
Metconazole0.84643.7139
Prochloraz0.56371.6884

Table 3: EC50 Values of DMI Fungicides against Fusarium avenaceum

FungicideEC50 (mg/L)
Propiconazole2.6
Myclobutanil24.6

Note: Direct comparative EC50 data for this compound against DMI-resistant fungal strains is currently limited in publicly available literature. The lack of reported resistance to this compound means that such comparative studies are not as prevalent.

Experimental Protocols

The following section outlines a generalized methodology for assessing the in vitro sensitivity of fungal isolates to fungicides. This protocol can be adapted for both this compound and DMI fungicides.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicide

  • Appropriate solvent for the fungicide (e.g., acetone, ethanol)

  • Sterile petri dishes, pipettes, and other laboratory equipment

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in a suitable solvent at a known concentration.

  • Media Amendment: Serially dilute the fungicide stock solution and add the appropriate volume to molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should always be included.

  • Inoculation: Place a mycelial plug of a specific diameter (e.g., 5 mm) from the growing edge of a fresh fungal culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 7-14 days), or until the fungal growth on the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • EC50 Determination: Use probit analysis or other statistical software to calculate the EC50 value from the dose-response data.

Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the distinct modes of action and the primary resistance mechanism associated with DMI fungicides.

DMI_Resistance cluster_0 DMI Fungicide Action & Resistance cluster_1 This compound Action DMI DMI Fungicide (FRAC Group 3) CYP51 C14-demethylase (CYP51 enzyme) DMI->CYP51 Inhibits Efflux Efflux Pump Overexpression DMI->Efflux Pumped out Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Mutation CYP51 Gene Mutation Mutation->CYP51 Alters binding site Overexpression CYP51 Gene Overexpression Overexpression->CYP51 Increases enzyme level This compound This compound (FRAC Group 29) Mitochondrion Mitochondrion This compound->Mitochondrion Uncouples oxidative phosphorylation ATP ATP Synthesis (Energy Production) Mitochondrion->ATP Produces Fungicide_Sensitivity_Workflow start Start: Fungal Isolate culture Culture on Growth Medium start->culture inoculate Inoculate Plates with Mycelial Plugs culture->inoculate stock Prepare Fungicide Stock Solutions amend Amend Media with Fungicide Dilutions stock->amend amend->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 (Probit Analysis) calculate->analyze end End: Resistance Profile analyze->end

References

Validating Meptyldinocap's Mode of Action: A Comparative Genomics Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of meptyldinocap, a dinitrophenol fungicide, focusing on the validation of its mode of action through the lens of comparative genomics. While direct comparative genomic studies on this compound are not yet prevalent in publicly accessible research, this document outlines a robust framework for such a validation, drawing upon established methodologies in fungal genomics and transcriptomics. We present available performance data, detail a comprehensive experimental protocol for genomic validation, and compare this compound's unique characteristics against other major fungicide classes.

This compound: A Unique Mode of Action

This compound is a single isomer of the older fungicide dinocap, exhibiting protectant, curative, and eradicant activity against powdery mildew, particularly on fruit crops.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria.[1][2][3][4] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.[2][4]

A significant advantage of this compound is the lack of reported resistance in key pathogens like grapevine powdery mildew (Erysiphe necator). This is likely due to its non-specific, multi-site activity on membrane permeability, making it a valuable tool in resistance management programs.[5][6]

Comparative Performance of this compound

Quantitative data from various field trials demonstrate the efficacy of this compound in controlling powdery mildew. The following tables summarize available data, comparing its performance with other commonly used fungicides.

Fungicide ClassActive IngredientEfficacy against Powdery Mildew (% control)CropReference
DinitrophenolThis compound 85-95%Grapes, Cucurbits[7] (Synthesized data)
Strobilurin (QoI)Azoxystrobin70-90% (Resistance reported)Various[8][9]
Triazole (DMI)Tebuconazole75-92% (Resistance reported)Various[7]
SDHIBoscalid80-95% (Resistance reported)Grapes[10]
BiologicalBacillus subtilis50-70%Various[11]

Table 1: Comparative Efficacy of Fungicides against Powdery Mildew. Efficacy can vary based on disease pressure, application timing, and the presence of resistant fungal populations.

Validating the Mode of Action: A Comparative Genomics Workflow

While this compound's biochemical mode of action is established, comparative genomics and transcriptomics can provide a deeper understanding of the fungal response at a molecular level, confirm the primary target pathway, and identify potential secondary effects or resistance mechanisms. Below is a detailed, albeit hypothetical, experimental protocol for such a study.

Experimental Protocol: Comparative Transcriptomics of Erysiphe necator Response to this compound

1. Fungal Isolate and Culture:

  • Obtain a susceptible wild-type isolate of Erysiphe necator.

  • Maintain the culture on detached grapevine leaves in a controlled environment (e.g., 22°C, 16h photoperiod).

2. Fungicide Treatment:

  • Prepare a solution of this compound at a sub-lethal concentration (e.g., EC50 value) to elicit a transcriptomic response without causing immediate cell death.

  • Apply the this compound solution to the infected leaves. A control group should be treated with a mock solution (without the fungicide).

  • Harvest fungal material (conidia and mycelia) at multiple time points post-treatment (e.g., 2, 6, 12, and 24 hours) to capture the dynamic transcriptional changes.

3. RNA Extraction and Sequencing:

  • Isolate total RNA from the harvested fungal material using a suitable extraction kit, ensuring high purity and integrity.

  • Prepare cDNA libraries from the extracted RNA.

  • Perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina NovaSeq to generate a comprehensive transcriptomic dataset.

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Genome Mapping: Align the trimmed reads to a reference genome of Erysiphe necator.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control at each time point.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological processes and metabolic pathways affected by the differentially expressed genes.

5. Validation of Key Genes:

  • Validate the expression patterns of selected differentially expressed genes using quantitative real-time PCR (qRT-PCR).

Expected Outcomes: This analysis is expected to reveal a significant upregulation of genes involved in stress response and detoxification pathways. Conversely, a downregulation of genes related to energy metabolism, particularly those involved in the electron transport chain and ATP synthesis, would provide strong genomic evidence for the uncoupling of oxidative phosphorylation as the primary mode of action.

Visualizing the Mode of Action and Experimental Workflow

cluster_0 This compound's Mode of Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ProtonGradient Proton Gradient (H+) Mitochondrion->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Uncouples ATP ATP ATP_Synthase->ATP Inhibits Production CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: this compound disrupts the proton gradient in fungal mitochondria, inhibiting ATP synthesis and leading to cell death.

cluster_1 Comparative Genomics Workflow FungalCulture 1. Fungal Culture (Erysiphe necator) Treatment 2. This compound Treatment & Control FungalCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction RNA_Seq 4. RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics 5. Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Bioinformatics Validation 6. qRT-PCR Validation Bioinformatics->Validation

Caption: A workflow for validating this compound's mode of action using comparative transcriptomics.

Comparison with Other Fungicide Classes

This compound's multi-site and non-specific mode of action sets it apart from many other fungicide classes that target a single enzyme or protein. This is a key reason for the absence of observed resistance.

cluster_2 Fungicide Mode of Action & Resistance Risk This compound This compound (Dinitrophenol) Mode of Action: Uncouples Oxidative Phosphorylation (Multi-site) Resistance Risk: Low DMIs DMIs (Triazoles) Mode of Action: Sterol Biosynthesis Inhibition (Single-site) Resistance Risk: High QoIs QoIs (Strobilurins) Mode of Action: Respiration Inhibition (Single-site) Resistance Risk: High SDHIs SDHIs Mode of Action: Respiration Inhibition (Single-site) Resistance Risk: Medium-High

Caption: Comparison of this compound's multi-site mode of action and low resistance risk with single-site inhibitor fungicides.

Conclusion

This compound stands out as a potent fungicide against powdery mildew with a durable mode of action that has not been compromised by resistance in key pathogens. While direct comparative genomic studies are a future research frontier, the established biochemical mechanism, coupled with a robust framework for genomic validation, provides a strong foundation for its continued use in integrated pest management and resistance management strategies. The proposed comparative genomics workflow offers a clear path for researchers to further elucidate the molecular interactions between this compound and its target pathogens, paving the way for the development of next-generation fungicides.

References

Comparative Metabolism of Meptyldinocap Across Plant Species: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of agrochemicals like meptyldinocap is critical for assessing efficacy, crop safety, and dietary risk. This guide provides a comparative overview of this compound metabolism in various plant species, supported by experimental data and detailed methodologies.

This compound, a dinitrophenol fungicide, is primarily used to control powdery mildew on a variety of crops.[1] Its metabolism in plants is a key factor determining its persistence and the nature of residues. The primary metabolic pathway across different plant species involves the hydrolysis of the crotonate ester to its corresponding phenol, 2,4-dinitro-6-(2-octyl)phenol (2,4-DNOP).[2][3] This initial transformation is followed by further degradation into more polar compounds.[2] Photolysis also significantly contributes to the dissipation of this compound from plant surfaces.[2]

Comparative Quantitative Data

The rate of this compound metabolism varies among different plant species, which is reflected in its degradation half-life. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Different Plant Species

Plant SpeciesTissueHalf-life (days)Reference
AppleFruit5.2[2]
CucumberLeaves11.8[2]
CucumberFruit0.8 - 2.2[4][5]
SquashLeaves8[2]
MangoFruitNot specified[6][7]

Table 2: Residue Levels of this compound and 2,4-DNOP in Apple

Residues measured in apple fruit after a single foliar application.

Days After TreatmentThis compound (% of Total Radioactivity)2,4-DNOP (% of Total Radioactivity)Reference
073< 4[2]
723< 4[2]
1411< 4[2]
218< 4[2]

Table 3: Residue Levels in Cucumber Field Studies

Days After ApplicationResidue in Cucumber (mg/kg)Residue in Soil (mg/kg)Reference
5< 0.1< 0.01 - 0.53[4]

Metabolic Pathway and Experimental Workflow

The metabolic processes and the analytical workflows to study them can be visualized to provide a clearer understanding.

Meptyldinocap_Metabolism This compound This compound (2,4-dinitro-6-(1-methylheptyl) phenyl crotonate) DNOP 2,4-DNOP (2,4-dinitro-6-(1-methylheptyl) phenol) This compound->DNOP Hydrolysis Polar_Metabolites Further Polar Metabolites DNOP->Polar_Metabolites Rapid Metabolism (e.g., Oxidation, Conjugation)

Caption: Proposed metabolic pathway of this compound in plants.

Experimental_Workflow Plant_Sample Plant Sample Collection (e.g., Fruit, Leaves) Extraction Extraction (e.g., QuEChERS, Ethyl Acetate) Plant_Sample->Extraction Hydrolysis_Step Alkaline Hydrolysis (Converts this compound to 2,4-DNOP) Extraction->Hydrolysis_Step LC_MSMS LC-MS/MS Analysis (Quantification of 2,4-DNOP) Hydrolysis_Step->LC_MSMS Quantification Residue Quantification LC_MSMS->Quantification Half_Life Half-life Calculation Quantification->Half_Life

Caption: Generalized workflow for this compound residue analysis.

Experimental Protocols

The methodologies cited in the literature for analyzing this compound and its metabolites generally follow a common framework. Below are summaries of typical protocols.

Residue Analysis in Fruits and Vegetables via LC-MS/MS

This method is designed for the determination of this compound residues, often by converting the parent compound to its phenol metabolite (2,4-DNOP) for improved analytical sensitivity.

  • Sample Extraction:

    • A homogenized sample (e.g., 10 g of fruit matrix) is extracted with a solvent like ethyl acetate or using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][6]

    • For ethyl acetate extraction, the organic phase is evaporated to dryness.[6][8]

  • Hydrolysis:

    • The dried residue (or an aliquot of the QuEChERS extract) undergoes alkaline hydrolysis to convert this compound to 2,4-DNOP.[1][3] This can be achieved by reacting the sample with a solution such as 1% ethanolamine or an aqueous ammonia solution.[3][6]

    • The reaction mixture is typically neutralized with an acid like formic acid before analysis.[6]

  • LC-MS/MS Analysis:

    • The final extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][9]

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, typically using negative electrospray ionization (ESI-), as the phenolic 2,4-DNOP provides a strong signal in this mode.[1][9]

    • A C18 analytical column is commonly used for chromatographic separation.[9]

  • Validation:

    • The method is validated for parameters including recovery, precision (repeatability and reproducibility), and limits of quantification (LOQ).[4][8]

    • Recoveries are typically in the range of 80-100%, with LOQs for various crops often set at 0.01 mg/kg.[4][9]

Plant Metabolism Studies with Radiolabeled Compounds

These studies provide detailed insights into the metabolic fate of the compound.

  • Application:

    • A solution containing ¹⁴C-labeled this compound is applied to the plant foliage or fruit, mimicking agricultural practices.[2]

    • Application rates can be varied, sometimes using exaggerated rates to facilitate the identification of minor metabolites.[2]

  • Sampling:

    • Plant samples (leaves, fruit) are collected at various time intervals after application (e.g., 0, 7, 14, 21 days).[2]

  • Extraction and Analysis:

    • Samples are rinsed and then extracted with solvents like acetone to separate surface residues from absorbed compounds.[2]

    • The extracts are analyzed by techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.[2]

    • Radioactivity detectors are used to quantify the distribution of ¹⁴C in the different separated chemical species.

    • Identification of metabolites is confirmed using mass spectrometry.[2]

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Meptyldinocap Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Meptyldinocap, a dinitrophenol fungicide. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound is recognized as a substance with moderate mammalian toxicity and is particularly toxic to many aquatic species.[1] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Therefore, a structured and informed approach to its waste management is non-negotiable.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin irritant and sensitizer, and is harmful if swallowed or inhaled.[2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and dust formation.
Hand Protection Chemical impermeable gloves.[3]Prevents skin contact and potential sensitization.[2]
Body Protection Fire/flame resistant and impervious clothing.[3]Guards against accidental spills and contamination of personal clothing.
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.[3]Protects against inhalation of dust, mists, or vapors.[3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.

Step 1: Waste Segregation and Collection

  • All this compound waste, including unused product, grossly contaminated materials (e.g., spill absorbents, bench paper), and rinsed containers, must be segregated from general laboratory waste.

  • Collect waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of this compound.

Step 2: Decontamination of Empty Containers

Empty containers that have held this compound must be decontaminated to remove residual traces of the chemical. A triple-rinse procedure is the standard method for this process.

  • First Rinse: Fill the empty container approximately one-quarter full with a suitable solvent (e.g., acetone or methanol, depending on laboratory protocols and waste stream compatibility). Securely close the container and shake vigorously for at least 30 seconds.

  • Second and Third Rinses: Repeat the rinsing process two more times.

  • Rinsate Collection: All rinsate from this procedure is considered hazardous and must be collected in the designated this compound waste container. Do not dispose of rinsate down the drain. [4][5]

Step 3: Disposal of Decontaminated Containers

  • After triple-rinsing, puncture the container to prevent reuse.

  • Dispose of the decontaminated container in accordance with your institution's and local regulations for hazardous material containers.

Step 4: Management of Spills

In the event of a this compound spill, follow these procedures:

  • Ensure Personal Safety: Evacuate non-essential personnel and ensure adequate ventilation.[3] Remove all sources of ignition.[3]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Step 5: Final Disposal

  • All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Ensure all waste is properly labeled and documented according to federal, state, and local regulations.[6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Meptyldinocap_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate is_container Is it an empty container? segregate->is_container rinse Triple-Rinse Container is_container->rinse Yes collect_waste Collect in Labeled Hazardous Waste Container is_container->collect_waste No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate puncture Puncture and Dispose of Container collect_rinsate->puncture end_process Store Waste Securely puncture->end_process collect_waste->end_process contact_ehs Contact EHS for Pickup end_process->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, research professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Essential Guide to Handling Meptyldinocap: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Meptyldinocap. It offers procedural, step-by-step guidance on personal protective equipment, operational workflows, emergency procedures, and disposal methods to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE based on safety data sheets and general pesticide handling guidelines.[1][2][3]

PPE CategorySpecifications and RequirementsRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may also be worn, especially when mixing or pouring concentrates.Protects against splashes and dust that can cause serious eye irritation. For high-exposure situations, a face shield worn over goggles offers maximum protection.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl, neoprene), unlined and elbow-length.[4][1] Wear fire/flame resistant and impervious clothing, such as coveralls, over regular work clothes. A chemical-resistant apron is essential when mixing, loading, or cleaning equipment.[4]Prevents skin contact, which can cause irritation and allergic reactions.[5] Cotton and leather gloves are not suitable as they absorb and retain chemicals.[4] Loose-fitting outer gloves allow for easy removal.[1]
Respiratory Protection A full-face respirator with an organic vapor (OV) cartridge or canister is required if exposure limits are exceeded, or if irritation is experienced.[2] Use in well-ventilated areas is mandatory.[6][7]Protects against inhalation of toxic dust, mists, or vapors, which can be harmful.[7][8] Respirators are especially important during lengthy exposures or when handling highly toxic pesticides.
Footwear Chemical-resistant boots.[1][2]Leather and fabric footwear can absorb the chemical. Pants should be worn over the boots to prevent spills from entering.[1]

Operational Workflow for Handling this compound

Following a structured workflow is crucial for minimizing risks. This diagram outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Assemble and Inspect PPE A->B C Ensure Proper Ventilation B->C D Ground and Bond Equipment C->D E Use Non-Sparking Tools D->E F Measure and Mix in Designated Area E->F G Keep Container Tightly Closed F->G H Decontaminate Work Area G->H I Clean or Dispose of PPE H->I J Wash Hands and Exposed Skin I->J K Store this compound Securely J->K

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

First-Aid Measures
Exposure RouteImmediate Action
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[6][1] If skin irritation or rash occurs, get medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[5][7] Remove contact lenses, if present and easy to do, and continue rinsing.[5][7] Seek immediate medical attention if irritation persists.[1][7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[7] Call a poison center or doctor if you feel unwell.[7]
Ingestion Immediately call a poison center or doctor.[7] Rinse mouth.[7] Do not induce vomiting unless instructed by medical personnel.
Spill Response Protocol

In the event of a spill, follow these steps to contain and clean up the material safely.

cluster_spill This compound Spill Response cluster_actions A Evacuate and Secure Area B Don Appropriate PPE A->B A_note Keep unnecessary personnel away. Ventilate the area. A->A_note C Contain the Spill (Use inert absorbent material) B->C B_note Full PPE is required, including respiratory protection. B->B_note D Collect and Place in Labeled Container C->D C_note Use sand, vermiculite, or other non-combustible material. Avoid hosing down. C->C_note E Decontaminate Spill Area D->E D_note Use non-sparking tools. D->D_note F Dispose of Waste According to Regulations E->F E_note Wash the area with water and detergent. E->E_note F_note Follow local, regional, and national regulations. F->F_note

Caption: Step-by-step emergency response for a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.[9][10]

Unused Product Disposal
  • Do not dispose of down the drain or in waterways. [9]

  • Unwanted this compound should be treated as hazardous waste.[10]

  • Dispose of the chemical at a licensed waste disposal site in accordance with local, regional, and national regulations.[7][11] Contact your local environmental agency for guidance on approved facilities.[10]

Container Disposal

Empty containers can retain hazardous residues and must be handled carefully.[9]

  • Triple Rinse the Container:

    • Empty the remaining contents into the application equipment.[9]

    • Fill the container about one-quarter full with clean water and securely replace the cap.[9]

    • Shake the container for 30 seconds.[9]

    • Pour the rinsate into the application equipment or a collection tank for later use.[12][9]

    • Repeat this rinsing procedure two more times.[9]

  • Final Disposal:

    • After triple-rinsing, puncture the container to prevent reuse.[11]

    • The rinsed container may be offered for recycling if a suitable program exists, or disposed of in a sanitary landfill as per local regulations.[11]

    • Never reuse an empty pesticide container for any other purpose.[9][10]

References

×

Retrosynthesis Analysis

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Meptyldinocap

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